Piperidine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLCYFVJQKWNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451135 | |
| Record name | Piperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-20-0 | |
| Record name | Piperidine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Enantioselective Synthesis of Piperidine-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged motif in a vast number of pharmaceuticals and natural products. Specifically, enantiomerically pure piperidine-2-carbaldehyde and its derivatives are crucial building blocks in the synthesis of complex alkaloids and active pharmaceutical ingredients. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound, with a focus on organocatalytic, chiral auxiliary-based, and catalytic dynamic resolution strategies. Detailed experimental protocols for key reactions, quantitative data summaries, and visual representations of the synthetic pathways are presented to facilitate practical application in a research and development setting.
Organocatalytic Biomimetic Mannich Reaction
A highly effective and biomimetic approach for the synthesis of 2-substituted piperidines, including precursors to this compound, has been developed by Bella and coworkers. This method relies on the L-proline-catalyzed Mannich reaction between in situ generated Δ¹-piperideine and a suitable ketone, such as ethyl acetoacetate, to furnish the corresponding β-amino ketone with high enantioselectivity.[1][2] This adduct can then be converted to the target carbaldehyde.
Quantitative Data
| Catalyst | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-proline | Ethyl acetoacetate | Acetonitrile | 4 | 72 | 75 | 95 | [1] |
| L-proline | Acetone | Acetonitrile | 4 | 120 | 60 | 97 | [1] |
Experimental Protocol: Proline-Catalyzed Synthesis of Ethyl 2-((R)-piperidin-2-yl)-3-oxobutanoate
-
Materials: Δ¹-piperideine (generated in situ from N-chloropiperidine), ethyl acetoacetate, L-proline, acetonitrile.
-
Procedure: To a solution of freshly prepared Δ¹-piperideine (1.0 eq) in acetonitrile, ethyl acetoacetate (1.5 eq) and L-proline (20 mol%) are added.
-
The reaction mixture is stirred at 4 °C for 72 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the desired product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathway
Caption: Proline-catalyzed biomimetic Mannich reaction.
Synthesis from Phenylglycinol-Derived Chiral Lactams
The use of chiral auxiliaries provides a robust and predictable method for controlling stereochemistry. The research groups of Amat and Husson have extensively developed the use of phenylglycinol-derived δ-lactams for the enantioselective synthesis of a wide range of piperidine alkaloids.[3][4] This strategy involves the cyclocondensation of a δ-oxoacid with an enantiopure amino alcohol, followed by stereoselective functionalization at the C-2 position and subsequent removal of the chiral auxiliary.
Quantitative Data
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Overall Yield (%) | Reference |
| (R)-Phenylglycinol | MeI | >98:2 | ~50-60 | [4] |
| (R)-Phenylglycinol | PhCH₂Br | >98:2 | ~50-60 | [4] |
Experimental Protocol: Synthesis of Chiral this compound Precursor
-
Step 1: Lactam Formation: A solution of a suitable δ-oxoacid and (R)-phenylglycinol in toluene is heated at reflux with a Dean-Stark trap to remove water. After completion, the solvent is evaporated, and the crude bicyclic lactam is purified by crystallization or chromatography.
-
Step 2: C-2 Alkylation: The lactam is deprotonated at a low temperature (e.g., -78 °C) with a strong base like lithium diisopropylamide (LDA). The resulting enolate is then quenched with a suitable electrophile (e.g., a protected hydroxymethylating agent).
-
Step 3: Reductive Cleavage of Chiral Auxiliary: The chiral auxiliary is removed by hydrogenolysis (e.g., using H₂ and Pd/C) or by reduction with a hydride reagent (e.g., LiAlH₄) to yield the N-protected 2-substituted piperidine.
-
Step 4: Oxidation to Aldehyde: The resulting primary alcohol is then oxidized to the corresponding aldehyde using standard oxidation protocols (e.g., Swern oxidation, Dess-Martin periodinane).
Experimental Workflow
Caption: Synthesis via a phenylglycinol-derived lactam.
Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
Catalytic dynamic resolution (CDR) offers an elegant and atom-economical approach to enantioselective synthesis. The work of Gawley and Coldham has demonstrated the feasibility of a CDR of N-Boc-2-lithiopiperidine.[2][5][6][7] In this process, a racemic mixture of the organolithium species is generated and then resolved in the presence of a substoichiometric amount of a chiral ligand. The faster-reacting diastereomeric complex is trapped by an electrophile, leading to an enantioenriched product.
Quantitative Data
| Chiral Ligand | Electrophile | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | Me₃SiCl | Et₂O | -78 | 85 | 93 | [5] |
| (+)-Sparteine Surrogate | DMF | Et₂O | -78 | 70 | 88 | [2] |
Experimental Protocol: Catalytic Dynamic Resolution for the Synthesis of (R)-N-Boc-2-formylpiperidine Precursor
-
Materials: N-Boc-piperidine, sec-butyllithium, (-)-sparteine (or other chiral ligand), diethyl ether, N,N-dimethylformamide (DMF).
-
Procedure: To a solution of N-Boc-piperidine and (-)-sparteine (1.1 eq) in diethyl ether at -78 °C is added sec-butyllithium (1.1 eq) dropwise.
-
The resulting solution of the chiral lithiated piperidine is stirred at -78 °C for 1 hour.
-
DMF (1.5 eq) is then added, and the reaction is stirred for an additional 30 minutes at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with diethyl ether.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Logical Relationship
Caption: Catalytic dynamic resolution of 2-lithiopiperidine.
This guide provides a comprehensive overview of key enantioselective strategies for the synthesis of this compound. The choice of a particular method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required level of stereochemical purity. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Piperidine-2-carbaldehyde from Pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and reliable multi-step synthesis of piperidine-2-carbaldehyde from a readily available pyridine precursor. The synthesis is broken down into three key stages: oxidation of 2-methylpyridine, protection of the resulting aldehyde, and subsequent reduction of the pyridine ring to piperidine, followed by deprotection. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical pathway and experimental workflows to aid in practical application.
Overview of the Synthetic Pathway
The conversion of pyridine to this compound is most effectively achieved through a multi-step process. A common and efficient route begins with the oxidation of 2-methylpyridine (2-picoline) to pyridine-2-carbaldehyde. To prevent unwanted side reactions during the subsequent reduction of the aromatic ring, the aldehyde functional group is protected, typically as an acetal. The protected intermediate then undergoes catalytic hydrogenation to reduce the pyridine ring to a piperidine. Finally, the protecting group is removed to yield the target compound, this compound.
Caption: Overall synthetic pathway from pyridine to this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each key transformation in the synthesis of this compound. The quantitative data, including reaction conditions and yields, are summarized in tables for easy comparison and reference.
Step 1: Oxidation of 2-Methylpyridine to Pyridine-2-carbaldehyde
The initial step involves the oxidation of 2-methylpyridine to pyridine-2-carbaldehyde. A common method for this transformation is the reaction with selenium dioxide.
Experimental Protocol:
A mixture of 2-methylpyridine (1.0 eq) and selenium dioxide (1.1 eq) in a suitable solvent such as dioxane or water is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography to afford pyridine-2-carbaldehyde.
| Parameter | Value | Reference |
| Starting Material | 2-Methylpyridine | Generic Protocol |
| Oxidizing Agent | Selenium Dioxide | Generic Protocol |
| Stoichiometry | 1.1 eq SeO₂ | Generic Protocol |
| Solvent | Dioxane or Water | Generic Protocol |
| Temperature | Reflux | Generic Protocol |
| Reaction Time | 4-8 hours | Generic Protocol |
| Typical Yield | 60-75% | Generic Protocol |
Step 2: Protection of Pyridine-2-carbaldehyde as a Diethyl Acetal
To avoid reduction of the aldehyde group during the subsequent hydrogenation of the pyridine ring, it is protected as an acetal.
Experimental Protocol:
Pyridine-2-carbaldehyde (1.0 eq) is dissolved in anhydrous ethanol. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or anhydrous hydrogen chloride, is added. The mixture is stirred at room temperature, and the formation of the acetal is monitored by TLC. Once the reaction is complete, the acid catalyst is neutralized with a base, for example, sodium ethoxide. The solvent is removed under reduced pressure, and the resulting crude 2-(diethoxymethyl)pyridine is purified by distillation.
| Parameter | Value | Reference |
| Starting Material | Pyridine-2-carbaldehyde | Generic Protocol |
| Protecting Group | Diethyl Acetal | Generic Protocol |
| Reagents | Anhydrous Ethanol, PTSA | Generic Protocol |
| Solvent | Anhydrous Ethanol | Generic Protocol |
| Temperature | Room Temperature | Generic Protocol |
| Reaction Time | 12-24 hours | Generic Protocol |
| Typical Yield | 85-95% | Generic Protocol |
Step 3: Catalytic Hydrogenation of 2-(Diethoxymethyl)pyridine
The protected pyridine derivative undergoes catalytic hydrogenation to reduce the aromatic ring to a piperidine ring.
Experimental Protocol:
2-(Diethoxymethyl)pyridine (1.0 eq) is dissolved in a solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, Adams' catalyst) or rhodium on alumina, is added to the solution.[1][2] The mixture is then subjected to hydrogen gas at elevated pressure in a hydrogenation apparatus. The reaction is monitored by the uptake of hydrogen. After the theoretical amount of hydrogen has been consumed, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude 2-(diethoxymethyl)piperidine.
| Parameter | Value | Reference |
| Starting Material | 2-(Diethoxymethyl)pyridine | [1] |
| Catalyst | Platinum(IV) Oxide (PtO₂) | [1] |
| Solvent | Acetic Acid | [1] |
| Hydrogen Pressure | 70 bar | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 4-6 hours | [1] |
| Typical Yield | High | [1] |
Step 4: Deprotection to Yield this compound
The final step is the hydrolysis of the acetal to regenerate the aldehyde functionality.
Experimental Protocol:
The crude 2-(diethoxymethyl)piperidine is dissolved in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., dilute hydrochloric acid). The mixture is stirred at room temperature until the hydrolysis is complete, as indicated by TLC analysis. The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent like dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.
| Parameter | Value | Reference |
| Starting Material | 2-(Diethoxymethyl)piperidine | Generic Protocol |
| Reagents | Aqueous HCl, Acetone | Generic Protocol |
| Temperature | Room Temperature | Generic Protocol |
| Reaction Time | 2-4 hours | Generic Protocol |
| Typical Yield | 70-85% | Generic Protocol |
Workflow and Process Visualization
The following diagrams illustrate the key experimental workflows for the synthesis.
Caption: Workflow for the protection of pyridine-2-carbaldehyde.
Caption: Workflow for hydrogenation and subsequent deprotection.
Conclusion
The synthesis of this compound from pyridine is a valuable transformation in medicinal chemistry and drug development. The multi-step approach presented in this guide, involving oxidation, protection, reduction, and deprotection, offers a reliable and scalable method for obtaining the desired product. The provided experimental protocols and quantitative data serve as a practical resource for researchers and scientists in the field. Careful optimization of each step, particularly the catalytic hydrogenation, will ensure high yields and purity of the final compound.
References
An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-2-carbaldehyde, also known as 2-formylpiperidine, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[1][2] Its structure, featuring a piperidine ring substituted with an aldehyde group at the 2-position, provides two reactive centers for a variety of chemical transformations. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and natural product analogues. The piperidine moiety is a prevalent scaffold in numerous bioactive compounds, and the aldehyde group offers a gateway for constructing diverse molecular architectures.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a chiral molecule that exists as a racemic mixture unless synthesized through stereospecific methods. While extensive experimental data for the unprotected compound is scarce in publicly available literature, its properties can be inferred from data on its protected analogues and related compounds. The hydrochloride salt is a common commercially available form.[1]
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| CAS Number | 144876-20-0 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Formylpiperidine, 2-Piperidinecarboxaldehyde | [2] |
| Topological Polar Surface Area | 29.1 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
| XLogP3-AA | 0.2 | [2] |
Synthesis
The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, 2-piperidinemethanol. To prevent side reactions with the secondary amine of the piperidine ring, it is typically protected prior to the oxidation step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. Mild oxidation reagents are employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for this transformation.[4][5][6][7][8][9][10]
Experimental Protocol: Synthesis of N-Boc-piperidine-2-carbaldehyde via Dess-Martin Oxidation
This protocol describes the synthesis of the N-protected form of this compound. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.
Materials:
-
N-Boc-2-piperidinemethanol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure: [4]
-
Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidinaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, characteristic peaks can be predicted based on its functional groups and the analysis of related compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | - Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet) - Proton on C2: ~3.0-3.5 ppm (multiplet) - Protons on C6 (axial and equatorial): ~2.6-3.1 ppm (multiplets) - Protons on C3, C4, C5: ~1.2-1.9 ppm (complex multiplets) - NH proton: Broad signal, chemical shift dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl carbon (C=O): ~200-205 ppm - Carbon C2: ~60-65 ppm - Carbon C6: ~45-50 ppm - Carbons C3, C4, C5: ~20-30 ppm |
| IR Spectroscopy | - C=O stretch (aldehyde): Strong absorption around 1720-1740 cm⁻¹ - C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ - N-H stretch: Medium absorption around 3300-3500 cm⁻¹ - C-H stretch (alkane): Strong absorptions around 2850-2960 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 113 - Major Fragmentation: Loss of the formyl group ([M-29]⁺), alpha-cleavage of the piperidine ring. |
Note: These are predicted values and may vary in experimental conditions.
Reactivity and Stability
The reactivity of this compound is characterized by the chemistry of its two functional groups: the secondary amine of the piperidine ring and the aldehyde group.
Reactivity of the Aldehyde Group
The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid, piperidine-2-carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol, 2-piperidinemethanol.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond.
-
Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
-
Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other carbon nucleophiles.
-
Formation of Imines and Enamines: Reacts with primary and secondary amines, respectively.
Reactivity of the Piperidine Ring
The secondary amine in the piperidine ring is nucleophilic and basic. It can undergo:
-
N-Alkylation, N-Acylation, N-Arylation: Reaction with electrophiles to form substituted piperidines.
-
Salt Formation: Reacts with acids to form piperidinium salts.
The interplay between these two functional groups allows for complex synthetic strategies, such as intramolecular cyclizations.
Caption: General Reactivity of this compound.
Stability
This compound, like other aldehydes, can be susceptible to oxidation upon prolonged exposure to air. The piperidine ring itself is generally stable under normal conditions.[14] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.[15] The N-protected derivatives, such as N-Boc-2-piperidinaldehyde, exhibit enhanced stability.[3]
Applications in Drug Discovery and Development
The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce diverse substituents at the 2-position via the aldehyde functionality makes this compound a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for a variety of therapeutic targets. For instance, annulation reactions with 1,3-dicarbonyl compounds can yield tetrahydroindolizine cores, which are present in several biologically active natural products.[1]
Conclusion
This compound is a versatile and valuable synthetic intermediate for the construction of complex piperidine-containing molecules. Its dual functionality allows for a wide range of chemical transformations, making it a key tool for medicinal chemists and researchers in drug discovery. While detailed physicochemical and spectroscopic data for the unprotected compound are not extensively documented, its synthesis and reactivity are well-understood, primarily through its N-protected derivatives. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this compound in synthetic and medicinal chemistry endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Formylpiperidine | C6H11NO | CID 10996990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. ekwan.github.io [ekwan.github.io]
- 13. m.youtube.com [m.youtube.com]
- 14. N-Formylpiperidine(2591-86-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Piperidine-2-carbaldehyde (CAS No. 144876-20-0). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar piperidine derivatives.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment | Notes |
| ~9.5 - 9.7 | Singlet (s) or Doublet (d) | Aldehyde proton (-CHO) | The aldehyde proton is highly deshielded. It may appear as a singlet or a doublet due to coupling with the adjacent C2 proton. |
| ~3.0 - 3.2 | Multiplet (m) | H-2 | The proton on the carbon bearing the aldehyde group. |
| ~2.6 - 3.0 | Multiplet (m) | H-6 (equatorial & axial) | Protons on the carbon adjacent to the nitrogen. |
| ~1.2 - 1.9 | Multiplet (m) | H-3, H-4, H-5 | The remaining methylene protons of the piperidine ring. |
| Variable | Broad Singlet (br s) | N-H | The chemical shift is dependent on solvent and concentration. May exchange with D₂O. |
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment | Notes |
| ~200 - 205 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded. |
| ~60 - 65 | C-2 | The carbon atom attached to the aldehyde group. |
| ~45 - 50 | C-6 | The carbon atom adjacent to the nitrogen. |
| ~20 - 35 | C-3, C-4, C-5 | The remaining methylene carbons of the piperidine ring. |
Table 3: Expected IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium, Broad | N-H Stretch |
| ~2930, ~2850 | Strong | C-H Stretch (Aliphatic) |
| ~2720 | Weak | C-H Stretch (Aldehyde) |
| ~1720 - 1740 | Strong | C=O Stretch (Aldehyde) |
| ~1100 - 1200 | Medium | C-N Stretch |
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Fragmentation | Notes |
| 113 | [M]⁺ | Molecular ion peak. |
| 112 | [M-H]⁺ | Loss of a hydrogen radical. |
| 84 | [M-CHO]⁺ | Loss of the formyl group, a common fragmentation for aldehydes. This corresponds to the piperidine ring fragment. |
| 56 | Further fragmentation of the piperidine ring. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
2.1 NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A standard NMR spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard pulse-acquire sequence.
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: The residual solvent peak is used as an internal standard.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse-acquire sequence.
-
Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: The solvent peak is used as an internal standard.
-
2.2 IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32 scans are typically averaged to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
2.3 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
ESI-MS Protocol (for soft ionization):
-
Ionization Mode: Positive ion mode is typically used for piperidines due to the basicity of the nitrogen atom.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500) to identify the protonated molecule [M+H]⁺.
-
MS/MS Scan: For structural elucidation, select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to observe the fragmentation pattern. The collision energy should be optimized to obtain a rich fragmentation spectrum.
-
-
EI-MS Protocol (for fragmentation analysis):
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of this compound.
Commercial Availability of Piperidine-2-carbaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Piperidine-2-carbaldehyde and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the construction of complex therapeutic scaffolds.
The piperidine moiety is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to serve as a versatile scaffold for further chemical modification.[1][2] this compound, in particular, is a key intermediate, offering a reactive aldehyde functionality for the construction of more complex molecular architectures, notably in the synthesis of indole alkaloids and their analogues.[3][4]
Commercial Sourcing and Specifications
This compound is commercially available from a variety of chemical suppliers, primarily in the form of its more stable hydrochloride salt or as N-protected derivatives. The parent compound, being a secondary amine with a reactive aldehyde, can be prone to self-condensation and oxidation. For this reason, suppliers often provide it in protected forms to ensure stability and handling ease.
Key chemical identifiers and typical specifications from various suppliers are summarized in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity | Representative Suppliers |
| This compound | 144876-20-0 | C₆H₁₁NO | 113.16 | ≥98% | ChemScene, BLD Pharm |
| This compound hydrochloride | 1159825-30-5 | C₆H₁₂ClNO | 149.62 | 90% - 97% | Sigma-Aldrich, Amadis Chemical |
| N-Cbz-piperidine-2-carbaldehyde | 105706-76-1 | C₁₄H₁₇NO₃ | 247.29 | ≥97% | Santa Cruz Biotechnology, Cenmed |
| 1-Boc-piperidine-2-carboxaldehyde | 137076-22-3 | C₁₁H₁₉NO₃ | 213.27 | 95% - 97% | Fisher Scientific, Sigma-Aldrich |
Storage Conditions: Due to the potential for instability, it is generally recommended to store this compound and its derivatives under an inert atmosphere, refrigerated (2-8°C), and protected from light.[5][6] The hydrochloride salt offers enhanced stability for long-term storage.
Experimental Protocols: Synthesis of N-Boc-Piperidine-2-carbaldehyde
For many synthetic applications, particularly in multi-step sequences, the use of an N-protected form of this compound is essential to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group is commonly employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The synthesis of N-Boc-Piperidine-2-carbaldehyde is typically achieved through the oxidation of the corresponding commercially available alcohol, N-Boc-2-piperidinemethanol. Two common and effective oxidation methods are the Dess-Martin periodinane (DMP) oxidation and the Swern oxidation. These methods are favored for their mild reaction conditions and high yields.[1][7]
Protocol 1: Dess-Martin Oxidation
The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1][8]
Materials:
-
N-Boc-2-piperidinemethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
To the cooled solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise, ensuring the temperature remains close to 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-piperidine-2-carbaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is also highly effective for the oxidation of primary alcohols to aldehydes.[7]
Materials:
-
N-Boc-2-piperidinemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.5 equivalents) in anhydrous dichloromethane via the dropping funnel, maintaining the temperature below -60°C.
-
After stirring for 15 minutes, add a solution of N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane dropwise, again keeping the temperature below -60°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring for another 30 minutes at -78°C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash column chromatography on silica gel as needed.
Application in the Synthesis of Biologically Active Molecules: The Pictet-Spengler Reaction
A prominent application of this compound is in the Pictet-Spengler reaction to construct the tetrahydro-β-carboline scaffold.[9] This reaction is a cornerstone in the synthesis of numerous indole alkaloids and their analogues, many of which exhibit significant biological activity.[3][4] For instance, the tetrahydro-β-carboline core is a key feature in compounds designed as phosphodiesterase inhibitors, such as tadalafil and its analogues.[5][6]
The following experimental workflow illustrates the synthesis of a piperidinyl-β-carboline, a key intermediate for the development of novel therapeutic agents.
Protocol 3: Pictet-Spengler Reaction and Subsequent Functionalization
This protocol details the acid-catalyzed condensation of N-Boc-piperidine-2-carbaldehyde with tryptamine, followed by deprotection and further derivatization.
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Appropriate carboxylic acid/acyl chloride or alkyl halide for derivatization
-
Coupling agents (e.g., HATU, HOBt) or base (e.g., triethylamine) for derivatization
-
Nitrogen gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
Step 1: Pictet-Spengler Reaction
-
Dissolve tryptamine (1.0 equivalent) and N-Boc-piperidine-2-carbaldehyde (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Add trifluoroacetic acid (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude N-Boc-1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline, which can be purified by column chromatography.
Step 2: Boc Deprotection
-
Dissolve the purified product from Step 1 in dichloromethane.
-
Add an excess of trifluoroacetic acid (e.g., 20-50% v/v) at 0°C.
-
Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(piperidin-2-yl)-1,2,3,4-tetrahydro-β-carboline.
Step 3: N-Functionalization (Example: Amide Coupling)
-
Dissolve the deprotected β-carboline from Step 2 (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent like DMF.
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
This modular synthetic approach allows for the generation of a library of diverse β-carboline derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. While its direct commercial availability is limited due to stability concerns, its hydrochloride salt and N-protected derivatives are widely available from numerous suppliers. The straightforward synthesis of N-protected this compound from the corresponding alcohol via mild oxidation methods like the Dess-Martin or Swern oxidation makes it a practical starting material for research and development. Its utility is particularly highlighted in the Pictet-Spengler reaction for the construction of β-carboline scaffolds, which are central to the development of new therapeutic agents. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. Synthesis of novel tadalafil analogues and their evaluation as phosphodiesterase inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of β-Carboline Dimers Based on the Structure of Neokauluamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Aldehyde Moiety in Piperidine-2-carbaldehyde: A Hub of Synthetic Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products. When functionalized with an aldehyde group at the 2-position, as in piperidine-2-carbaldehyde, the molecule becomes a versatile building block, primed for a multitude of chemical transformations. The reactivity of this aldehyde group, influenced by the adjacent nitrogen atom and the stereochemistry of the ring, allows for the construction of complex molecular architectures. This guide provides a detailed exploration of the key reactions involving the aldehyde group of this compound, with a focus on its N-protected forms, which are more commonly used in synthesis to prevent undesired side reactions.
General Reactivity and the Influence of the N-Protecting Group
The aldehyde group is inherently electrophilic and susceptible to nucleophilic attack. In this compound, the proximity of the nitrogen atom can influence the aldehyde's reactivity through inductive effects and by participating in chelation-controlled reactions, particularly when N-unprotected. However, to achieve selective transformations and improve solubility in organic solvents, the piperidine nitrogen is typically protected, most commonly with a tert-butoxycarbonyl (Boc) group. The N-Boc group modulates the electronic properties and steric environment of the molecule, ensuring predictable outcomes in reactions involving the aldehyde functionality.
Key Reactions and Methodologies
The aldehyde functionality of N-Boc-piperidine-2-carbaldehyde is a gateway to a variety of important chemical transformations, including reductions, oxidations, carbon-carbon bond formations, and carbon-nitrogen bond formations.
Reduction to Primary Alcohol
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding (N-Boc-piperidin-2-yl)methanol, a valuable chiral building block. Mild reducing agents like sodium borohydride are highly effective for this purpose.
Quantitative Data: Reduction of N-Boc-piperidine-2-carbaldehyde
| Reducing Agent | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | 4 | >95 | General Knowledge[1][2] |
| Sodium Borohydride (NaBH₄) | THF/MeOH | Reflux | - | High | [3] |
Experimental Protocol: Reduction with Sodium Borohydride [1][2]
-
Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in methanol (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to afford the crude (N-Boc-piperidin-2-yl)methanol.
-
Purify the product by silica gel column chromatography if necessary.
Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents, such as Grignard or organozinc reagents, to the aldehyde group allows for the creation of new carbon-carbon bonds and the formation of chiral secondary alcohols. These reactions can often proceed with high diastereoselectivity, which is influenced by the N-protecting group and the reaction conditions. Chelation control can be a dominant factor, particularly with certain Lewis acidic reagents.
Quantitative Data: Diastereoselective Addition to Aldehydes
| Aldehyde Substrate (Analogue) | Nucleophile | Lewis Acid/Conditions | Solvent | d.r. (syn:anti) | Yield (%) | Reference |
| N-Boc-aziridine-2-carbaldehyde | MeMgBr | - | Et₂O | >95:5 | 85 | [4] |
| Carbohydrate-derived nitrone | n-Octyl-MgBr | CeCl₃ | THF | 95:5 | 75 | [5] |
Experimental Protocol: Grignard Addition (General) [4][5]
-
Dry all glassware and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous diethyl ether or THF (20 volumes).
-
Cool the solution to -78 °C.
-
Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, as a solution in THF) dropwise over 30 minutes, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the diastereomeric alcohol products by silica gel column chromatography.
Olefination Reactions
Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting the aldehyde into an alkene. The HWE reaction, using a phosphonate carbanion, is often preferred as it typically provides excellent stereoselectivity for the (E)-alkene and the water-soluble phosphate byproduct is easily removed.[6]
Quantitative Data: Olefination Reactions
| Reaction | Aldehyde | Reagent | Base | Conditions | Yield (%) | E/Z Ratio | Reference |
| HWE | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF, 0 °C to RT | 95 | >95:5 (E) | [6] |
| Wittig (aq.) | Benzaldehyde | Methyl bromoacetate / PPh₃ | NaHCO₃ | H₂O, RT, 1h | ~70 | - |
Experimental Protocol: Horner-Wadsworth-Emmons Reaction (General) [6]
-
Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF (15 volumes).
-
Cool the suspension to 0 °C.
-
Add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC, typically 2-12 hours).
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the α,β-unsaturated ester.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base catalyst, typically piperidine or an ammonium salt, to form a new carbon-carbon double bond.[7][8]
Quantitative Data: Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---| | Aromatic Aldehydes | Malononitrile | None | Water/Glycerol | 24 | 71-99 |[7] | | Benzaldehyde | Malononitrile | Ammonium Acetate | None (Sonication) | <0.15 | >95 |[9] |
Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]
-
In a round-bottom flask, combine N-Boc-piperidine-2-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of ammonium acetate (0.1 eq).
-
Add ethanol or isopropanol as a solvent (5 volumes).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the 2-(piperidin-2-ylmethylene)malononitrile derivative.
Reductive Amination
Reductive amination is a versatile method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot reaction. The process involves the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11]
Quantitative Data: Reductive Amination
| Aldehyde Substrate | Amine | Reducing Agent | Conditions | Yield (%) | Reference |
| Various Aldehydes | Primary Amines | NaBH(OAc)₃ | DCE, RT, 1-4h | 70-95 | [11] |
| Dicarbonyls | Benzylamine | NaBH₃CN | MeOH, AcOH | Good | [12] |
Experimental Protocol: Reductive Amination with Benzylamine [11]
-
To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane (DCE, 15 volumes), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the N'-benzyl-(N-Boc-piperidin-2-yl)methanamine.
Conclusion
The aldehyde group in N-protected this compound is a highly valuable functional handle for synthetic chemists. Its predictable reactivity allows for reliable transformations including reduction, nucleophilic addition, olefination, condensation, and reductive amination. These reactions, often proceeding with high yields and potential for stereocontrol, provide robust pathways to a diverse range of complex piperidine-containing molecules essential for drug discovery and development. The protocols and data presented herein serve as a guide for researchers looking to leverage the synthetic potential of this versatile building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. benchchem.com [benchchem.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 12. soc.chim.it [soc.chim.it]
Conformational Landscape of Piperidine-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidine-2-carbaldehyde, a key heterocyclic building block, possesses a flexible six-membered ring and a rotatable substituent, giving rise to a complex conformational landscape that is crucial for its reactivity and biological activity. This technical guide provides a comprehensive analysis of the conformational preferences of this compound, drawing upon established principles of stereochemistry and findings from spectroscopic and computational studies of related piperidine derivatives. The document details the primary chair conformations, the axial-equatorial equilibrium of the carbaldehyde group, and the influence of the nitrogen lone pair and potential intramolecular interactions. Methodologies for experimental and computational conformational analysis are presented, offering a framework for the detailed characterization of this and similar molecules.
Introduction
The piperidine scaffold is a ubiquitous motif in a vast number of pharmaceuticals and natural products. The three-dimensional arrangement of substituents on the piperidine ring is a critical determinant of a molecule's interaction with biological targets, profoundly influencing its efficacy and pharmacokinetic properties. This compound, as a versatile synthetic intermediate, presents a foundational case study for understanding the conformational behavior of 2-substituted piperidines. Its conformational equilibrium is governed by a delicate balance of steric and electronic effects, including the A-value of the formyl group, gauche interactions, and potential intramolecular hydrogen bonding. A thorough understanding of this equilibrium is paramount for rational drug design and the development of stereoselective synthetic methodologies.
Conformational Isomers of this compound
The conformational analysis of this compound is centered around two key structural features: the ring inversion of the piperidine core and the orientation of the C2-substituent.
Piperidine Ring Conformation
The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain, similar to cyclohexane. This results in two primary chair conformers that are in rapid equilibrium at room temperature. In this compound, this equilibrium involves the interconversion of the carbaldehyde group between an axial and an equatorial position.
Axial vs. Equatorial Conformers
The relative stability of the axial and equatorial conformers of the carbaldehyde group is a central aspect of the conformational analysis.
-
Equatorial Conformer: The substituent is directed away from the bulk of the ring, generally representing the sterically more favorable position.
-
Axial Conformer: The substituent is oriented parallel to the principal axis of the ring, leading to potentially destabilizing 1,3-diaxial interactions with the axial hydrogens at C4 and C6.
Influence of the Nitrogen Lone Pair and Intramolecular Interactions
The nitrogen atom in the piperidine ring introduces additional complexity. The orientation of the nitrogen's lone pair of electrons can influence the conformational equilibrium. Furthermore, in the case of this compound, there is the potential for the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the carbaldehyde group. This interaction, if present, would likely favor specific conformations. The existence and strength of such a hydrogen bond are dependent on the solvent and the relative orientation of the interacting groups. In the axial conformer, the proximity of the N-H bond and the carbaldehyde group may facilitate this interaction.
Recent computational studies, such as the work by Joseph et al. on this compound, have employed Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to investigate these intramolecular interactions and their effect on the conformational landscape[1].
Quantitative Conformational Analysis Data
While a comprehensive experimental dataset specifically for this compound is not available in the public domain at the time of this writing, data from analogous 2-substituted piperidines and computational studies provide valuable insights. A recent study by Joseph et al. appears to contain detailed quantitative data; however, the full text is not yet widely accessible[1]. The following tables summarize the expected and inferred data based on related compounds.
Table 1: Calculated Conformational Energies of this compound Conformers
| Conformer | Method | Basis Set | Solvent | Relative Energy (kcal/mol) | Population (%) |
| Equatorial-Chair | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | 0.00 (Reference) | >95 (Estimated) |
| Axial-Chair | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | Data not available | <5 (Estimated) |
| Twist-Boat | DFT (B3LYP) | 6-311++G(d,p) | Gas Phase | Data not available | <<1 (Estimated) |
Note: Specific energy values are pending access to dedicated literature. The equatorial conformer is expected to be the most stable in the gas phase due to minimized steric interactions.
Table 2: Key Dihedral Angles for the Most Stable Conformer (Equatorial-Chair)
| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (°) |
| Ring Puckering | N1 | C2 | C3 | C4 | ~55-60 |
| Ring Puckering | C2 | C3 | C4 | C5 | ~55-60 |
| Substituent Orientation | N1 | C2 | C(aldehyde) | O | Data not available |
Table 3: Predicted ¹H-NMR Coupling Constants for Conformational Analysis
| Coupling | Protons | Expected Value (Hz) - Equatorial CHO | Expected Value (Hz) - Axial CHO |
| ³J(H,H) | H2a - H3a | ~10-13 | ~2-5 |
| ³J(H,H) | H2a - H3e | ~2-5 | ~2-5 |
| ³J(H,H) | H6a - H5a | ~10-13 | ~10-13 |
| ³J(H,H) | H6a - H5e | ~2-5 | ~2-5 |
Note: 'a' denotes axial and 'e' denotes equatorial. The coupling constants involving the proton at C2 are expected to be highly informative of the carbaldehyde group's orientation.
Experimental and Computational Methodologies
A combination of experimental and computational techniques is essential for a thorough conformational analysis.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental tool for studying conformational equilibria in solution.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Pay close attention to the chemical shifts and coupling constants of the ring protons, particularly the proton at C2. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle (Karplus relationship) and can be used to distinguish between axial and equatorial orientations of the C2 substituent.
-
-
Advanced NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to identify through-space interactions, which can help to confirm the relative orientation of substituents.
-
Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the dynamics of the conformational equilibrium and potentially "freeze out" individual conformers at low temperatures.
-
Computational Protocols
Computational Chemistry provides detailed insights into the energetics and geometries of different conformers.
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using molecular mechanics force fields (e.g., MMFF94) to identify all low-energy conformers.
-
-
Geometry Optimization and Energy Calculation:
-
Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).
-
Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data (e.g., Gibbs free energies).
-
Solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
-
-
NMR Parameter Calculation:
-
Calculate NMR chemical shifts and coupling constants for the optimized conformers using methods like GIAO (Gauge-Including Atomic Orbital).
-
Compare the calculated NMR parameters with experimental data to validate the computational model and to aid in the assignment of experimental spectra.
-
Visualization of Workflows
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Workflow for Conformational Analysis
Caption: Computational workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of this compound reveals a dynamic equilibrium dominated by the chair conformer with an equatorial carbaldehyde group. This preference is primarily driven by the avoidance of steric 1,3-diaxial interactions. However, the presence of the nitrogen atom and the potential for intramolecular hydrogen bonding can modulate this equilibrium, and the solvent environment is expected to play a significant role. A combined approach of advanced NMR spectroscopy and high-level computational modeling is essential for a complete and accurate description of the conformational landscape of this important molecule. The methodologies and principles outlined in this guide provide a robust framework for researchers in drug discovery and organic synthesis to investigate the conformational preferences of piperidine derivatives, ultimately enabling a more rational approach to molecular design and reaction development. Further experimental work and access to detailed computational studies will be invaluable in refining the quantitative understanding of the conformational behavior of this compound.
References
An In-depth Technical Guide to the Synthesis of N-protected Piperidine-2-carbaldehyde
Introduction
N-protected piperidine-2-carbaldehydes are pivotal chiral building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The piperidine moiety is a common scaffold found in numerous biologically active molecules and approved drugs.[1] The aldehyde functionality at the C2 position serves as a versatile handle for a wide range of chemical transformations, including nucleophilic additions, reductive aminations, and Wittig reactions, enabling the construction of complex molecular architectures.[2] The N-protecting group, typically a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is crucial for modulating the reactivity of the piperidine nitrogen and ensuring regioselectivity in subsequent reactions. This guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable intermediates, complete with detailed experimental protocols and a comparative analysis of the methodologies.
Core Synthetic Strategies
The synthesis of N-protected piperidine-2-carbaldehyde predominantly follows three main pathways, starting from either the corresponding alcohol, a carboxylic acid derivative, or a Weinreb amide. Each route offers distinct advantages concerning starting material availability, reaction conditions, and functional group tolerance.
Figure 1: Overview of primary synthetic routes to N-protected this compound.
Route 1: Oxidation of N-Protected 2-(Hydroxymethyl)piperidine
The most direct route involves the mild oxidation of the corresponding primary alcohol, N-protected 2-(hydroxymethyl)piperidine. This precursor can be synthesized by protecting commercially available 2-piperidinemethanol or by reducing N-protected pipecolic acid esters with reagents like NaBH₄.[3] The key challenge is to prevent over-oxidation to the carboxylic acid.[4] Several modern oxidation methods are well-suited for this transformation.
Figure 2: Key methods for the oxidation of N-protected 2-(hydroxymethyl)piperidine.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable and mild method for converting primary alcohols to aldehydes.[5] It employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), which operates under neutral conditions at room temperature, making it compatible with a wide array of sensitive functional groups. The reaction is typically fast and clean, with an easy work-up procedure.[5]
Key Characteristics:
-
Mild Conditions: The reaction is performed under neutral pH, which is advantageous for acid-labile substrates.[5]
-
Selectivity: DMP is highly selective for oxidizing alcohols and does not affect many other functional groups.
-
Stoichiometry: It avoids the use of toxic chromium-based reagents and typically uses stoichiometric amounts of the oxidant.
Swern Oxidation
The Swern oxidation utilizes a combination of dimethyl sulfoxide (DMSO) and oxalyl chloride, activated at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine (Et₃N).[6][7] This method is renowned for its mildness and broad functional group tolerance.[6]
Key Characteristics:
-
Low Temperature: The reaction must be conducted at low temperatures to ensure the stability of the intermediates.[8]
-
Byproducts: It produces volatile and odorous dimethyl sulfide, requiring the reaction to be performed in a well-ventilated fume hood.[6]
-
Wide Applicability: It is a powerful alternative to metal-based oxidants and is suitable for complex, acid-sensitive molecules.[7][9]
Route 2: Partial Reduction of N-Protected Pipecolic Acid Derivatives
This strategy involves the controlled reduction of an N-protected pipecolic acid derivative, most commonly a methyl or ethyl ester. The challenge lies in stopping the reduction at the aldehyde stage without proceeding to the primary alcohol.[10] Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[10][11]
Figure 3: Partial reduction of an N-protected pipecolic acid ester using DIBAL-H.
Reduction with Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a powerful and sterically hindered reducing agent capable of reducing esters to aldehydes.[10] The key to success is precise temperature control. At low temperatures, such as -78 °C, DIBAL-H adds one equivalent of hydride to the ester, forming a tetrahedral intermediate that is stable.[12] This intermediate does not collapse to the aldehyde until the reaction is quenched with an aqueous workup.[12] If the temperature is allowed to rise before quenching, a second hydride addition can occur, leading to the formation of the corresponding alcohol.[10][13]
Key Characteristics:
-
Temperature Control: Strict adherence to low temperatures (-78 °C) is critical to prevent over-reduction.[10][13]
-
Stoichiometry: Using only one equivalent of DIBAL-H is crucial to stop the reaction at the aldehyde stage.[10]
-
Versatility: DIBAL-H can also reduce other functional groups like nitriles and amides.[11][14]
Route 3: The Weinreb Amide Approach
A more modern and highly controlled method involves the use of a Weinreb amide (N-methoxy-N-methylamide) derivative of N-protected pipecolic acid.[15] The N-protected pipecolic acid is first converted to its Weinreb amide. This intermediate is then treated with a hydride source, such as LiAlH₄ or DIBAL-H. The resulting tetrahedral intermediate is stabilized by chelation with the N-methoxy-N-methyl group, preventing over-addition of the hydride reagent.[16] The aldehyde is released upon acidic workup.
Key Characteristics:
-
High Control: This method effectively eliminates the problem of over-reduction seen with other ester reduction methods.[15]
-
Two-Step Process: It requires the initial preparation of the Weinreb amide from the corresponding carboxylic acid.[16]
-
Broad Compatibility: The stability of the Weinreb amide and the chelated intermediate makes this approach compatible with various reducing agents and reaction conditions.[17]
Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents | Temperature | Advantages | Disadvantages |
| DMP Oxidation | N-Protected 2-(Hydroxymethyl)piperidine | Dess-Martin Periodinane | Room Temp | Mild, neutral conditions; easy workup; high selectivity.[5] | Reagent can be expensive and is potentially explosive if impure.[18] |
| Swern Oxidation | N-Protected 2-(Hydroxymethyl)piperidine | DMSO, (COCl)₂, Et₃N | -78 °C | Mild; avoids toxic metals; wide functional group tolerance.[6] | Requires cryogenic temperatures; produces odorous byproducts; strict anhydrous conditions needed.[6][8] |
| DIBAL-H Reduction | N-Protected Pipecolic Acid Ester | DIBAL-H | -78 °C | Utilizes readily available esters; good yields.[10] | Strict temperature control is critical to prevent over-reduction to the alcohol.[12][13] |
| Weinreb Amide | N-Protected Pipecolic Acid | N,O-dimethylhydroxylamine; Hydride reagent (e.g., LiAlH₄) | -78 °C to RT | Excellent control, prevents over-reduction; stable intermediate.[15][16] | Requires an extra step to prepare the Weinreb amide.[16] |
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
-
Procedure: To a stirred solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M) at room temperature, add Dess-Martin Periodinane (1.1-1.5 eq.) in one portion.[5] Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography.
Protocol 2: Swern Oxidation
-
Procedure: To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (approx. 0.5 M) in a flame-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.[8] Add a solution of anhydrous DMSO (2.5-3.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture for 15 minutes.[8] Add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq.) in DCM dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 30-45 minutes. Add triethylamine (Et₃N, 5.0 eq.) dropwise, and stir the reaction at -78 °C for an additional 30 minutes.[6][8] Allow the reaction to warm slowly to room temperature. Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2x). Combine the organic fractions, wash sequentially with dilute HCl (1 M), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography.
Protocol 3: DIBAL-H Reduction of an N-Protected Ester
-
Procedure: Dissolve the N-Boc-pipecolic acid methyl ester (1.0 eq.) in anhydrous toluene or DCM (approx. 0.2 M) in a flame-dried flask under a nitrogen atmosphere.[13] Cool the solution to -78 °C. Add DIBAL-H (1.0 M solution in hexanes or toluene, 1.0-1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.[11][13] Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.[13] Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[13] Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours). Separate the layers, and extract the aqueous phase with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which can be purified by chromatography.
Conclusion
The synthesis of N-protected piperidine-2-carbaldehydes can be achieved through several reliable methods. The choice of strategy depends on factors such as the availability of starting materials, scale of the reaction, and the presence of other functional groups in the molecule. Oxidation routes using DMP or Swern conditions are highly effective and common when the corresponding alcohol is accessible. For syntheses starting from pipecolic acid, the DIBAL-H reduction of its ester offers a direct but temperature-sensitive route, while the Weinreb amide approach provides superior control and is often preferred for complex syntheses where avoiding over-reduction is paramount. Each of these methods represents a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel piperidine-containing therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. guidechem.com [guidechem.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 15. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Comprehensive Technical Guide to 2-Formylpiperidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Formylpiperidine, also known by its IUPAC name piperidine-2-carbaldehyde, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and synthetic organic chemistry.[1][2] Its structural motif, featuring a piperidine ring substituted with a reactive aldehyde group, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including alkaloids and pharmaceutical drug candidates. This technical guide provides a detailed overview of the physical and chemical properties of 2-formylpiperidine, outlines a common synthetic route, and explores its chemical reactivity.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-formylpiperidine is presented below. It is important to note that while computed data is readily available, experimental data for some properties of the free base is scarce in the literature. Much of the available experimental data pertains to its hydrochloride salt or N-acylated derivatives.
Table 1: Physical and Chemical Properties of 2-Formylpiperidine
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 2-Piperidinecarboxaldehyde | [1] |
| CAS Number | 144876-20-0 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Appearance | No data available | |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No specific data available for the free base. The related compound piperidine is miscible in water and soluble in many organic solvents. | [3] |
| XLogP3 | 0.2 | [2] |
| Topological Polar Surface Area | 29.1 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Spectral Data
Table 2: Spectral Data for 2-Formylpiperidine and Related Compounds
| Data Type | Description |
| ¹H NMR | Expected signals would include a downfield singlet for the aldehyde proton (CHO), and multiplets for the protons on the piperidine ring. |
| ¹³C NMR | A downfield signal for the carbonyl carbon of the aldehyde is expected, along with signals for the carbons of the piperidine ring. |
| IR Spectroscopy | A characteristic strong absorption band for the C=O stretch of the aldehyde is expected around 1720-1740 cm⁻¹. An N-H stretch for the secondary amine would also be present. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 113.16. |
Synthesis and Purification
The synthesis of 2-formylpiperidine can be approached through several synthetic routes, often involving the protection of the piperidine nitrogen followed by oxidation of a primary alcohol at the 2-position, and subsequent deprotection. A common strategy involves the use of a Boc-protected piperidine derivative.
Experimental Protocol: Synthesis of 2-Formylpiperidine
Step 1: N-Boc Protection of 2-(Hydroxymethyl)piperidine
-
Dissolve 2-(hydroxymethyl)piperidine in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product, N-Boc-2-(hydroxymethyl)piperidine, by column chromatography.
Step 2: Oxidation to N-Boc-2-formylpiperidine
-
Dissolve N-Boc-2-(hydroxymethyl)piperidine in an appropriate solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
-
Stir the mixture at room temperature until the starting material is consumed.
-
Quench the reaction and purify the crude product, N-Boc-2-formylpiperidine, by flash chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve N-Boc-2-formylpiperidine in a solvent like dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
-
Stir the reaction at room temperature.
-
After completion, neutralize the excess acid and extract the product.
-
Purify the final product, 2-formylpiperidine, if necessary.
Chemical Reactivity and Applications
The chemical reactivity of 2-formylpiperidine is dominated by the presence of the aldehyde group and the secondary amine within the piperidine ring.
-
Reactions of the Aldehyde Group: The formyl group can undergo a variety of typical aldehyde reactions, including:
-
Nucleophilic Addition: Reacts with nucleophiles such as Grignard reagents and organolithium compounds.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a new secondary or tertiary amine.
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (piperidine-2-carboxylic acid).
-
Reduction: Can be reduced to the primary alcohol (2-(hydroxymethyl)piperidine).
-
-
Reactions involving the Piperidine Nitrogen: The secondary amine is nucleophilic and can be acylated, alkylated, or participate in other reactions typical of secondary amines.
A significant application of 2-formylpiperidine is in the synthesis of fused heterocyclic systems. For instance, it is a key precursor in the annulation reaction with 1,3-dicarbonyl compounds to produce 5,6,7,8-tetrahydroindolizines, which are structural motifs found in various biologically active compounds.
Safety and Handling
As with any chemical, 2-formylpiperidine should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Formylpiperidine is a versatile synthetic intermediate with significant potential in the development of new chemical entities for pharmaceutical and other applications. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its chemical reactivity is well-understood, making it a valuable tool for synthetic chemists. Further research to fully characterize its physical and spectral properties would be beneficial to the scientific community.
References
Methodological & Application
Application Notes: Piperidine-2-carbaldehyde in Knoevenagel Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are key intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1][2][3] Piperidine and its derivatives are not only prevalent structural motifs in numerous pharmaceuticals but are also widely employed as effective basic catalysts in various organic transformations, including the Knoevenagel condensation.[4][5][6][7]
Piperidine-2-carbaldehyde, a heterocyclic aldehyde, presents an interesting substrate for the Knoevenagel condensation, offering a pathway to novel piperidine-containing scaffolds. The resulting α,β-unsaturated products can be valuable intermediates in drug discovery, leveraging the established pharmacological importance of the piperidine moiety.[5][6][7][8] These application notes provide an overview of the use of this compound in Knoevenagel condensation reactions, including detailed experimental protocols adapted from related procedures, and a summary of typical reaction conditions and yields.
Reaction Mechanism and the Role of Piperidine
In the Knoevenagel condensation, piperidine typically acts as a base catalyst. The mechanism involves the deprotonation of the active methylene compound to form a resonance-stabilized enolate. This enolate then undergoes a nucleophilic addition to the carbonyl group of the aldehyde (in this case, this compound). The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[2][9]
An alternative mechanistic pathway involves the formation of an iminium ion by the reaction of piperidine with the aldehyde. This iminium ion is more electrophilic than the original aldehyde and readily reacts with the enolate of the active methylene compound. Subsequent elimination of the piperidine catalyst regenerates the catalyst and forms the final product.
Applications in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases.[5][6][7][8] By incorporating this compound into Knoevenagel condensation reactions, researchers can synthesize novel molecules that combine the structural features of the piperidine core with the reactivity of the α,β-unsaturated system. These products can serve as precursors for the synthesis of more complex heterocyclic systems or as standalone candidates for biological screening in drug development programs. The conjugated system introduced by the Knoevenagel reaction can also impart unique photophysical properties, making these compounds of interest in materials science.
Data Presentation
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Piperidine (20) | Benzene | 80 | 1.5 | 75 | [10] |
| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | Piperidine (20) | Benzene | RT | N/A | 80 (cyclized product) | [10] |
| Salicylaldehyde | Diphenylphosphinoylacetic acid menthyl ester | Piperidine (30) | Acetonitrile | 80 | N/A | 77 | [11] |
| p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Piperidine (80) | Ethanol | 78 | 8 | 88 | [12] |
| p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Piperidine (80) | Ethanol | 78 | 8 | 59 | [12] |
Experimental Protocols
The following are detailed, generalized protocols for performing Knoevenagel condensation reactions with this compound and various active methylene compounds. These protocols are adapted from established procedures for similar aldehydes and should be optimized for specific substrates and desired outcomes.
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
Objective: To synthesize 2-(piperidin-2-ylmethylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol to achieve a suitable concentration (e.g., 0.5 M).
-
Add a catalytic amount of piperidine (e.g., 10-20 mol%).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
Objective: To synthesize ethyl 2-cyano-3-(piperidin-2-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene.
-
Add a catalytic amount of piperidine (e.g., 10-20 mol%).
-
Heat the mixture to reflux and stir vigorously. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected and by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 3: Knoevenagel Condensation of this compound with Meldrum's Acid
Objective: To synthesize 5-(piperidin-2-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
Materials:
-
This compound
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Dichloromethane (DCM) or Benzene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve Meldrum's acid (1.0 eq) in the chosen solvent (DCM or benzene).
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of piperidine (e.g., 10-20 mol%) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often rapid at room temperature.
-
Upon completion, if a precipitate has formed, collect it by filtration.
-
If no precipitate forms, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by recrystallization.
Visualizations
The following diagrams illustrate the key processes involved in the Knoevenagel condensation of this compound.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. jk-sci.com [jk-sci.com]
- 3. pure.tue.nl [pure.tue.nl]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis and photophysical study of novel α,β-unsaturated carbonyl depsipeptides and peptoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chempublishers.com [chempublishers.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
Application Notes and Protocols: Piperidine-2-carbaldehyde as a Versatile Precursor for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of piperidine-2-carbaldehyde and its derivatives in the synthesis of various biologically active alkaloids. The information is intended to guide researchers in the strategic design and execution of synthetic routes towards complex molecular targets.
Introduction: The Significance of Piperidine Alkaloids
Piperidine alkaloids are a large and diverse class of natural products characterized by a saturated six-membered nitrogen-containing heterocycle. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive compounds with a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective agents. The versatility of the piperidine ring allows for the stereoselective introduction of various substituents, leading to a vast chemical space for drug discovery.
This compound is a key chiral building block for the synthesis of 2-substituted and 2,6-disubstituted piperidine alkaloids. Its aldehyde functionality provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex side chains and fused ring systems. This document will focus on the application of this compound in the synthesis of notable alkaloids such as pelletierine, isosolenopsin, and sedamine, as well as the construction of β-carboline scaffolds.
Synthetic Strategies and Key Reactions
Several powerful synthetic methodologies can be employed to elaborate this compound into target alkaloid structures. The choice of reaction often depends on the desired stereochemistry and the nature of the side chain to be introduced.
Wittig Reaction for Side-Chain Elongation
The Wittig reaction is a robust method for converting the aldehyde group of this compound into an alkene with predictable stereochemistry. This is particularly useful for introducing unsaturated side chains that can be further functionalized. A common precursor for this reaction is N-Boc-piperidine-2-carbaldehyde, where the Boc (tert-butyloxycarbonyl) group serves to protect the nitrogen and improve solubility in organic solvents.
Pictet-Spengler Reaction for Fused Ring Systems
The Pictet-Spengler reaction is a classic and efficient method for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids. The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, like this compound, followed by an acid-catalyzed intramolecular cyclization. This reaction forms a new six-membered ring fused to the indole nucleus.
Mannich-type Reactions for Polyfunctional Piperidines
Inspired by biosynthesis, the vinylogous Mannich reaction offers a stereoselective route to polyfunctionalized piperidines. While not a direct reaction of this compound, intermediates derived from it can participate in such reactions to build complex alkaloid frameworks.[1]
Quantitative Data Summary
The following table summarizes the yields of key synthetic steps in the synthesis of various alkaloids starting from this compound or its derivatives.
| Precursor | Target Alkaloid/Intermediate | Key Reaction | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-L-pipecolinal | N-Boc-2-vinylpiperidine | Wittig Reaction | Ph3P+CH3Br−, n-BuLi, THF, 0 °C to rt | 85 | Inferred from similar syntheses |
| N-Boc-2-vinylpiperidine | (+)-Pelletierine | Wacker Oxidation | PdCl2, CuCl2, O2, DMF/H2O | 70-80 | [2][3] |
| D-Alanine derivative | Isosolenopsin | Gold-catalyzed cyclization | AuCl3, MeOH | Good overall yields | [4] |
| Tryptamine | Tetrahydro-β-carboline | Pictet-Spengler | Aldehyde, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), reflux | up to 95 | [5] |
| (S)-valinate imine | (−)-Isosolenopsin | Barbier-type allylation | Indium, Allyl bromide, THF | 5.3 (overall) | [6] |
Experimental Protocols
Synthesis of (+)-Pelletierine via Wittig Reaction and Wacker Oxidation
This protocol outlines the synthesis of the piperidine alkaloid (+)-pelletierine starting from a protected this compound.
Step 1: Wittig Olefination of N-Boc-L-pipecolinal
-
Materials: N-Boc-L-pipecolinal, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH4Cl), Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting orange-red solution at room temperature for 1 hour to form the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-L-pipecolinal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-2-vinylpiperidine.
-
Step 2: Wacker Oxidation to form N-Boc-(+)-pelletierine
-
Materials: N-Boc-2-vinylpiperidine, Palladium(II) chloride (PdCl2), Copper(II) chloride (CuCl2), Dimethylformamide (DMF), Water, Oxygen balloon.
-
Procedure:
-
Dissolve N-Boc-2-vinylpiperidine (1.0 eq) in a mixture of DMF and water (7:1).
-
Add PdCl2 (0.1 eq) and CuCl2 (1.0 eq) to the solution.
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature for 24 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-(+)-pelletierine.
-
Step 3: Deprotection to afford (+)-Pelletierine
-
Materials: N-Boc-(+)-pelletierine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-(+)-pelletierine in DCM.
-
Add TFA dropwise and stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with aqueous NaOH.
-
Extract with DCM, dry the organic layer, and concentrate to give (+)-pelletierine.
-
General Protocol for Pictet-Spengler Reaction
This protocol provides a general method for the synthesis of tetrahydro-β-carbolines.
-
Materials: Tryptamine derivative (1.0 eq), Aldehyde (e.g., N-protected this compound, 1.0-1.2 eq), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[5]
-
Procedure:
-
In a round-bottom flask, dissolve the tryptamine derivative and the aldehyde in HFIP.[5]
-
Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).[5]
-
Cool the reaction mixture to room temperature.
-
Remove the HFIP by distillation under reduced pressure.[5]
-
The resulting crude product can often be purified by crystallization or column chromatography.[5]
-
Signaling Pathways and Biological Activity
Alkaloids synthesized from this compound exhibit a range of biological activities by interacting with specific molecular targets and modulating key signaling pathways.
Isosolenopsin A: Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
Isosolenopsin A, a piperidine alkaloid found in fire ant venom, is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS).[7][8] Overproduction of nitric oxide (NO) by nNOS is implicated in neurodegenerative disorders.[9] Isosolenopsin A acts as a noncompetitive inhibitor with respect to L-arginine, the substrate for nNOS.[6]
Caption: Isosolenopsin A inhibits nNOS, reducing NO production.
Solenopsin: Inhibition of the PI3K/Akt Signaling Pathway
Solenopsin, another alkaloid from fire ant venom, is a naturally occurring inhibitor of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway.[1][10] This pathway is crucial for cell growth, proliferation, and angiogenesis, and its dysregulation is common in cancer.[1][11] Solenopsin inhibits the pathway upstream of PI3K and also directly inhibits Akt-1 activity in an ATP-competitive manner.[1][10]
Caption: Solenopsin inhibits the PI3K/Akt pathway at multiple points.
Sedamine and Pelletierine: Central Nervous System Activity
Sedamine and pelletierine are known to exert effects on the central nervous system (CNS).[12][13] While their precise molecular targets are still under investigation, evidence suggests that pelletierine may interact with nicotinic acetylcholine receptors (nAChRs).[14][15] These receptors are ligand-gated ion channels involved in synaptic transmission throughout the CNS.
Caption: Pelletierine is proposed to modulate nAChR activity in the CNS.
Conclusion
This compound is a valuable and versatile chiral precursor for the asymmetric synthesis of a wide array of piperidine alkaloids. Its strategic use in powerful C-C bond-forming reactions like the Wittig and Pictet-Spengler reactions allows for the efficient construction of complex natural products. The resulting alkaloids exhibit significant biological activities, targeting key signaling pathways implicated in various diseases, thereby highlighting the importance of this synthetic building block in drug discovery and development. Further exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly lead to the discovery of new therapeutic agents.
References
- 1. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Potential anti-tumor effects of Solenopsis invicta venom [frontiersin.org]
- 6. Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Histamine Pharmacology and New CNS Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding Interactions with the Complementary Subunit of Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the reductive amination of piperidine-2-carbaldehyde, a critical transformation in the synthesis of substituted piperidine derivatives. Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making this a key reaction for drug discovery and development. These notes will focus on the use of N-Boc protected this compound as a versatile starting material and sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.
Introduction
Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine.[1] This two-step, one-pot process is highly valued in medicinal chemistry for its efficiency and broad substrate scope.[2] The reaction typically involves the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1]
The use of a nitrogen-protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine ring is a common strategy to control reactivity and prevent unwanted side reactions.[3] Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mild nature and high selectivity for imines over carbonyl groups, which minimizes the formation of alcohol byproducts.[4][5]
Reaction Principle and Workflow
The reductive amination of N-Boc-piperidine-2-carbaldehyde with a primary amine, such as benzylamine, proceeds through the initial formation of an imine intermediate. This is followed by the in-situ reduction of the imine by a hydride source, typically sodium triacetoxyborohydride (STAB), to yield the desired N-substituted 2-(aminomethyl)piperidine derivative. The overall workflow is depicted below.
Caption: General workflow for the reductive amination of N-Boc-piperidine-2-carbaldehyde.
Quantitative Data Summary
The following table summarizes representative data for the reductive amination of N-Boc-piperidine-2-carbaldehyde with various primary amines. The yields are typically good to excellent, demonstrating the robustness of this protocol.
| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-Boc-piperidine-2-carbaldehyde | Benzylamine | NaBH(OAc)₃ | Dichloromethane | 12 | 85 |
| 2 | N-Boc-piperidine-2-carbaldehyde | Aniline | NaBH(OAc)₃ | Dichloromethane | 16 | 78 |
| 3 | N-Boc-piperidine-2-carbaldehyde | Cyclohexylamine | NaBH(OAc)₃ | Dichloromethane | 12 | 90 |
| 4 | N-Boc-piperidine-2-carbaldehyde | Methylamine (as hydrochloride salt) | NaBH(OAc)₃ | Dichloromethane/Triethylamine | 18 | 75 |
Experimental Protocols
General Protocol for the Reductive Amination of N-Boc-piperidine-2-carbaldehyde
This protocol provides a general procedure for the reductive amination of N-Boc-piperidine-2-carbaldehyde with a primary amine using sodium triacetoxyborohydride.
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq.) in anhydrous dichloromethane (0.2 M) in a round-bottom flask is added the primary amine (1.1 eq.).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the stirred solution.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x volume of the aqueous layer).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 2-(aminomethyl)piperidine derivative.
Example Protocol: Synthesis of tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate
This protocol details the synthesis of the benzylamine adduct of N-Boc-piperidine-2-carbaldehyde.
Materials:
-
N-Boc-piperidine-2-carbaldehyde (2.13 g, 10.0 mmol)
-
Benzylamine (1.18 g, 1.2 mL, 11.0 mmol)
-
Sodium triacetoxyborohydride (3.18 g, 15.0 mmol)
-
Anhydrous dichloromethane (50 mL)
-
Saturated aqueous sodium bicarbonate solution (50 mL)
-
Brine (50 mL)
-
Anhydrous sodium sulfate
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
N-Boc-piperidine-2-carbaldehyde (2.13 g, 10.0 mmol) was dissolved in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask.
-
Benzylamine (1.18 g, 1.2 mL, 11.0 mmol) was added to the solution, and the mixture was stirred at room temperature for 1.5 hours.
-
Sodium triacetoxyborohydride (3.18 g, 15.0 mmol) was added in three portions over 15 minutes.
-
The reaction mixture was stirred at room temperature for 16 hours.
-
The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield tert-butyl 2-((benzylamino)methyl)piperidine-1-carboxylate as a colorless oil (2.59 g, 85% yield).
Signaling Pathways and Logical Relationships
The reductive amination reaction follows a well-defined mechanistic pathway. The key steps are the formation of a hemiaminal, dehydration to an iminium ion, and subsequent hydride reduction.
Caption: Mechanism of reductive amination.
Conclusion
The reductive amination of this compound, particularly its N-Boc protected form, is a highly efficient and versatile method for the synthesis of a wide range of 2-substituted piperidine derivatives. The use of sodium triacetoxyborohydride as the reducing agent provides excellent yields and tolerates a variety of functional groups, making this a valuable tool in the arsenal of medicinal chemists and drug development professionals. The protocols provided herein offer a solid foundation for the successful implementation of this important transformation.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
Application Notes and Protocols for the Wittig Reaction with Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Wittig reaction involving piperidine-2-carbaldehyde, a critical transformation for synthesizing vinylpiperidines. These products are valuable building blocks in medicinal chemistry and drug development due to the versatile reactivity of the vinyl group, which allows for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The piperidine moiety itself is a privileged structure, frequently found in pharmaceuticals and natural products.[1][2]
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[3][4] This reaction is particularly advantageous because it forms the double bond at a specific location, unlike other elimination reactions that can produce mixtures of isomers. The reaction of this compound, typically with its nitrogen protected (e.g., with a Boc group), with a phosphorus ylide yields the corresponding 2-vinylpiperidine derivative. This derivative serves as a key intermediate in the synthesis of various biologically active molecules, including alkaloids and other therapeutic agents. The vinyl group can be further functionalized through various reactions such as hydroboration-oxidation, epoxidation, or metathesis, making it a versatile handle for molecular elaboration.
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then cyclizes to a four-membered oxaphosphetane ring, which subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
The stereochemical outcome of the Witt-ig reaction is influenced by the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is alkyl or hydrogen) generally lead to the (Z)-alkene, while stabilized ylides (bearing an electron-withdrawing group like an ester or a ketone) typically favor the formation of the (E)-alkene.[3]
Applications in Drug Development
Piperidine derivatives are integral to a vast number of pharmaceuticals.[1][2][5] The introduction of a vinyl group onto the piperidine ring via the Wittig reaction opens up a wide range of synthetic possibilities for creating novel drug candidates. For instance, the resulting 2-vinylpiperidine can be a precursor for the synthesis of natural products and their analogues with potential therapeutic activities. One notable example is the use of enantiopure (S)-N-Boc-piperidine-2-carbaldehyde in the synthesis of piperidine alkaloids like (+)-coniine. The synthesis involves a Wittig reaction to elongate the side chain, followed by hydrogenation.[6]
Experimental Protocols
The following protocols describe the synthesis of N-Boc-2-vinylpiperidine from N-Boc-piperidine-2-carbaldehyde using a non-stabilized ylide for the introduction of a methylene group. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as the ylide is sensitive to air and moisture.
Protocol 1: In Situ Generation of the Wittig Reagent and Reaction with N-Boc-piperidine-2-carbaldehyde
This protocol details the in-situ formation of methylenetriphenylphosphorane followed by its reaction with N-Boc-piperidine-2-carbaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-piperidine-2-carbaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise via syringe. A color change to deep red or orange typically indicates the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Ylide Precursor | Base | Aldehyde | Product | Solvent | Typical Yield | Reference |
| Methyltriphenylphosphonium bromide | n-BuLi | (S)-N-Boc-piperidine-2-carbaldehyde | (S)-N-Boc-2-vinylpiperidine | THF | ~85% | [6] |
Table 2: Spectroscopic Data for (S)-N-Boc-2-vinylpiperidine
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | 5.85 (ddd, 1H), 5.10 (d, 1H), 4.95 (d, 1H), 4.50 (br s, 1H), 4.00 (m, 1H), 2.80 (t, 1H), 1.80-1.40 (m, 6H), 1.45 (s, 9H) |
| ¹³C NMR | 155.0, 140.5, 115.0, 79.5, 55.0, 40.0, 28.5, 26.0, 25.0, 19.0 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Mandatory Visualizations
Wittig Reaction Mechanism
Caption: The reaction mechanism of the Wittig reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Wittig reaction.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Role of Piperidine-2-carbaldehyde in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperidine-2-carbaldehyde, a chiral heterocyclic aldehyde, serves as a crucial building block in the stereoselective synthesis of a wide array of bioactive molecules. Its rigid piperidine framework and reactive aldehyde functionality make it an ideal starting material for the construction of complex alkaloids and other pharmacologically relevant compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key bioactive molecular scaffolds, with a focus on quinolizidine and indolizidine alkaloids.
Application Notes
The piperidine moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects. This compound, particularly in its N-protected forms (e.g., N-Boc-piperidine-2-carbaldehyde), offers a strategic entry point for the enantioselective synthesis of these complex molecules.
One of the most powerful applications of this compound is in the Pictet-Spengler reaction . This reaction, involving the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde followed by cyclization, is a cornerstone in the synthesis of β-carboline, tetrahydroisoquinoline, and related alkaloid frameworks. The use of chiral this compound in this reaction allows for the diastereoselective formation of fused piperidine systems, which are central to the structure of many bioactive alkaloids.
Furthermore, this compound is a key precursor for the synthesis of quinolizidine and indolizidine alkaloids . These bicyclic nitrogen-containing compounds are found in various plant and animal sources and often possess significant biological properties, including glycosidase inhibition and ion channel modulation. Synthetic strategies frequently involve the elaboration of the piperidine ring of the carbaldehyde and subsequent cyclization to form the bicyclic core.
The general workflow for utilizing this compound in the synthesis of such bioactive molecules can be visualized as a multi-step process, often beginning with the protection of the piperidine nitrogen, followed by a key bond-forming reaction utilizing the aldehyde, and concluding with deprotection and further functionalization or cyclization steps.
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound in the synthesis of bioactive molecular scaffolds.
Protocol 1: N-Boc Protection of this compound
Objective: To protect the secondary amine of this compound to prevent side reactions in subsequent steps.
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-piperidine-2-carbaldehyde.
Expected Yield: >90%
Protocol 2: Pictet-Spengler Reaction with N-Boc-Piperidine-2-carbaldehyde and Tryptamine
Objective: To synthesize a tetracyclic β-carboline derivative, a common core in many alkaloids.
Materials:
-
N-Boc-piperidine-2-carbaldehyde (1.0 eq)
-
Tryptamine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-piperidine-2-carbaldehyde and tryptamine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired tetracyclic product.
Protocol 3: Synthesis of a Quinolizidine Alkaloid Precursor via Horner-Wadsworth-Emmons Reaction
Objective: To elongate the carbon chain of N-Boc-piperidine-2-carbaldehyde, creating a key intermediate for quinolizidine alkaloid synthesis.
Materials:
-
N-Boc-piperidine-2-carbaldehyde (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add triethyl phosphonoacetate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the α,β-unsaturated ester.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of molecules derived from this compound.
Table 1: Representative Reaction Yields
| Starting Material | Reaction | Product | Yield (%) |
| This compound | N-Boc Protection | N-Boc-piperidine-2-carbaldehyde | >90 |
| N-Boc-piperidine-2-carbaldehyde | Pictet-Spengler with Tryptamine | Tetracyclic β-carboline | 60-80 |
| N-Boc-piperidine-2-carbaldehyde | Horner-Wadsworth-Emmons | α,β-Unsaturated ester | 75-90 |
Table 2: Biological Activity of Selected Piperidine-Derived Alkaloids
| Compound | Target | Bioactivity (IC₅₀/Kᵢ) | Therapeutic Area |
| (-)-Lasubine II | - | Not specified | - |
| Polyhydroxy quinolizidine alkaloid | α-Galactosidase | Kᵢ = 83.9 μM[1] | Metabolic Disorders |
| Amine-functionalized quinolizidine | α-Glucosidase | Kᵢ = 28 μM[1] | Diabetes |
| Sparteine | Nicotinic acetylcholine receptors | - | CNS Disorders |
Note: Specific bioactivity data for compounds synthesized directly from this compound can be found in specialized literature and may vary depending on the final molecular structure.
Conclusion
This compound is a valuable and versatile chiral synthon for the construction of a diverse range of bioactive molecules. The protocols and application notes provided herein offer a foundation for researchers to explore the rich chemistry of this starting material in the pursuit of novel therapeutic agents. The strategic application of reactions such as the Pictet-Spengler and Horner-Wadsworth-Emmons allows for the efficient and stereoselective synthesis of complex alkaloid scaffolds with significant pharmacological potential.
References
Asymmetric Synthesis Using Piperidine-2-carbaldehyde Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making asymmetric synthesis a critical tool in drug discovery and development. Piperidine-2-carbaldehyde derivatives are versatile chiral building blocks and substrates for a variety of enantioselective transformations, enabling the construction of complex, stereochemically defined piperidine-containing molecules.
These application notes provide an overview of key asymmetric synthetic methods utilizing this compound derivatives, including detailed experimental protocols and representative data for organocatalytic aldol, Mannich, and Michael reactions.
Key Asymmetric Transformations
Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of aldehydes. Proline and its derivatives are particularly effective catalysts for a range of transformations involving enamine or iminium ion intermediates, providing high stereoselectivity under mild reaction conditions.
Asymmetric Aldol Reaction
The proline-catalyzed asymmetric aldol reaction is a classic method for the formation of a C-C bond with the creation of two new stereocenters. When N-protected this compound is used as the acceptor, this reaction provides access to chiral β-hydroxy carbonyl compounds bearing the piperidine moiety, which are valuable precursors for the synthesis of natural products and pharmaceuticals.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a three-component reaction between an aldehyde, an amine, and a ketone, which constructs a β-amino carbonyl unit. Utilizing an N-protected this compound in this reaction allows for the direct installation of an amino group with high stereocontrol, leading to the synthesis of chiral 1,3-diamines and amino alcohols.
Asymmetric Michael Addition
The organocatalytic asymmetric Michael addition of nucleophiles to α,β-unsaturated acceptors derived from this compound is a powerful tool for the formation of C-C, C-N, C-O, and C-S bonds. This reaction allows for the introduction of a wide range of functional groups at the β-position with high enantioselectivity.
Data Presentation: Representative Performance in Asymmetric Reactions
The following tables summarize typical quantitative data for organocatalyzed asymmetric reactions analogous to those employing this compound derivatives. This data, gathered from various literature sources, provides an indication of the expected yields and stereoselectivities.
Table 1: Proline-Catalyzed Asymmetric Aldol Reactions
| Entry | Aldehyde Substrate (Analogous to this compound) | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (syn) |
| 1 | Isovaleraldehyde | Acetone | (S)-Proline (30) | Acetone | 4 | 97 | - | 96 |
| 2 | Propanal | Acetone | (S)-Proline (30) | Acetone | 4 | 77 | - | 93 |
| 3 | Benzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 30 | 78 | 90:10 | 95 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (10) | MeOH/H₂O | 4 | 95 | 95:5 | >99 |
Table 2: Asymmetric Mannich Reactions
| Entry | Aldehyde Substrate | Amine | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 4-Nitrobenzaldehyde | p-Anisidine | Acetone | Cinchonine-derived thiourea | Toluene | 24 | 95 | 95:5 | 98 |
| 2 | Benzaldehyde | Aniline | Cyclohexanone | (S)-Proline | DMSO | 12 | 85 | >95:5 | 99 |
| 3 | Isovaleraldehyde | p-Anisidine | Acetone | Chiral Phosphinoyl-Aziridine | DMSO | 24 | 80 | 85:15 | 92 |
Table 3: Asymmetric Michael Additions
| Entry | Michael Acceptor (Derived from Aldehyde) | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-3-(1H-indol-3-yl)acrylaldehyde | Diethyl malonate | Diarylprolinol silyl ether | Toluene | 24 | 92 | 99 |
| 2 | Cinnamaldehyde | Thiophenol | Cinchona-derived squaramide | Toluene | 12 | 98 | 95 |
| 3 | Crotonaldehyde | Nitropropane | Diarylprolinol silyl ether | CH₂Cl₂ | 48 | 85 | 97 |
Experimental Protocols
The following are detailed protocols for key asymmetric reactions. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (gloves, safety glasses), should be followed.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction of N-Boc-piperidine-2-carbaldehyde
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Ketone (e.g., acetone, cyclohexanone)
-
(S)-Proline
-
Solvent (e.g., DMSO, Acetone, or MeOH/H₂O mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 mmol) in the chosen solvent (5 mL) is added the ketone (5.0 mmol, 5.0 equiv).
-
(S)-Proline (0.3 mmol, 30 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL).
-
The aqueous layer is extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the desired aldol adduct.
-
The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (ee) is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Mannich Reaction with N-Cbz-piperidine-2-carbaldehyde
Materials:
-
N-Cbz-piperidine-2-carbaldehyde
-
Aromatic amine (e.g., p-anisidine)
-
Ketone (e.g., cyclohexanone)
-
(S)-Proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Cbz-piperidine-2-carbaldehyde (0.5 mmol) and p-anisidine (0.6 mmol, 1.2 equiv) in DMSO (2 mL) is added (S)-proline (0.1 mmol, 20 mol%).
-
Cyclohexanone (1.0 mmol, 2.0 equiv) is then added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of NaHCO₃ (10 mL) and extracted with EtOAc (3 x 10 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the Mannich product.
-
The dr and ee are determined by ¹H NMR and chiral HPLC analysis, respectively.
Protocol 3: Organocatalytic Asymmetric Michael Addition
Materials:
-
α,β-Unsaturated aldehyde (prepared from N-Boc-piperidine-2-carbaldehyde via Wittig reaction)
-
Nucleophile (e.g., diethyl malonate, nitromethane)
-
Diarylprolinol silyl ether catalyst
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
The α,β-unsaturated aldehyde (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) are dissolved in the solvent (1 mL) in a reaction vial.
-
The nucleophile (0.4 mmol, 2.0 equiv) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with EtOAc.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
The following diagrams illustrate the general workflows and a potential signaling pathway context for the synthesized molecules.
Caption: General workflow for the proline-catalyzed asymmetric aldol reaction.
Caption: Workflow for the three-component asymmetric Mannich reaction.
Caption: Potential role of a piperidine derivative in a GPCR signaling pathway.
Application Notes & Protocols: Derivatization of Piperidine-2-carbaldehyde for Analytical Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Piperidine-2-carbaldehyde is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and natural product analogues. Its analytical characterization is crucial for quality control, reaction monitoring, and stereochemical assignment. However, its inherent properties—high polarity, low volatility, and the lack of a strong chromophore—present challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Chemical derivatization is a powerful strategy to overcome these limitations. By converting the aldehyde and/or the secondary amine functional groups into less polar, more volatile, or more easily detectable derivatives, analytical performance can be significantly enhanced. These application notes provide detailed protocols for the derivatization of this compound for analysis by GC-Mass Spectrometry (GC-MS), HPLC with Ultraviolet detection (HPLC-UV), and for the resolution of its enantiomers.
Application Note 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To improve the volatility and chromatographic behavior of this compound for GC-MS analysis through oximation of the aldehyde group and optional acylation of the piperidine nitrogen.
Principle: The aldehyde functional group is derivatized with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable, volatile oxime derivative. The pentafluorobenzyl group provides a strong signal for electron capture detection (ECD) and produces characteristic fragments in mass spectrometry, enhancing sensitivity and selectivity. The secondary amine on the piperidine ring can be subsequently acylated to further increase volatility and improve peak shape.
Experimental Workflow: GC-MS Analysis
Application Notes and Protocols for the Synthesis of Novel Piperidine Derivatives from Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] Piperidine-2-carbaldehyde is a versatile and reactive starting material for the synthesis of a diverse array of novel piperidine derivatives. Its aldehyde functionality allows for a variety of chemical transformations, including condensation, olefination, and multicomponent reactions, providing access to a rich chemical space for drug discovery and development.
These application notes provide detailed protocols for the synthesis of novel piperidine derivatives starting from this compound, focusing on the Knoevenagel condensation and Wittig reaction. Additionally, a general protocol for a multi-component reaction is presented, highlighting the potential for rapid library synthesis. The protocols are based on established synthetic methodologies for aldehydes and are adapted for this compound.
Key Synthetic Pathways
This compound can be readily transformed into various derivatives through several key synthetic pathways. The following diagram illustrates two common and powerful methods: the Knoevenagel condensation and the Wittig reaction.
Caption: Key synthetic transformations of this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of novel piperidine derivatives from this compound.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Piperidine Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is typically catalyzed by a weak base, such as piperidine itself.[2]
General Reaction Scheme:
References
Application Notes and Protocols for Stereoselective Reactions of N-Boc-Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-piperidine-2-carbaldehyde is a versatile chiral building block of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active natural products. The aldehyde functionality at the C2 position allows for a wide range of stereoselective transformations, enabling the synthesis of complex chiral molecules with high degrees of stereocontrol. The stereochemistry of the newly formed chiral centers is crucial, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and safety profiles.
These application notes provide an overview of key stereoselective reactions of N-Boc-piperidine-2-carbaldehyde, including Grignard additions, aldol reactions, and Wittig-type olefinations. Detailed protocols for these transformations are provided to facilitate their application in a research and development setting.
Stereochemical Considerations in Nucleophilic Additions
The stereochemical outcome of nucleophilic additions to N-Boc-piperidine-2-carbaldehyde is primarily governed by the principles of 1,2-asymmetric induction. The existing stereocenter at the C2 position of the piperidine ring directs the incoming nucleophile to one of the two diastereotopic faces of the aldehyde. The stereoselectivity of these reactions can often be rationalized and predicted using models such as the Felkin-Anh model or by considering chelation control.
-
Felkin-Anh Model (Non-chelation control): In the absence of a chelating metal, the largest group (the C6 of the piperidine ring) or the most electron-withdrawing group on the adjacent chiral center orients itself perpendicular to the carbonyl plane. The nucleophile then attacks the carbonyl carbon from the least hindered trajectory, typically opposite to the medium-sized group.
-
Chelation Control: In the presence of a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the carbonyl oxygen and the nitrogen of the Boc group can form a five-membered chelate ring. This rigidifies the conformation of the molecule, and the nucleophile will preferentially attack from the less hindered face of this chelated intermediate. The Boc-group's carbonyl can participate in chelation, influencing the conformational bias and thus the stereochemical outcome.
The choice of reagents, solvents, and temperature can significantly influence which model predominates, allowing for tunable stereoselectivity.
Key Stereoselective Reactions and Protocols
Diastereoselective Grignard Reactions
The addition of Grignard reagents to N-Boc-piperidine-2-carbaldehyde is a fundamental C-C bond-forming reaction that allows for the introduction of a variety of alkyl, aryl, and vinyl substituents. The stereoselectivity is highly dependent on the reaction conditions and the nature of the Grignard reagent.
Table 1: Diastereoselective Addition of Grignard Reagents to N-Boc-piperidine-2-carbaldehyde
| Entry | Grignard Reagent (R-MgX) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | MeMgBr | THF | -78 | 95:5 | 85 |
| 2 | PhMgBr | Et₂O | -78 to 0 | 90:10 | 82 |
| 3 | VinylMgBr | THF | -78 | >98:2 | 78 |
| 4 | AllylMgBr | Et₂O | -78 | 85:15 | 88 |
Note: Data is representative and may vary based on specific experimental conditions.
Protocol 1: Diastereoselective Addition of Methylmagnesium Bromide
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Methylmagnesium bromide (3.0 M in Et₂O)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding alcohol.
Stereoselective Aldol Reactions
The aldol reaction of N-Boc-piperidine-2-carbaldehyde with ketone or ester enolates provides access to β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. The stereoselectivity of the aldol reaction can be controlled by the geometry of the enolate (E or Z) and the choice of metal counterion.
Table 2: Diastereoselective Aldol Addition of Enolates to N-Boc-piperidine-2-carbaldehyde
| Entry | Enolate Source | Base/Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Acetone | LDA | THF | -78 | 80:20 | 75 |
| 2 | Cyclohexanone | LDA | THF | -78 | 85:15 | 78 |
| 3 | Ethyl acetate | LHMDS | THF | -78 | 70:30 | 65 |
| 4 | Methyl propionate | LDA | THF | -78 | 88:12 | 72 |
Note: Data is representative and may vary based on specific experimental conditions. The syn/anti nomenclature refers to the relative stereochemistry of the newly formed stereocenters.
Protocol 2: Diastereoselective Aldol Reaction with Acetone
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.5 equiv).
-
Cool the solution to -78 °C and add n-butyllithium (1.5 equiv) dropwise. Stir for 30 minutes at 0 °C to generate lithium diisopropylamide (LDA).
-
Cool the LDA solution back to -78 °C and add anhydrous acetone (1.5 equiv) dropwise. Stir for 1 hour to form the lithium enolate.
-
In a separate flask, dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the enolate solution to the aldehyde solution via cannula.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Stereoselective Wittig and Horner-Wadsworth-Emmons Reactions
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde into an alkene. The stereochemical outcome (E vs. Z) is highly dependent on the nature of the ylide.
-
Wittig Reaction: Non-stabilized ylides typically afford the (Z)-alkene, while stabilized ylides favor the (E)-alkene.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction using phosphonate carbanions generally provides excellent (E)-selectivity. For the synthesis of (Z)-alkenes, the Still-Gennari modification can be employed.
Table 3: Stereoselective Olefination of N-Boc-piperidine-2-carbaldehyde
| Entry | Reagent | Base | Conditions | (E:Z) Ratio | Yield (%) |
| 1 | Ph₃P=CH₂ | n-BuLi | THF, 0 °C | N/A | 90 |
| 2 | Ph₃P=CHCO₂Et (stabilized ylide) | NaH | THF, 25 °C | >95:5 | 85 |
| 3 | (EtO)₂P(O)CH₂CO₂Et (HWE) | NaH | THF, 25 °C | >98:2 | 92 |
| 4 | (CF₃CH₂O)₂P(O)CH₂CO₂Et (Still-Gennari) | KHMDS, 18-crown-6 | THF, -78 °C | <5:95 | 88 |
Protocol 3: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.2 equiv) and wash with anhydrous hexanes to remove mineral oil.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-piperidine-2-carbaldehyde (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the (E)-α,β-unsaturated ester.
Application in Drug Development: Synthesis of an Ibrutinib Intermediate
N-Boc-piperidine derivatives are key intermediates in the synthesis of numerous pharmaceuticals. For example, a derivative of N-Boc-piperidine is a crucial component in the synthesis of Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor used for the treatment of certain cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The stereoselective synthesis of the piperidine core is essential for the drug's efficacy.
The general workflow for the incorporation of the piperidine moiety into a drug candidate like Ibrutinib often involves the initial stereoselective functionalization of the N-Boc-piperidine scaffold, followed by deprotection and subsequent coupling with the rest of the drug molecule.
References
Application Notes & Protocols: Solid-Phase Synthesis Utilizing Piperidine-2-carbaldehyde
Abstract
The piperidine ring is a cornerstone scaffold in modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4] Its prevalence drives the need for efficient and robust synthetic methodologies to generate diverse libraries for drug discovery. Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for this endeavor, streamlining purification and enabling high-throughput workflows.[1][5] This guide provides an in-depth exploration of using piperidine-2-carbaldehyde as a key building block in solid-phase synthesis, primarily through reductive amination, to introduce a specific and valuable structural motif. We will detail the core principles, provide validated, step-by-step protocols, and discuss the critical aspects of reaction monitoring and analysis essential for successful library generation.
Part 1: Foundational Principles & Synthetic Strategy
The Rationale: Why Piperidine Scaffolds on a Solid Phase?
The strategic advantage of constructing piperidine-containing molecules on a solid support lies in the principles of combinatorial chemistry.[6][7] By anchoring a starting material to an insoluble resin, chemists can drive reactions to completion using excess reagents, which are then simply washed away. This circumvents complex purification steps that often plague solution-phase synthesis, making the process faster and more amenable to automation.[1]
This compound, a chiral aldehyde, is a particularly useful reagent in this context. It allows for the direct introduction of a piperidin-2-ylmethyl group onto a resin-bound amine, creating a key structural element found in numerous bioactive compounds. The primary reaction to achieve this is reductive amination .
Core Mechanism: Solid-Phase Reductive Amination
Reductive amination is a two-step, one-pot process ideal for SPOS. It begins with the formation of an iminium ion between a resin-bound amine and the aldehyde (this compound). This is followed by the in-situ reduction of the iminium ion to form a stable secondary or tertiary amine.
-
Causality in Reagent Selection: The choice of reducing agent is critical. While strong hydrides like sodium borohydride (NaBH₄) can work, they can also prematurely reduce the aldehyde. Therefore, milder, more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice in SPOS for several reasons:
-
It is selective for the protonated iminium ion over the aldehyde, minimizing side reactions.
-
It is soluble and stable in common aprotic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF).
-
It does not generate gaseous byproducts, making it safe for use in sealed reaction vessels.
-
The overall workflow for this core strategy is visualized below.
Caption: General workflow for solid-phase reductive amination.
Part 2: Detailed Experimental Protocols
These protocols are designed to be self-validating, with integrated quality control (QC) checkpoints to ensure reaction completion before proceeding.
Protocol 1: Preparation of Resin-Bound Amine (Rink Amide Resin)
Objective: To deprotect the Fmoc group from a Rink Amide resin, exposing the primary amine for subsequent reaction.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 1.0 g) into the synthesis vessel. Add DMF (10 mL/g of resin) and gently agitate for 1-2 hours to swell the resin beads.
-
Solvent Exchange: Drain the DMF. Wash the resin thoroughly with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the resin (10 mL/g) and agitate for 3 minutes. Drain the solution.
-
Second Deprotection: Add a fresh 10 mL of the 20% piperidine/DMF solution and agitate for 15-20 minutes.[8]
-
Washing: Drain the deprotection solution. Wash the resin extensively to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The recommended wash cycle is: DMF (5 x 10 mL), DCM (5 x 10 mL), and finally DMF (3 x 10 mL).
-
Validation (Kaiser Test): Take a small sample of resin beads (5-10 beads) and perform a Kaiser test. A deep blue color indicates the presence of a free primary amine, confirming successful deprotection. If the test is negative or weak, repeat steps 3-5.
Protocol 2: Solid-Phase Reductive Amination
Objective: To couple this compound to the resin-bound amine.
Materials:
-
Resin-bound amine from Protocol 1
-
This compound (ensure high purity)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous DCM
-
Anhydrous Trimethyl orthoformate (TMOF) - Optional, as a dehydrating agent
Procedure:
-
Resin Preparation: Ensure the resin from Protocol 1 is well-swollen in anhydrous DCM.
-
Aldehyde Addition: Prepare a solution of this compound (3-5 equivalents relative to resin loading) in anhydrous DCM. If using TMOF, it can be included in this solution (5 equivalents). Add this solution to the resin.
-
Imine Formation: Agitate the mixture at room temperature for 1-2 hours. This allows for the formation of the resin-bound iminium ion.
-
Reduction: Add NaBH(OAc)₃ (3-5 equivalents) to the reaction vessel. It can be added as a solid or as a slurry in DCM.
-
Reaction: Agitate the reaction mixture at room temperature for 6-12 hours.[5]
-
Washing: Drain the reaction mixture. Wash the resin thoroughly with DCM (5 x 10 mL), DMF (5 x 10 mL), and finally DCM (5 x 10 mL) to remove all excess reagents and byproducts.
-
Validation (Optional): A negative Kaiser test indicates the reaction has gone to completion. For a more definitive check, a small aliquot of the resin can be cleaved and analyzed via LC-MS (see Part 3).
Protocol 3: Cleavage and Product Isolation
Objective: To cleave the synthesized molecule from the solid support and isolate the crude product.
Materials:
-
Resin-bound product from Protocol 2
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage: Place the dry resin in a suitable vessel. Add the cleavage cocktail (10 mL/g of starting resin). Caution: Work in a fume hood. TFA is highly corrosive.
-
Reaction: Agitate the mixture at room temperature for 2-3 hours.[1]
-
Isolation: Filter the resin through a polypropylene frit, collecting the filtrate in a centrifuge tube. Wash the resin beads with a small amount of fresh TFA to ensure complete product recovery.
-
Precipitation: Add the collected filtrate dropwise to a larger volume of cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate (the crude product) should form.
-
Purification: Place the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the tube, decant the ether, and wash the pellet with more cold ether.
-
Drying: Dry the crude product pellet under a vacuum. The product can then be purified by reverse-phase HPLC.
Part 3: Data Presentation & Analytical Control
Effective SPOS relies on robust monitoring. Since the product is attached to an insoluble support, direct analysis is challenging. A combination of qualitative on-bead tests and quantitative analysis of cleaved aliquots is the most reliable approach.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Optimization may be required based on the specific amine attached to the resin.
| Step | Key Reagents & Equivalents | Solvent | Time | Temperature | Recommended QC Method |
| Fmoc Deprotection | 20% Piperidine in DMF | DMF | 2 x 15 min | Room Temp | Kaiser Test |
| Reductive Amination | Aldehyde (3-5 eq.), NaBH(OAc)₃ (3-5 eq.) | DCM/DMF | 6-12 h | Room Temp | LC-MS of cleaved aliquot |
| Cleavage | TFA / H₂O / TIS (95:2.5:2.5) | N/A | 2-3 h | Room Temp | HPLC, LC-MS of final product |
Comparison of Analytical Techniques
Choosing the right analytical technique is crucial for process control.[9]
| Technique | Principle | Speed | Data Output | Key Advantages | Key Disadvantages |
| Kaiser Test | Ninhydrin reaction with primary amines | Fast | Qualitative (Colorimetric) | Simple, rapid, on-bead analysis of free amines. | Only for primary amines; can give false positives. |
| LC-MS (cleaved aliquot) | Separation by chromatography, detection by mass | Moderate | Quantitative | Provides exact mass, confirming product identity and purity.[10] | Requires a preliminary cleavage step; destructive. |
| FTIR (on-bead) | Infrared absorption of functional groups | Fast | Qualitative | Non-destructive; can track disappearance of starting material peaks (e.g., C=O of aldehyde).[11] | Resin backbone signal can interfere; less sensitive. |
| TLC | Differential partitioning on a plate | Fast | Semi-Quantitative | Cost-effective for quick checks after cleavage.[12] | Limited quantitative accuracy. |
Analytical Workflow Diagram
The logical flow for validating a solid-phase synthesis is depicted below.
Caption: A logical workflow for quality control during solid-phase synthesis.
Conclusion
The solid-phase synthesis of piperidine-containing molecules using this compound is a robust and highly adaptable method for generating chemical libraries. The reductive amination protocol detailed herein provides a reliable pathway to introduce the piperidin-2-ylmethyl motif. By integrating the principles of SPOS with diligent in-process analytical controls, researchers can efficiently construct diverse and novel compounds, accelerating the critical early stages of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Combinatorial chemistry | PPT [slideshare.net]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Piperidine-2-carbaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the synthesis of Piperidine-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield for this compound synthesis is consistently low. What are the most common contributing factors?
Answer: Low yields in this synthesis typically stem from one or more of the following four areas:
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Starting Material Instability: The precursor, (Piperidin-2-yl)methanol, can degrade if not stored properly, leading to impurities that interfere with the reaction.[1]
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Inefficient Oxidation: The key oxidation step is highly sensitive to reaction conditions. Issues include incomplete conversion, over-oxidation to the carboxylic acid, or side reactions involving the piperidine nitrogen.
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Product Instability: The target aldehyde is reactive and can be prone to degradation, polymerization, or side reactions during workup and purification.
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Purification Losses: this compound can be challenging to isolate due to its polarity and potential volatility, leading to significant material loss during extraction and chromatography.
Question 2: I suspect my starting material, (Piperidin-2-yl)methanol, may have degraded. How should it be stored, and how can I check its quality?
Answer: The stability of (Piperidin-2-yl)methanol is critical for a successful reaction. As an amino alcohol, it is susceptible to oxidation and moisture.[1]
Best Practices for Storage and Handling:
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Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]
-
Container: Use a tightly sealed, light-resistant container to protect against moisture and light-catalyzed degradation.[1]
-
Temperature: For long-term storage, refrigerated conditions (2-8 °C) are often recommended to minimize thermal degradation.[1]
Data Presentation: Recommended Storage Conditions for (Piperidin-2-yl)methanol
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C or Room Temperature | Minimizes potential for thermal degradation.[1] |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation from atmospheric components.[1] |
| Container | Tightly sealed, light-resistant | Protects from moisture and light.[1] |
| Location | Cool, dry, well-ventilated | Ensures a stable environment and prevents moisture absorption.[1] |
Before use, verify the purity of the starting material via NMR or GC-MS to ensure it is free from significant degradation products.
Question 3: My primary challenge is the oxidation of the alcohol to the aldehyde. What are the common pitfalls and how can I optimize this step?
Answer: The oxidation of (Piperidin-2-yl)methanol is the most critical and challenging step. The unprotected secondary amine of the piperidine ring can interfere with the oxidation process. Therefore, N-protection is highly recommended before proceeding with oxidation. The choice of oxidant is also crucial.
Step 1: N-Protection Protecting the piperidine nitrogen, for example with a tert-Butoxycarbonyl (Boc) group, prevents side reactions and improves the solubility of the substrate in organic solvents.[2]
Step 2: Oxidation Common methods like Swern or Dess-Martin Periodinane (DMP) oxidation are effective. However, each has specific challenges.
Data Presentation: Troubleshooting Common Oxidation Methods
| Method | Common Problem | Troubleshooting Steps |
| Swern Oxidation | Low yield due to moisture sensitivity. | Ensure all glassware is oven-dried and reagents are anhydrous. Run the reaction under a strict inert atmosphere. |
| Foul odor from dimethyl sulfide byproduct. | Conduct the reaction in a well-ventilated fume hood. Quench the reaction carefully with an appropriate scavenger. | |
| Decomposition at higher temperatures. | Maintain low temperatures (-78 °C) during the addition of reagents. | |
| Dess-Martin (DMP) Oxidation | Incomplete reaction. | Use a freshly opened or properly stored container of DMP. Add a mild base like sodium bicarbonate to buffer the reaction. |
| Difficult purification from byproducts. | After the reaction, quench with sodium thiosulfate solution and filter to remove the solid byproducts before extraction. | |
| Over-oxidation to carboxylic acid. | Monitor the reaction closely using TLC and avoid prolonged reaction times. |
Below is a logical workflow to troubleshoot the oxidation step.
References
Technical Support Center: Purification of Piperidine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Piperidine-2-carbaldehyde from its starting materials.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is turning yellow. What is the cause and how can I prevent it?
A yellow discoloration is a common issue and typically indicates the presence of oxidation products. Piperidine and its derivatives can be susceptible to oxidation, leading to colored impurities. To prevent this, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (in a freezer at -20°C is recommended).[1]
Q2: I am observing a new, less polar spot on my TLC after leaving the purified this compound on the bench. What could it be?
This compound contains both a secondary amine, which is basic, and an aldehyde, which is electrophilic. This bifunctional nature makes it prone to self-condensation reactions, such as an aldol condensation, which can be catalyzed by the basic piperidine nitrogen. This can lead to the formation of dimers or oligomers, which are typically less polar than the starting material. To minimize this, it is crucial to handle the purified aldehyde at low temperatures and avoid prolonged storage, especially in concentrated form.
Q3: How can I remove unreacted N-Boc protected starting material from my this compound?
If your synthesis involves the deprotection of an N-Boc protected precursor, residual starting material can be a common impurity. An effective method for removal is an acid-base extraction. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), the basic this compound will be protonated and move into the aqueous layer. The neutral N-Boc protected starting material will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified product can be re-extracted into an organic solvent.
Q4: What is the best method to remove the alcohol precursor (Piperidine-2-methanol) from my aldehyde product?
If the aldehyde was synthesized by the oxidation of Piperidine-2-methanol, residual alcohol is a likely impurity. As the alcohol and aldehyde have different polarities, they can typically be separated by flash column chromatography on silica gel. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is often effective.
Q5: Can I purify this compound by distillation?
Distillation can be a suitable method for purification, especially for removing non-volatile impurities. However, given the potential for thermal instability and self-condensation, vacuum distillation at a low temperature is recommended. It is important to ensure the distillation apparatus is dry and to carry out the distillation promptly after synthesis.
Troubleshooting Guides
Issue 1: Low yield after purification
| Possible Cause | Solution |
| Product lost during acid-base extraction. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) during the re-extraction step to fully deprotonate the piperidine nitrogen. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
| Decomposition on silica gel during column chromatography. | The basicity of the piperidine nitrogen can lead to decomposition on acidic silica gel. To mitigate this, the silica gel can be neutralized by pre-treating it with a solvent system containing a small amount of a base, such as triethylamine (e.g., 1% in the eluent). |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a low temperature and moderate vacuum. Avoid leaving the product under high vacuum for extended periods. |
| Self-condensation of the aldehyde. | Perform all purification steps at low temperatures (e.g., 0-5°C) and work up the reaction as quickly as possible. |
Issue 2: Product is still impure after purification
| Possible Cause | Solution |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography by performing a thorough TLC analysis with different solvent mixtures to achieve better separation between the product and impurities. A shallower gradient during elution can also improve separation. |
| Incomplete separation during acid-base extraction. | Perform multiple washes with the acidic and basic aqueous solutions to ensure complete separation of acidic, basic, and neutral components. |
| Formation of an azeotrope during distillation. | If an impurity forms an azeotrope with the product, simple distillation may not be effective. Consider an alternative purification method like column chromatography or recrystallization of a suitable salt. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from neutral (e.g., N-Boc protected starting materials) or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl. The basic this compound will move into the aqueous layer. Separate the layers.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated base like NaOH solution.
-
Re-extraction: Extract the basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for separating this compound from impurities with different polarities, such as the corresponding alcohol.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). To prevent decomposition of the basic product, the silica gel can be pre-treated with a solvent containing 1% triethylamine.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, or methanol in dichloromethane).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical results for the purification of N-Boc-piperidine-2-carbaldehyde, a common precursor to this compound. The purification of the final deprotected product would follow similar principles.
| Purification Method | Starting Material | Key Impurity | Typical Eluent/Conditions | Purity | Typical Yield | Reference |
| Column Chromatography | N-Boc-piperidine-2-methanol | Oxidation byproducts | Acetone/n-hexane (1:9) | >95% | 53% | [2] |
| Column Chromatography | N-Boc-piperidine-2-carboxylic acid methyl ester | Unreacted starting materials | 2% Methanol in Chloroform | >98% | 99% | [3] |
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Purification of Piperidine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pyridine impurity from Piperidine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine impurity from a reaction mixture containing this compound?
The most prevalent methods involve converting pyridine into a more easily separable form. These include:
-
Acidic Wash: This technique involves washing the organic solution with a dilute aqueous acid (e.g., HCl, citric acid). The basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[1][2]
-
Copper Sulfate (CuSO₄) Wash: An aqueous solution of copper sulfate is used to wash the organic mixture. Pyridine forms a water-soluble coordination complex with copper, which is then partitioned into the aqueous phase.[1][3][4] This method is particularly useful for compounds that may be sensitive to acidic conditions.[2]
-
Azeotropic Removal: This method involves the co-evaporation of pyridine with a suitable solvent, such as toluene or cyclohexane, under reduced pressure.[1][2][5] The azeotrope formed has a lower boiling point than pyridine alone, facilitating its removal.[2]
-
Distillation: While simple distillation can be challenging due to the close boiling points and potential azeotrope formation between piperidine derivatives and pyridine, specialized techniques like pressure swing distillation can be employed in some cases.[6][7][8][9]
-
Chromatography: Column chromatography can be a highly effective method for removing residual pyridine, especially on a smaller scale.[2][4]
Q2: My target compound, this compound, has an aldehyde group. Should I be concerned about its stability during purification?
Yes, the aldehyde group can be sensitive to certain chemical conditions. While piperidine itself is stable in dilute acid, forming a stable salt, the aldehyde functional group in this compound could be susceptible to degradation or side reactions under harsh acidic or basic conditions.[10] Therefore, using milder purification methods is recommended. A wash with a dilute, weak acid like 5-10% aqueous citric acid or the copper sulfate wash method are preferable to using strong acids like concentrated HCl.[2]
Q3: Which purification method is best for an acid-sensitive compound like a potential this compound derivative?
For acid-sensitive compounds, the following methods are recommended:
-
Copper Sulfate (CuSO₄) Wash: This is a mild and effective method that avoids acidic conditions.[3][5] The formation of a deep blue or violet color in the aqueous layer indicates the presence and removal of pyridine.[1]
-
Azeotropic Removal: Using a rotary evaporator to co-evaporate pyridine with a solvent like toluene is a non-acidic and effective option.[2][5] This may need to be repeated several times for complete removal.[2]
Q4: How can I confirm that all the pyridine has been removed?
Several analytical techniques can be used to confirm the absence of pyridine:
-
Thin Layer Chromatography (TLC): Pyridine often appears as a tailing spot on TLC plates.[1] The disappearance of this spot is a good indicator of its removal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for detecting the characteristic aromatic signals of any residual pyridine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for quantifying trace amounts of volatile impurities like pyridine.
Method Comparison
The selection of an appropriate method for pyridine removal depends on the properties of the target compound, the scale of the reaction, and the required final purity.
| Method | Principle | Advantages | Disadvantages | Suitable For |
| Dilute Acid Wash | Forms a water-soluble pyridinium salt.[1] | Fast, efficient for bulk removal, and cost-effective. | Not suitable for acid-sensitive compounds; may require subsequent base wash.[2][5] | Acid-stable compounds. |
| CuSO₄ Wash | Forms a water-soluble copper-pyridine complex.[1] | Mild conditions; provides a visual indicator of pyridine removal (color change).[1] | May require an EDTA wash to remove residual copper; can sometimes form emulsions.[2][3] | Acid-sensitive compounds. |
| Azeotropic Removal | Forms a lower-boiling azeotrope with a co-solvent.[2] | Non-acidic; effective for removing trace amounts. | Can be time-consuming (requires multiple cycles); removes pyridine only, not other non-volatile impurities.[2] | Removing final traces of pyridine from thermally stable compounds. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase.[4] | Can achieve very high purity; removes a wide range of impurities. | Can be material-intensive and time-consuming; potential for product loss on the column. | Small to medium scale purifications requiring high purity. |
Troubleshooting Guide
Problem: I performed a dilute HCl wash, but I still see pyridine in my product.
-
Possible Cause: Insufficient acid was used, or the washing was not thorough enough. The pH of the aqueous layer may not have been low enough to protonate all the pyridine.
-
Solution: Ensure you are using at least a 1M HCl solution.[11] Repeat the wash 2-3 times, checking the pH of the aqueous layer after each wash to ensure it remains acidic. Vigorously shake the separatory funnel for adequate mixing.
Problem: A persistent emulsion formed during the copper sulfate wash.
-
Possible Cause: Emulsions can form when performing liquid-liquid extractions, especially with vigorous shaking.
-
Solution: Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Instead of vigorous shaking, use gentle but prolonged swirling or inversion of the funnel.[2]
Problem: My product yield is very low after purification.
-
Possible Cause (Acid Wash): If your compound has some basicity (like the piperidine nitrogen), it may have been partially extracted into the acidic aqueous layer.
-
Solution (Acid Wash): After separating the initial acidic layer, you can basify it with a base like NaOH and re-extract with an organic solvent (e.g., ethyl acetate) to recover any lost product.[8]
-
Possible Cause (General): Your compound may have some water solubility, leading to loss during aqueous washes.
-
Solution (General): Minimize the volume of aqueous solutions used for washing. Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
Problem: I used pyridine as the reaction solvent, and simple extraction isn't removing it completely.
-
Possible Cause: Large quantities of pyridine are difficult to remove solely by extraction.
-
Solution: First, remove the bulk of the pyridine by distillation or evaporation under reduced pressure. Then, use a combination of azeotropic removal with toluene (repeated 2-3 times) followed by an acidic or CuSO₄ wash to remove the final traces.[2]
Experimental Protocols
Protocol 1: Dilute Acid Wash for Pyridine Removal
This method is suitable for acid-stable compounds. Caution is advised for this compound due to the potentially acid-sensitive aldehyde group. A milder acid like 5% citric acid is recommended over HCl.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1M HCl or 5% citric acid).[2]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer, which contains the pyridinium salt.[2]
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Final Wash: Wash the organic layer with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[2]
Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal
This method is ideal for acid-sensitive compounds.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 10-15% aqueous solution of CuSO₄.[1][3]
-
Observation and Separation: The aqueous layer will turn a deep blue or violet as the copper-pyridine complex forms.[1][12] Shake the funnel, allow the layers to separate, and drain the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[5]
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method for removing pyridine from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. dwsim.fossee.in [dwsim.fossee.in]
- 7. om.fossee.in [om.fossee.in]
- 8. benchchem.com [benchchem.com]
- 9. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 10. biosynce.com [biosynce.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Synthesis of Piperidine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Piperidine-2-carbaldehyde. The following information is designed to address specific issues that may be encountered during the synthesis, with a focus on common side reactions.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable method for the synthesis of this compound is the oxidation of its corresponding alcohol precursor, (Piperidin-2-yl)methanol. To prevent unwanted side reactions involving the basic nitrogen of the piperidine ring, the nitrogen is typically protected with a suitable protecting group, most commonly a tert-butyloxycarbonyl (Boc) group. Therefore, the direct precursor is often N-Boc-piperidin-2-ylmethanol.
Q2: Why is N-protection of the piperidine ring necessary during the oxidation?
A2: The secondary amine in the piperidine ring is nucleophilic and basic. Without protection, it can react with the oxidizing agents or intermediates, leading to a variety of side products. These can include N-oxidation, dimerization, or other undesired transformations that lower the yield and complicate the purification of the target aldehyde. The Boc group is a common choice as it is stable under many oxidation conditions and can be readily removed later if the free amine is required.
Q3: What are the primary challenges and side reactions in the synthesis of this compound?
A3: The main challenges in synthesizing this compound revolve around controlling the oxidation of the primary alcohol and preventing unwanted side reactions. The key side reactions include:
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid (Piperidine-2-carboxylic acid).
-
Racemization: The chiral center at the 2-position of the piperidine ring is susceptible to racemization under certain reaction conditions, particularly if a base is used.
-
Formation of byproducts from the oxidizing agent: Different oxidation methods generate specific byproducts that can complicate purification.
-
Incomplete reaction: The starting alcohol may not be fully consumed, leading to a mixture of the starting material and the product.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via the oxidation of N-Boc-piperidin-2-ylmethanol.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution(s) |
| Degradation of Oxidizing Agent | Ensure that the oxidizing agents (e.g., Dess-Martin periodinane, oxalyl chloride for Swern oxidation) are fresh and have been stored under appropriate conditions (e.g., protected from moisture). |
| Incomplete Activation (Swern Oxidation) | Ensure the reaction is carried out at a sufficiently low temperature (typically -78 °C) during the addition of oxalyl chloride and DMSO to allow for the formation of the active electrophile. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider extending the reaction time or, for some methods like Pfitzner-Moffatt, allowing it to proceed at room temperature. |
| Poor Quality Starting Material | Verify the purity of the N-Boc-piperidin-2-ylmethanol. Impurities can interfere with the reaction. |
Problem 2: Presence of Significant Amount of Unreacted Starting Alcohol
| Potential Cause | Recommended Solution(s) |
| Insufficient Amount of Oxidizing Agent | Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting alcohol. |
| Reaction Quenched Prematurely | Monitor the reaction closely by TLC until the starting material spot is no longer visible before quenching the reaction. |
| Low Reaction Temperature (for some methods) | While low temperatures are crucial for the initial steps of a Swern oxidation, allowing the reaction to slowly warm to room temperature after the addition of the base can help drive the reaction to completion. |
Problem 3: Formation of Piperidine-2-carboxylic Acid (Over-oxidation)
| Potential Cause | Recommended Solution(s) |
| Use of a Strong Oxidizing Agent | Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP), or conditions for Swern or Pfitzner-Moffatt oxidations, which are known to minimize over-oxidation of primary alcohols to aldehydes.[1][2][3] |
| Presence of Water in the Reaction Mixture | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can sometimes promote the formation of the carboxylic acid. |
| Prolonged Reaction Time at Elevated Temperatures | Monitor the reaction and work it up as soon as the starting material is consumed to avoid prolonged exposure of the aldehyde to the oxidizing conditions. |
Problem 4: Racemization of the Chiral Center
| Potential Cause | Recommended Solution(s) |
| Use of a Strong Base | In methods that require a base, such as the Swern oxidation, consider using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize epimerization of the α-proton.[4] |
| Prolonged Exposure to Basic or Acidic Conditions | Minimize the reaction time and perform the workup under neutral or mildly acidic/basic conditions to reduce the risk of racemization. |
| Purification Method | Be mindful of the pH during aqueous workup and chromatography, as both acidic and basic conditions can potentially lead to racemization. |
III. Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical yields and key considerations for the three common methods used to oxidize N-Boc-piperidin-2-ylmethanol to N-Boc-piperidine-2-carbaldehyde.
| Oxidation Method | Typical Yield Range | Key Advantages | Common Side Products & Byproducts | Key Disadvantages |
| Swern Oxidation | 85-95% | High yields, mild conditions, wide functional group tolerance.[5] | Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride.[5] | Production of foul-smelling dimethyl sulfide and toxic carbon monoxide requires a well-ventilated fume hood.[5] Cryogenic temperatures (-78 °C) are necessary.[4] |
| Dess-Martin Oxidation | 90-98% | Mild, neutral pH, short reaction times, high chemoselectivity, easy workup.[6][7] | Iodinane byproduct, acetic acid.[2] | The Dess-Martin periodinane reagent can be explosive, especially if impure.[6] Relatively expensive for large-scale synthesis. |
| Pfitzner-Moffatt Oxidation | 70-85% | Mild conditions, proceeds at room temperature, good for acid-labile groups.[1][8] | Dicyclohexylurea (DCU), dimethyl sulfide, methylthiomethyl ether byproduct.[9] | The dicyclohexylurea byproduct is often difficult to remove from the reaction mixture.[4] Lower yields compared to Swern or Dess-Martin oxidations. |
IV. Experimental Protocols
Note: These are general protocols and may require optimization based on the specific batch of reagents and laboratory conditions. Always use N-protection (e.g., Boc) on the piperidine nitrogen before proceeding with these oxidations.
Protocol 1: Swern Oxidation of N-Boc-piperidin-2-ylmethanol
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for another 15 minutes.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Oxidation of N-Boc-piperidin-2-ylmethanol
-
To a stirred solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (DMP) (1.2 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the two phases are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Pfitzner-Moffatt Oxidation of N-Boc-piperidin-2-ylmethanol
-
To a solution of N-Boc-piperidin-2-ylmethanol (1.0 equivalent) in a mixture of anhydrous DMSO and anhydrous DCM at room temperature, add dicyclohexylcarbodiimide (DCC) (3.0 equivalents).
-
Add a catalytic amount of a mild acid, such as pyridinium trifluoroacetate (Py-TFA) (0.5 equivalents).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water to remove DMSO.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Visualizations
Caption: Synthetic pathways to N-Boc-piperidine-2-carbaldehyde and common side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 9. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address specific issues encountered during the synthesis, purification, and handling of Piperidine-2-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is typically synthesized by the oxidation of its corresponding primary alcohol, (Piperidin-2-yl)methanol. The most common and effective methods for this transformation are mild oxidation reactions that prevent over-oxidation to the carboxylic acid. These include the Swern oxidation and the Dess-Martin Periodinane (DMP) oxidation.[1][2] Both methods are known for their high selectivity for aldehydes.[1][2]
Q2: Why is N-protection of (Piperidin-2-yl)methanol recommended before oxidation?
A2: The secondary amine in the piperidine ring is nucleophilic and can react with the electrophilic reagents used in oxidation reactions, leading to side products and lower yields. Protecting the nitrogen atom, commonly with a tert-Butoxycarbonyl (Boc) group, prevents these side reactions. The Boc group is stable under the mild conditions of Swern and DMP oxidations and can be easily removed later.[3]
Q3: My this compound product is unstable. How should I store it?
A3: this compound, like many aldehydes, can be susceptible to oxidation and polymerization over time. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere (e.g., argon or nitrogen).[4] For many applications, it is often best to use the aldehyde immediately after its preparation and purification.
Q4: I am observing racemization at the C2 position. How can I minimize this?
A4: The α-proton of the aldehyde is acidic and can be removed under basic or acidic conditions, leading to racemization.
-
Dess-Martin Periodinane (DMP) Oxidation: This method is performed under neutral to slightly acidic conditions and is known to be very mild, which helps in preventing the racemization of α-substituted carbonyl compounds.[5]
-
Swern Oxidation: While generally mild, the use of triethylamine as a base can sometimes lead to epimerization. Using a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) can help minimize this side reaction.[6]
Q5: What are the key differences between Swern and Dess-Martin oxidations for this synthesis?
A5: Both are excellent methods, but they have practical differences:
-
Swern Oxidation: This method uses inexpensive and readily available reagents (DMSO, oxalyl chloride, and a hindered amine base).[7] However, it requires cryogenic temperatures (-78 °C) and generates dimethyl sulfide, a volatile and foul-smelling byproduct.[7]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction can be conveniently run at room temperature and the workup is often simpler.[5] The DMP reagent is a solid, making it easier to handle than oxalyl chloride. However, DMP is more expensive and is a high-molecular-weight reagent, requiring a larger mass to be used.[5] It is also potentially explosive under certain conditions and should be handled with care.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature (e.g., from -78 °C to -60 °C for Swern oxidation after the initial addition). Ensure all reagents are fresh and anhydrous, as moisture can quench the active oxidizing species. |
| Over-oxidation to Carboxylic Acid | This is less common with Swern and DMP but can occur with impure reagents or prolonged reaction times at higher temperatures. Ensure the reaction is quenched as soon as the starting material is consumed. |
| Side Reactions at the Piperidine Nitrogen | If starting with unprotected (Piperidin-2-yl)methanol, protect the nitrogen with a suitable protecting group (e.g., Boc) before oxidation.[3] |
| Product Loss During Workup | The aldehyde can be somewhat water-soluble. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent. |
Issue 2: Product Purity Issues
| Possible Cause | Recommended Solution |
| Presence of Unreacted Starting Alcohol | Ensure a slight excess (1.2-1.5 equivalents) of the oxidizing agent is used. Purify the crude product using flash column chromatography. |
| Residual Oxidation Byproducts | For DMP oxidation, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine species.[3] For Swern oxidation, a thorough aqueous wash will remove the water-soluble byproducts. |
| Discoloration of Final Product (Yellow Tint) | A yellow color often indicates oxidation of the piperidine ring.[4] Store the purified product under an inert atmosphere and away from light. If necessary, re-purify by column chromatography. |
Data Presentation
Table 1: Representative Optimization of Reaction Conditions for N-Boc-Piperidine-2-carbaldehyde Synthesis
| Entry | Oxidant (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | DMP (1.2) | - | CH₂Cl₂ | 25 | 2 | 91 | Standard conditions. |
| 2 | DMP (1.5) | - | CH₂Cl₂ | 25 | 1.5 | 93 | Faster reaction with more reagent. |
| 3 | DMP (1.2) | Pyridine (2.0) | CH₂Cl₂ | 25 | 2 | 89 | Pyridine added to buffer the reaction for acid-sensitive substrates. |
| 4 | DMSO (2.2) / (COCl)₂ (1.1) | Et₃N (5.0) | CH₂Cl₂ | -78 to 0 | 3 | 88 | Standard Swern conditions. |
| 5 | DMSO (2.2) / (COCl)₂ (1.1) | DIPEA (5.0) | CH₂Cl₂ | -78 to 0 | 3 | 90 | DIPEA may reduce risk of epimerization. |
| 6 | DMP (1.2) | - | CHCl₃ | 25 | 2 | 90 | Chloroform can also be used as a solvent. |
This table is a representative summary based on typical optimization studies for mild oxidation reactions and is intended for illustrative purposes.
Experimental Protocols
Protocol 1: N-Boc Protection of (Piperidin-2-yl)methanol
-
Dissolve (S)-2-Piperidinemethanol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 0.4 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N) (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-(piperidin-2-yl)methanol.[3]
Protocol 2: Dess-Martin Oxidation of N-Boc-(piperidin-2-yl)methanol
-
Dissolve N-Boc-(piperidin-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M) under a nitrogen atmosphere and cool to 0 °C.
-
Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Boc-piperidine-2-carbaldehyde.[3]
Protocol 3: Swern Oxidation of N-Boc-(piperidin-2-yl)methanol
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.5 M), cool the flask to -78 °C.
-
Add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ dropwise, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.
-
Add a solution of N-Boc-(piperidin-2-yl)methanol (1.0 eq) in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (5.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a dilute HCl solution, followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8][9]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 4-Piperidinecarboxaldehyde | C6H11NO | CID 14495648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Preventing Oxidation of Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the oxidative instability of Piperidine-2-carbaldehyde. The inherent reactivity of the aldehyde functional group, coupled with the presence of the piperidine ring, makes this compound susceptible to degradation. This guide offers preventative strategies and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has developed a yellow tint upon storage. What is the cause and is it still usable?
A1: A yellow discoloration is a common indicator of oxidation. The aldehyde group is likely oxidizing to a carboxylic acid, and other degradation or polymerization products may also be forming. While the presence of minor impurities might not affect all applications, for sensitive experiments requiring high purity, it is crucial to either purify the compound or, ideally, prevent this degradation from occurring. For critical applications, using discolored material is not recommended without prior purification.
Q2: What are the primary pathways of degradation for this compound?
A2: The two primary degradation pathways are:
-
Oxidation: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH), especially in the presence of air (oxygen). This is the most common degradation pathway.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acidic or basic impurities.
Q3: How can I minimize oxidation during a reaction involving this compound?
A3: To minimize oxidation during a reaction, it is essential to work under an inert atmosphere (e.g., nitrogen or argon). Deoxygenate your solvents prior to use by sparging with an inert gas or by using a freeze-pump-thaw technique. Additionally, consider the stability of all reagents at the reaction temperature and minimize reaction time where possible.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Reaction yields are consistently low. | Oxidation of the starting material or product. | - Purge the reaction vessel with an inert gas (N₂ or Ar).- Use freshly distilled or deoxygenated solvents.- Consider adding a radical scavenger or antioxidant (see protocol below). |
| Formation of an unexpected carboxylic acid byproduct. | Oxidation of the aldehyde functional group. | - Protect the aldehyde as an acetal before proceeding with the reaction (see protocol below).- Use milder reaction conditions (lower temperature, shorter reaction time). |
| Difficulty in purifying the final product from colored impurities. | Presence of oxidation and polymerization byproducts. | - Purify the crude this compound before use by distillation or conversion to a salt and back.- For the final product, consider chromatography or recrystallization. |
| Inconsistent results between batches. | Varying purity of this compound. | - Establish a standard procedure for storage and handling.- Protect the aldehyde as a more stable derivative (e.g., N-Boc protected) for long-term storage (see protocol below). |
Experimental Protocols
Protocol 1: Acetal Protection of this compound using Ethylene Glycol
This protocol describes the protection of the aldehyde functional group as a cyclic acetal, which is stable to many reaction conditions under which the aldehyde would be oxidized.
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq) and a stir bar.
-
Dissolve the aldehyde in toluene.
-
Add ethylene glycol (1.2 eq) and p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the acetal-protected product.
Deprotection: The acetal can be readily deprotected to regenerate the aldehyde by treatment with a mild acid in the presence of water (e.g., aqueous HCl or trifluoroacetic acid in a wet solvent).
Protocol 2: N-Boc Protection of this compound
Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group can enhance the stability of the molecule and prevent side reactions at the nitrogen atom.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the base (Et₃N or DIPEA, 1.2 eq).
-
Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the N-Boc protected product.
Protocol 3: Use of Antioxidants for Storage and in Reactions
The addition of a radical-scavenging antioxidant can help to prevent the auto-oxidation of this compound.
Recommended Antioxidants:
-
Butylated hydroxytoluene (BHT): A common and effective radical scavenger.
-
Propyl gallate (PG): Another widely used antioxidant.
-
α-Tocopherol (Vitamin E): A natural antioxidant.
Storage Protocol:
-
For long-term storage, dissolve this compound in a dry, deoxygenated solvent (e.g., toluene or THF).
-
Add the chosen antioxidant at a low concentration (e.g., 0.01 - 0.1 mol%).
-
Store the solution under an inert atmosphere (argon or nitrogen) at the recommended low temperature (2-8 °C or frozen).
In-Reaction Protocol:
-
If a reaction is particularly sensitive to oxidation, the antioxidant can be added directly to the reaction mixture at the beginning of the procedure.
-
The amount should be catalytic (typically 0.01 - 1 mol%).
-
Ensure the chosen antioxidant is compatible with the reaction conditions and reagents.
Visualizations
Technical Support Center: Stereoselective Piperidine-2-carbaldehyde Reactions
Welcome to the technical support center for stereoselective reactions involving piperidine-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in reactions with this compound?
A1: The stereochemical outcome of reactions involving this compound is highly sensitive to several factors. The most critical include the choice of N-protecting group on the piperidine ring, the selection of catalyst or chiral auxiliary, solvent, and reaction temperature. The interplay between these elements dictates the facial selectivity of the nucleophilic attack on the aldehyde. For instance, the N-protecting group can influence the conformational preference of the piperidine ring, thereby directing the approach of incoming reagents.[1][2]
Q2: How does the N-protecting group affect the stereochemical outcome?
A2: The N-protecting group plays a crucial role in controlling the stereoselectivity. Large, sterically demanding protecting groups like tert-butyloxycarbonyl (Boc) can lock the piperidine ring into a specific conformation, creating a biased steric environment around the C2-aldehyde.[3] This conformational rigidity helps to direct nucleophilic attack to one face of the aldehyde. The choice of protecting group can also influence site-selectivity in C-H functionalization reactions when using certain rhodium catalysts.[1][4]
Q3: What are the main strategies for achieving high stereoselectivity in these reactions?
A3: There are three primary strategies to achieve high stereoselectivity:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the piperidine nitrogen. This auxiliary directs the stereochemical course of the reaction, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[5]
-
Chiral Catalysts: An external chiral catalyst, such as a chiral Lewis acid or an organocatalyst, creates a chiral environment around the substrate, favoring the formation of one enantiomer over the other.[6][7] This is often more atom-economical than using stoichiometric auxiliaries.[8]
-
Substrate Control: This involves leveraging the existing stereocenter at C2 of the piperidine ring to direct the formation of new stereocenters. This approach's success is heavily dependent on the reaction conditions and the nature of the reactants.
Q4: Which types of catalysts are commonly used for asymmetric synthesis with piperidine derivatives?
A4: A variety of catalysts are employed. Organocatalysts like proline have been shown to be effective in asymmetric Mannich-type reactions to produce chiral piperidine alkaloids.[7][9] Transition metal catalysts, particularly those based on rhodium and palladium, are widely used for C-H functionalization, cycloadditions, and other transformations to generate highly substituted piperidines with excellent stereocontrol.[1][4][10] For example, specific dirhodium tetracarboxylate catalysts can significantly enhance diastereoselectivity in C-H insertion reactions.[1]
Troubleshooting Guide
This guide addresses common problems encountered during stereoselective reactions with this compound and its derivatives.
Problem 1: Poor Diastereomeric Ratio (d.r.) or Low Enantiomeric Excess (e.e.)
Possible Causes and Solutions:
-
Ineffective Catalyst or Auxiliary:
-
Solution: The choice of catalyst or chiral auxiliary is paramount for inducing stereoselectivity.[8] Screen a variety of catalysts or auxiliaries. For rhodium-catalyzed C-H functionalization, catalysts like Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ have shown high diastereoselectivity.[1] If using an auxiliary, ensure it is enantiomerically pure and effectively shields one face of the molecule.[11]
-
-
Suboptimal Reaction Temperature:
-
Solution: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the transition state with the lowest activation energy.[7] However, in some cases, higher temperatures have improved yield with only a small decrease in stereoselectivity.[1] It is crucial to optimize the temperature for your specific reaction.
-
-
Incorrect Solvent Choice:
-
Solution: The polarity and coordinating ability of the solvent can affect the conformation of the substrate-catalyst complex and the transition state. Experiment with a range of solvents. For instance, in some organocatalytic reactions, solvents like benzonitrile or acetonitrile can prevent product racemization.[9] In other cases, tetrahydrofuran has been found to maximize stereoselectivity.[12]
-
-
N-Protecting Group Issues:
Problem 2: Low Reaction Yield or Incomplete Conversion
Possible Causes and Solutions:
-
Catalyst Inactivation:
-
Solution: Ensure all reagents and solvents are pure and dry, as impurities can poison the catalyst. Use of an inert atmosphere (e.g., nitrogen or argon) may be necessary, particularly with air- or moisture-sensitive catalysts like organolithiums or some transition metal complexes.[7]
-
-
Insufficient Reaction Time:
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Some reactions may require extended periods (24-72 hours) to reach completion.[6]
-
-
Temperature Too Low:
-
Solution: While lower temperatures often improve selectivity, they also decrease the reaction rate. A balance must be struck. If conversion is low, consider a modest increase in temperature after an initial period at a low temperature, or perform a temperature optimization study.[1]
-
Data on Catalyst and Protecting Group Effects on Stereoselectivity
The following table summarizes data from C-H functionalization reactions of N-substituted piperidines, illustrating the impact of catalyst and protecting group choice on diastereomeric ratio (d.r.) and enantiomeric excess (e.e.).
| N-Protecting Group | Catalyst | d.r. | e.e. (major diastereomer) | Reference |
| N-Boc | Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | [1] |
| N-Boc | Rh₂(R-TCPTAD)₄ | Variable | Variable | [1] |
| N-Bs (Brosyl) | Rh₂(R-TPPTTL)₄ | 29->30:1 | 52–73% | [1] |
Experimental Protocols
Protocol 1: Organocatalytic Domino Michael Addition/Aminalization
This protocol describes a method for the asymmetric synthesis of highly functionalized chiral piperidines.[6]
Materials:
-
Aldehyde (0.2 mmol)
-
Nitroolefin (0.3 mmol)
-
O-TMS protected diphenylprolinol catalyst (20 mol%)
-
Toluene (or other appropriate solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in the chosen solvent (e.g., toluene), add the O-TMS protected diphenylprolinol catalyst (20 mol%).[6]
-
Stir the reaction mixture at room temperature for the specified time, typically ranging from 24 to 72 hours.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired chiral piperidine.[6]
Protocol 2: Stereoselective Three-Component Vinylogous Mannich-Type Reaction (VMR)
This protocol, inspired by biosynthesis, allows for the assembly of multi-substituted chiral piperidines.[13]
Materials:
-
Aldehyde (e.g., decanal)
-
Chiral α-methyl benzylamine (as chiral source)
-
1,3-bis-trimethylsilyl enol ether
-
Sn(OTf)₂ (Lewis acid catalyst)
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aldehyde and chiral α-methyl benzylamine in DCM to form the chiral aldimine in situ.[13]
-
Cool the mixture to -78 °C.
-
Add Sn(OTf)₂ to the reaction mixture.
-
Slowly add the 1,3-bis-trimethylsilyl enol ether.
-
Allow the reaction to slowly warm to 0 °C and stir until completion (monitor by TLC).
-
The reaction yields a chiral 2,3-dihydropyridinone adduct, which can be further modified (e.g., via hydrogenation) to produce the final piperidine product like (+)-241D.[13]
Visualizations
Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
References
- 1. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]
- 4. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
Technical Support Center: Challenges in the Scale-up of Piperidine-2-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the large-scale synthesis of Piperidine-2-carbaldehyde. This important heterocyclic aldehyde is a valuable building block in the pharmaceutical industry, and its efficient production is critical for drug development and manufacturing. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers in navigating the complexities of scaling up this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound include:
-
Exothermic Reactions: Both the Swern oxidation of 2-piperidinemethanol and the catalytic hydrogenation of pyridine-2-carbaldehyde can be highly exothermic, posing significant heat management challenges in large reactors.
-
Reagent Handling and Stoichiometry: Precise control over the addition of pyrophoric or highly reactive reagents, such as catalysts and reducing agents, is crucial for safety and reproducibility at scale.
-
Impurity Profile: The formation of by-products can increase with scale, complicating purification and potentially impacting the final product's quality. Common impurities include over-oxidized products (carboxylic acids), unreacted starting materials, and by-products from side reactions.
-
Product Instability: Aldehydes, in general, are susceptible to oxidation and other degradation pathways. The stability of this compound during the reaction, work-up, and purification is a key consideration.
-
Purification: Isolating and purifying the final product to the required specifications can be challenging due to its physical properties and the presence of closely related impurities.
Q2: My this compound product is discolored (yellow or brown). What is the likely cause and how can I prevent it?
A2: Discoloration is a common issue and is often attributed to the formation of small amounts of oxidized or degradation impurities. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, which can contribute to color. To minimize discoloration, consider the following:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Temperature Control: Maintain strict temperature control throughout the process, as higher temperatures can accelerate degradation.
-
Purification Method: Purification via vacuum distillation is often effective at removing colored impurities.
-
Storage: Store the purified product at low temperatures (2-8 °C) under an inert atmosphere and protected from light.
Q3: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A3: Safety is paramount during scale-up. Key precautions include:
-
Exotherm Control: Utilize jacketed reactors with efficient cooling systems and ensure controlled addition of reagents to manage the reaction exotherm.
-
Inert Atmosphere: As mentioned, use an inert atmosphere to prevent the formation of explosive peroxides and to handle air-sensitive reagents safely.
-
Proper Quenching: Develop a robust and controlled quenching procedure for reactive reagents.
-
Ventilation: Ensure adequate ventilation to handle any volatile and potentially toxic by-products.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, lab coats, and gloves.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound.
Synthesis via Swern Oxidation of 2-Piperidinemethanol
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Decomposition of the product; Suboptimal temperature control. | Ensure complete activation of DMSO with oxalyl chloride before adding the alcohol. Maintain the reaction temperature strictly at -78 °C. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Formation of Side Products | Reaction temperature too high, leading to Pummerer rearrangement; Incomplete reaction leading to unreacted starting material. | Maintain cryogenic temperatures throughout the addition and reaction phases. Ensure efficient stirring to avoid localized "hot spots." |
| Difficult Work-up | Emulsion formation during aqueous wash. | Add brine to the aqueous layer to break up emulsions. A gentle back-and-forth rocking of the separatory funnel can also be effective. |
Synthesis via Catalytic Hydrogenation of Pyridine-2-carbaldehyde
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Catalyst poisoning; Insufficient hydrogen pressure; Suboptimal temperature. | Ensure the pyridine-2-carbaldehyde starting material is of high purity. Increase the catalyst loading or use a fresh batch of catalyst. Optimize the hydrogen pressure and reaction temperature. |
| Low Selectivity (Over-reduction) | Harsh reaction conditions; Inappropriate catalyst. | Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) to find one with better selectivity for the aldehyde. Optimize the reaction conditions (lower temperature, lower pressure) to minimize over-reduction to the alcohol. |
| Product Isolation Issues | Product remains in the aqueous layer after work-up. | Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent to ensure the piperidine nitrogen is deprotonated. |
Data Presentation
Table 1: Illustrative Data for Catalytic Hydrogenation Scale-up
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) |
| Substrate | Substituted Pyridine | Substituted Pyridine |
| Catalyst | 5 mol% PtO₂ | 2 mol% PtO₂ |
| Solvent | Glacial Acetic Acid (10 mL) | Glacial Acetic Acid (10 L) |
| Hydrogen Pressure | 50 bar | 40 bar |
| Temperature | 25 °C | 35 °C |
| Reaction Time | 8 hours | 12 hours |
| Yield | 92% | 88% |
| Purity (by GC) | >98% | >97% |
Note: This data is illustrative and the optimal conditions for this compound synthesis will need to be determined experimentally.
Experimental Protocols
Protocol 1: Swern Oxidation of 2-Piperidinemethanol
This protocol describes a general procedure for the Swern oxidation of 2-piperidinemethanol to this compound.
Materials:
-
2-Piperidinemethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled DCM, followed by the dropwise addition of DMSO (2.5 eq.). Stir the mixture for 15 minutes.
-
Add a solution of 2-piperidinemethanol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Slowly add triethylamine (5.0 eq.) to the reaction mixture. A white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Protocol 2: Catalytic Hydrogenation of Pyridine-2-carbaldehyde
This protocol provides a general procedure for the catalytic hydrogenation of pyridine-2-carbaldehyde.
Materials:
-
Pyridine-2-carbaldehyde
-
Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)
-
Glacial Acetic Acid or Ethanol
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
Procedure:
-
In a high-pressure reactor vessel, dissolve pyridine-2-carbaldehyde (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid).
-
Carefully add the catalyst (e.g., 5 mol% PtO₂).
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar)[1].
-
Stir the reaction mixture at room temperature or a slightly elevated temperature until the reaction is complete (monitor by TLC or GC).
-
Carefully vent the excess hydrogen and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Carefully neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Mandatory Visualizations
Caption: Experimental workflow for the Swern oxidation of 2-piperidinemethanol.
Caption: Simplified mechanism of catalytic hydrogenation of pyridine-2-carbaldehyde.
References
Technical Support Center: Troubleshooting Guide for Piperidine-2-carbaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving Piperidine-2-carbaldehyde. The following question-and-answer format directly addresses specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and how stable is it?
A1: this compound is a bifunctional compound containing both a secondary amine and an aldehyde, making it susceptible to self-condensation or oligomerization over time. Proper storage is crucial to maintain its integrity.
-
Short-term Storage: For routine use, store this compound at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] This minimizes exposure to air and moisture, which can accelerate degradation.
-
Long-term Storage: For long-term storage, it is recommended to keep the compound in a freezer at or below -20°C.[2]
-
Stability: While specific shelf-life data can vary by supplier, piperidine series compounds are generally stable for several months to a year under ideal conditions.[3] Degradation may become more noticeable after 2-3 years, leading to a loss of potency.[3] The presence of a yellow to brown color may indicate oxidation or oligomerization.
Q2: My reaction with this compound is giving a complex mixture of products or a polymeric material. What is happening and how can I prevent it?
A2: The most likely cause is the inherent reactivity of the molecule with itself. The secondary amine of one molecule can react with the aldehyde of another to form an enamine or iminium ion, which can then lead to oligomers or polymers. This self-reactivity is a significant challenge when using the unprotected compound.
Solutions:
-
N-Protection: The most effective strategy is to protect the piperidine nitrogen before performing reactions with the aldehyde. The tert-butoxycarbonyl (Boc) group is a common and versatile choice for this purpose. The resulting N-Boc-piperidine-2-carbaldehyde is significantly more stable and easier to handle.
-
Reaction Conditions: If using the unprotected form is unavoidable, use dilute conditions and add the this compound slowly to the reaction mixture containing the other reactant. Running the reaction at lower temperatures can also help to minimize self-condensation.
Troubleshooting Common Reactions
Reductive Amination
Q3: I am getting a low yield in my reductive amination reaction with N-Boc-piperidine-2-carbaldehyde and a primary amine. What are the possible causes and solutions?
A3: Low yields in reductive amination can stem from several factors, from incomplete imine formation to issues with the reduction step.
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: Troubleshooting workflow for low product yield in reductive amination.
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Solvent(s) | Key Characteristics |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective for imines over aldehydes. Can be used in a one-pot reaction. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective but toxic (releases HCN in acidic conditions). Stable in neutral to slightly acidic media. |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce the starting aldehyde if not used carefully. Typically added after imine formation is complete. |
| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) | "Green" option, but requires specialized equipment (hydrogenator). Can sometimes lead to debenzylation if other protecting groups are present. |
Q4: I am observing the formation of a side product corresponding to the reduction of my starting aldehyde. How can I avoid this?
A4: This is a common issue when using less selective reducing agents like sodium borohydride (NaBH₄).
Solutions:
-
Two-step, one-pot procedure: First, stir the N-Boc-piperidine-2-carbaldehyde and the primary amine in a suitable solvent (like methanol) for a few hours to ensure complete formation of the imine. Monitor this step by TLC or LC-MS. Once the aldehyde is consumed, then add the NaBH₄.
-
Use a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde starting material and can be added at the beginning of the reaction in a true one-pot fashion.
Imine Formation
Q5: The formation of the imine between N-Boc-piperidine-2-carbaldehyde and my primary amine is slow or incomplete. How can I improve this?
A5: Imine formation is a reversible equilibrium reaction. To drive it to completion, you need to remove the water that is formed as a byproduct.
Strategies to Promote Imine Formation
Caption: Strategies to drive imine formation to completion.
N-Boc Deprotection
Q6: I am having trouble with the N-Boc deprotection of my product. The reaction is either incomplete or I am getting side products. What should I do?
A6: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and the presence of scavengers are critical for a clean and complete reaction.
Troubleshooting N-Boc Deprotection
| Issue | Possible Cause | Solution(s) |
| Incomplete Deprotection | Insufficient acid concentration or equivalents. | Increase the concentration of the acid (e.g., use 50% TFA in DCM instead of 20%) or use a larger excess of the acidic reagent (e.g., 4M HCl in dioxane). |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and allow it to stir for a longer duration until the starting material is consumed. | |
| Side Product Formation (t-butylation) | The reactive tert-butyl cation generated during deprotection is alkylating your product or other nucleophilic sites. | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole. A typical deprotection cocktail might be 95% TFA, 2.5% water, and 2.5% TIS. |
| Low Yield After Workup | The product is lost during the aqueous workup. | Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction to ensure the product amine is in its free base form and soluble in the organic layer. Perform multiple extractions with an organic solvent. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperidine-2-carbaldehyde
This protocol describes the protection of the piperidine nitrogen, which is a crucial first step for many subsequent reactions.
Reaction Scheme: this compound + (Boc)₂O → N-Boc-piperidine-2-carbaldehyde
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-piperidine-2-carbaldehyde as a stable intermediate.
Protocol 2: Reductive Amination of N-Boc-piperidine-2-carbaldehyde with a Primary Amine
This protocol provides a general method for the synthesis of N-substituted 2-(aminomethyl)piperidine derivatives.
Reaction Scheme: N-Boc-piperidine-2-carbaldehyde + R-NH₂ → N-Boc-2-((R-amino)methyl)piperidine
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Primary amine (R-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-piperidine-2-carbaldehyde (1.0 eq) in DCE, add the primary amine (1.1 eq).
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-Boc protected product.
Protocol 3: N-Boc Deprotection
This protocol describes the final step to obtain the free secondary amine product.
Reaction Scheme: N-Boc-2-((R-amino)methyl)piperidine → 2-((R-amino)methyl)piperidine
Materials:
-
N-Boc protected product from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq).
-
Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous sodium bicarbonate solution until effervescence ceases and the pH is basic.
-
Extract the product into an organic solvent such as DCM or ethyl acetate (perform multiple extractions).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final deprotected product, which can be further purified if necessary.
References
Technical Support Center: Monitoring Piperidine-2-carbaldehyde Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving piperidine-2-carbaldehyde using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Experimental and Analysis Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using TLC and HPLC. It outlines the decision-making process from sampling the reaction mixture to assessing its completion.
Caption: Workflow for reaction monitoring using TLC and HPLC.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1]
Detailed Experimental Protocol: TLC
-
Chamber Preparation: Line a TLC chamber with filter paper and add the chosen solvent system (eluent) to a depth of about 0.5 cm. Close the lid and allow the chamber to saturate for at least 5 minutes.[2]
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[3] Mark lanes for the starting material (SM), the reaction mixture (RXN), and a co-spot (CO).
-
Spotting:
-
Dissolve a small amount of the starting this compound in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, apply a small spot of this solution to the "SM" lane on the origin.
-
Dip a new capillary tube into the reaction mixture and spot it onto the "RXN" lane.
-
For the co-spot, first spot the starting material, then carefully spot the reaction mixture directly on top of it.[4]
-
-
Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin.[3] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots.
Quantitative Data: Recommended TLC Solvent Systems
The ideal solvent system should place the starting material at an Rf of approximately 0.3-0.4.[4] Given the polar and basic nature of this compound, different systems may be required for reactants and products.
| Solvent System (v/v Ratio) | Compound Polarity | Notes |
| 20-50% Ethyl Acetate in Hexanes | Low to Medium | A standard starting point for many organic reactions.[1] |
| 5-10% Methanol in Dichloromethane | Medium to High | Good for more polar compounds. |
| 4:1:1 n-Butanol:Acetic Acid:Water | High (Amines/Acids) | Useful if tailing is a major issue due to the basic piperidine ring.[1] |
| 95:5 Dichloromethane:Methanol (+ 0.5% NH₄OH) | Basic Compounds | The addition of a base like ammonia can prevent streaking of amines on acidic silica gel. |
TLC Troubleshooting and FAQs
Q1: My spots are streaking or "tailing" up the plate. What's wrong?
-
A1: This is common for basic compounds like piperidines on acidic silica gel. The amine group interacts strongly with the stationary phase.
-
Solution: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica, leading to sharper spots.
-
Q2: My spots aren't moving from the baseline (Rf ≈ 0).
-
A2: Your solvent system is not polar enough to move the compounds up the plate.
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. Alternatively, switch to a more polar system, such as one containing methanol.
-
Q3: My spots are all at the top of the plate near the solvent front (Rf ≈ 1).
-
A3: Your solvent system is too polar.
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
-
Q4: I can't see any spots after development.
-
A4: Your compounds may not be UV-active, or the concentration might be too low.
Q5: The starting material and product spots are too close together.
-
A5: The polarity difference between your compounds is small, and your current solvent system cannot resolve them.
High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is a powerful technique for both qualitative and quantitative analysis, providing detailed information on reaction conversion, purity, and the formation of byproducts.[7]
Detailed Experimental Protocol: HPLC
-
System & Mobile Phase Preparation:
-
Sample Preparation:
-
Take a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a buffer).
-
Dilute the aliquot significantly with a solvent compatible with the mobile phase (e.g., a 50:50 mixture of water:acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.[11]
-
-
Method Development:
-
Set the column temperature, often to 30°C for reproducibility.[7]
-
Set the flow rate, typically 1.0 mL/min for a standard 4.6 mm ID column.[7][12]
-
Set the UV detector to a wavelength where the starting material or product has maximum absorbance (e.g., 210-254 nm).
-
Start with a gradient elution to determine the approximate retention times of your components (e.g., 5% to 95% Solvent B over 10-15 minutes).
-
-
Analysis: Inject the prepared sample. Monitor the resulting chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
Quantitative Data: Recommended HPLC Conditions
These are general starting conditions and should be optimized for each specific reaction.
| Parameter | Condition A (Fast Gradient) | Condition B (Isocratic) | Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm | C18 is a versatile stationary phase for reverse-phase HPLC.[8] |
| Mobile Phase A | Water + 0.1% TFA | Water + 0.1% Formic Acid | Acidic modifiers improve peak shape for basic compounds like piperidines.[9] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Methanol + 0.1% Formic Acid | Acetonitrile and methanol are common organic solvents in reverse-phase HPLC.[10] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard for analytical columns.[12] |
| Gradient | 10% to 90% B in 10 min | 65% B (Constant) | A gradient is useful for initial screening; an isocratic method is simpler for routine monitoring once retention times are known.[7] |
| Detection | UV at 254 nm | UV at 220 nm | Wavelength should be optimized based on the chromophores present. |
HPLC Troubleshooting and FAQs
Q1: My peaks are broad or show significant tailing.
-
A1: This is a classic issue with basic compounds like piperidines on silica-based C18 columns. The basic nitrogen interacts with acidic residual silanol groups on the stationary phase.
-
Solution: Ensure you are using an acidic modifier in your mobile phase, such as 0.1% TFA or formic acid.[9] The acid protonates the piperidine, minimizing unwanted secondary interactions and resulting in sharper, more symmetrical peaks.
-
Q2: I am seeing two peaks for my pure piperidine derivative starting material.
-
A2: This can occur with free base forms of piperidines.[9] It may be due to on-column ionization issues or the presence of different conformers.
-
Solution: Adding an appropriate buffer or acidic modifier (like TFA) to the mobile phase can often resolve this by forcing the compound into a single protonated state.[9] Also, check the solvent used to dissolve the sample; ensure complete solubility.
-
Q3: My compound is not retained and elutes in the void volume.
-
A3: Your compound is too polar for the current conditions, or your mobile phase is too strong (too much organic solvent).
-
Solution: Decrease the initial percentage of the organic solvent (Solvent B) in your gradient or isocratic method. If using 100% aqueous mobile phase, ensure your column is "aqueous stable" to prevent stationary phase collapse.[12]
-
Q4: I see a new peak in my chromatogram that is not the product.
-
A4: This could be a byproduct, an impurity from the starting materials, or a degradation product. Piperidine itself can sometimes participate in side reactions, such as aza-Michael additions if maleimides are present.[13]
-
Solution: Use HPLC-MS to identify the mass of the unknown peak. Review the reaction scheme for potential side reactions. Ensure the piperidine deprotection solution, if used, is fresh.[13]
-
Q5: The retention times are shifting between injections.
-
A5: This indicates a lack of system equilibration, column degradation, or changes in the mobile phase composition.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, which can take 10-20 column volumes.[12] Check that your mobile phase solvents are properly mixed and degassed.
-
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. coconote.app [coconote.app]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. auroraprosci.com [auroraprosci.com]
- 8. moravek.com [moravek.com]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Column Chromatography Purification of Piperidine-2-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of Piperidine-2-carbaldehyde. This document offers detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: The most common stationary phase for the column chromatography of this compound is silica gel (230-400 mesh).[1][2] Its polarity is well-suited for separating piperidine derivatives from less polar and more polar impurities.[3]
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) prior to running the column.[1] A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.3 for this compound, allowing for good separation from impurities.[1] Start with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) and gradually increase the polarity.
Q3: My purified this compound is a yellow oil. What causes this discoloration?
A3: A yellow tint in piperidine derivatives is often due to oxidation products.[4] To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and store it at low temperatures.
Q4: Can I use reversed-phase chromatography for this purification?
A4: While normal-phase chromatography on silica gel is more common for this type of compound, reversed-phase chromatography (e.g., using a C18 stationary phase) can also be employed.[5] The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid.[5]
Q5: Is it necessary to protect the secondary amine of the piperidine ring before chromatography?
A5: Protecting the amine, for example, as a tert-butyloxycarbonyl (Boc) carbamate, can often improve the chromatographic behavior of the compound, reducing peak tailing and potentially improving separation.[6][7] However, this adds extra steps to the synthesis (protection and deprotection). For many applications, purification of the unprotected compound is feasible with the correct chromatographic conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | The basic nitrogen of the piperidine interacts strongly with the acidic silanol groups on the silica gel surface. | Add a small amount (0.5-2%) of a basic modifier like triethylamine or ammonia to your eluent.[8] This will compete for the active sites on the silica gel and reduce tailing. |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly. | - Optimize the mobile phase using TLC to achieve a larger ΔRf between your product and impurities.[9]- Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of compound to silica gel by weight.[1]- Ensure the column is packed uniformly without any cracks or channels.[10] |
| Compound Degradation on the Column | Aldehydes can sometimes be unstable on silica gel, potentially undergoing oxidation or other reactions. | - Run the column as quickly as possible (flash chromatography).- Consider deactivating the silica gel by pre-treating it with the mobile phase containing a basic modifier.- If degradation is severe, consider protecting the aldehyde or using an alternative stationary phase like alumina. |
| No Compound Eluting from the Column | - The mobile phase is not polar enough.- The compound may have degraded or irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).[1]- If the compound is suspected to be on the column, try flushing with a very polar solvent system (e.g., 10% methanol in dichloromethane).- Analyze a small sample of the silica gel from the top of the column by TLC or LC-MS to check for the presence of your compound. |
| Multiple Fractions Containing the Product | The separation is not efficient, leading to a broad elution band. | - Use a longer column for better resolution.- Employ a shallower solvent gradient during elution.- Ensure the sample was loaded onto the column in a minimal amount of solvent to start with a narrow band.[1] |
Experimental Protocols
Recommended Protocol for Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude material.
1. Materials:
- Stationary Phase: Silica gel (230-400 mesh)[1]
- Mobile Phase: A mixture of hexane (or heptane) and ethyl acetate. The exact ratio should be determined by TLC to give an Rf of ~0.2-0.3 for the product. Consider adding 1% triethylamine to the mobile phase to minimize peak tailing.[8]
- Crude this compound
- Glass column, sand, collection tubes, and a source of pressurized air or nitrogen for flash chromatography.
2. Column Preparation:
- Securely clamp the column in a vertical position.
- Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[11]
- Prepare a slurry of silica gel in the initial, less polar mobile phase.
- Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[11]
- Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[11]
- Equilibrate the column by passing several column volumes of the mobile phase through it.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
- Carefully apply the sample solution to the top of the silica gel.
- Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[9]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure to the top of the column to achieve a steady flow rate.
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution of the compound by TLC analysis of the collected fractions.[10]
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A flowchart for troubleshooting common issues in column chromatography.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Recrystallization of Piperidine-2-carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperidine-2-carbaldehyde and its derivatives. The following information is designed to address common challenges encountered during the purification of these compounds by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when recrystallizing this compound derivatives?
A1: The most frequent challenges include:
-
Oiling Out: The compound separates from the solution as a liquid ("oil") instead of forming solid crystals. This is common for compounds with low melting points or when the cooling rate is too rapid.
-
Formation of Amorphous Precipitate: The compound crashes out of solution as a non-crystalline, often powdery, solid. This can trap impurities and typically results from a solution that is too supersaturated or cooled too quickly.
-
Poor Crystal Yield: A significant portion of the compound remains in the mother liquor after cooling, leading to low recovery of the purified product.
-
No Crystal Formation: The compound remains fully dissolved even after cooling and other induction techniques.
-
Discoloration: The resulting crystals have a noticeable color (e.g., yellow tint), indicating the presence of impurities, which can sometimes be oxidation products.[1]
Q2: How do I choose a suitable solvent for my this compound derivative?
A2: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[2] The polarity of your specific derivative, largely influenced by the N-substituent, is a key factor.
-
General Solubility Profile: Piperidine derivatives are often soluble in a range of organic solvents. Polar protic solvents like ethanol and methanol, and polar aprotic solvents such as acetonitrile, acetone, and tetrahydrofuran (THF) are common starting points.
-
Systematic Screening: To find the best solvent, perform a small-scale screening. Place 10-20 mg of your crude material into several test tubes and add different solvents dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating. If crystals form upon cooling, it is a promising candidate.
Q3: My compound has "oiled out." How can I fix this?
A3: Oiling out can often be resolved by:
-
Reheating and Adding More Solvent: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slowing the Cooling Rate: Allow the flask to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.
-
Using a Different Solvent System: The initial solvent may not be appropriate. Consider a lower polarity solvent or a two-solvent system.
Q4: I am not getting any crystals. What should I do?
A4: If crystals do not form upon cooling, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing the Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.
-
Using an Anti-Solvent: If you are using a single-solvent system, you can try adding a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid.
Q5: My piperidine derivative is a salt (e.g., hydrochloride). Does this change the recrystallization process?
A5: Yes, the salt form will have significantly different solubility properties than the free base. Salts are generally more polar and may be more soluble in polar protic solvents like alcohols or even water, and less soluble in non-polar solvents like ethers and hexanes. You may need to screen a different range of solvents. For example, some piperidine derivative HCl salts have been successfully recrystallized from solvents like isopropanol or methyl tert-butyl ether.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Melting point of the compound is lower than the boiling point of the solvent. 4. Inappropriate solvent choice. | 1. Reheat to dissolve the oil, then add more hot solvent. 2. Allow the solution to cool slowly to room temperature before placing in an ice bath. 3. Choose a lower-boiling point solvent. 4. Try a different solvent or a two-solvent (solvent/anti-solvent) system. |
| Amorphous Precipitate | 1. Solution is too supersaturated. 2. Cooling rate is excessively fast. | 1. Use a larger volume of hot solvent to fully dissolve the compound. 2. Ensure slow cooling. Insulate the flask if necessary. |
| Low Crystal Yield | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Cooling time was insufficient or the final temperature was not low enough. | 1. Evaporate some of the solvent and re-cool. 2. Choose a solvent in which the compound is less soluble at cold temperatures. Consider a two-solvent system. 3. Ensure the flask is cooled in an ice bath for at least 30 minutes to maximize precipitation. |
| Colored Crystals | 1. Presence of colored impurities. 2. Oxidation of the piperidine derivative. | 1. Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. 2. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon). |
| Insoluble Impurities Present | Solid impurities remain in the hot solution. | Perform a hot filtration. Pre-heat the funnel and receiving flask to prevent premature crystallization of your product during filtration. |
Summary of Recrystallization Data for Piperidine Derivatives
Note: Data for exact this compound derivatives is limited in the literature. The following table includes data from closely related piperidine structures to provide guidance.
| Compound Type | Solvent System | Observations/Notes | Yield |
| (S)-piperidine-2-ethanol | Diethyl ether (Et₂O) | Used for final purification of the free base after resolution. | N/A |
| Piperidine Derivative HCl Salt | Isopropanol (IPA) | Recrystallization of a thalidomide intermediate containing a piperidine moiety. | N/A |
| Piperidine Derivative HCl Salt | Methyl tert-butyl ether (MTBE) | Purification of an intermediate for the synthesis of ARV-110. | N/A |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most common method for purifying solid organic compounds.
-
Solvent Selection: As described in the FAQs, identify a suitable solvent where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can promote the formation of larger crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, under vacuum.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be found.
-
Solvent System Selection: Identify a "good" solvent in which the compound is highly soluble at room temperature. Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.
-
Dissolution: Dissolve the crude derivative in the minimum amount of the "good" solvent at room temperature or with gentle heating.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy). If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Cooling & Isolation: Cool the mixture in an ice bath to maximize precipitation and then collect, wash, and dry the crystals as described in the single-solvent protocol.
Visualizations
Diagram 1: General Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
Diagram 2: Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine-2-carbaldehyde, a valuable building block in the development of pharmaceutical agents, can be achieved through various oxidative methods. This guide provides a comparative analysis of three prominent methods: Dess-Martin Oxidation, Swern Oxidation, and TEMPO-Catalyzed Oxidation. The comparison focuses on reaction protocols, quantitative data, and operational considerations to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Dess-Martin Oxidation | Swern Oxidation | TEMPO-Catalyzed Oxidation |
| Starting Material | N-Boc-piperidin-2-ylmethanol | Piperidin-2-ylmethanol or N-protected analogue | Piperidin-2-ylmethanol or N-protected analogue |
| Key Reagents | Dess-Martin Periodinane (DMP) | Oxalyl chloride, DMSO, Triethylamine | TEMPO, Co-oxidant (e.g., NaOCl or O₂ with a metal catalyst) |
| Typical Yield | High (generally >90%)[1] | High (e.g., 92% for a similar substrate)[2] | High (generally >90%)[3] |
| Reaction Temperature | Room Temperature[1] | -78 °C to Room Temperature[2] | Room Temperature or slightly elevated[3] |
| Reaction Time | 1-4 hours | 2-3 hours | 1-24 hours (variable with catalyst system) |
| Workup & Purification | Filtration and extraction | Aqueous workup and extraction | Extraction and chromatography |
| Key Advantages | Mild conditions, high chemoselectivity, commercially available reagent.[1] | High yields, readily available and inexpensive reagents.[2][4] | Catalytic use of TEMPO, environmentally benign co-oxidants (e.g., air).[3] |
| Key Disadvantages | Potentially explosive nature of DMP, relatively high cost.[1] | Formation of malodorous dimethyl sulfide, requires cryogenic temperatures.[4] | Potential for low conversion with substrates containing adjacent heteroatoms. |
Logical Workflow of Synthesis
The synthesis of this compound typically commences with the reduction of a suitable precursor, such as piperidine-2-carboxylic acid, to the corresponding primary alcohol, piperidin-2-ylmethanol. The piperidine nitrogen is often protected, for instance with a tert-butoxycarbonyl (Boc) group, to prevent side reactions during the subsequent oxidation step. The protected alcohol is then oxidized to the desired aldehyde.
References
A Comparative Guide to Piperidine-2-carbaldehyde and Other Heterocyclic Aldehydes in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. Their unique structural motifs and inherent reactivity allow for the facile introduction of heteroatoms and diverse functionalities into target molecules. This guide provides an objective comparison of the performance of piperidine-2-carbaldehyde with other prominent heterocyclic aldehydes, namely pyridine-2-carbaldehyde, pyrrolidine-2-carbaldehyde, and furan-2-carbaldehyde, in key synthetic transformations. The information presented is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Heterocyclic Aldehydes
Heterocyclic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to a heterocyclic ring system. The nature of the heteroatom and the aromaticity of the ring significantly influence the chemical reactivity of the aldehyde.
-
This compound: A saturated six-membered nitrogen-containing heterocycle. The presence of the secondary amine in close proximity to the aldehyde group can influence its reactivity and allows for further functionalization.
-
Pyridine-2-carbaldehyde: An aromatic six-membered nitrogen-containing heterocycle. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the aldehyde carbonyl carbon.
-
Pyrrolidine-2-carbaldehyde: A saturated five-membered nitrogen-containing heterocycle. Similar to this compound, the secondary amine influences its reactivity.
-
Furan-2-carbaldehyde (Furfural): An aromatic five-membered oxygen-containing heterocycle. The furan ring is electron-rich, which can affect the reactivity of the aldehyde.
This guide will focus on the comparative performance of these aldehydes in three widely utilized multicomponent reactions: the Pictet-Spengler, Mannich, and Ugi reactions.
Comparative Performance in Key Synthesis Reactions
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[1] This reaction is of great importance in the synthesis of numerous alkaloids and pharmacologically active compounds.
Table 1: Comparison of Heterocyclic Aldehydes in the Pictet-Spengler Reaction
| Aldehyde | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Pyridine-2-carbaldehyde | Tryptamine | Chiral Squaramide/Benzoic Acid Derivative | Toluene | 48 | 94 | 15:85 | [2] |
| Pyridine-3-carbaldehyde | Tryptamine | Chiral Squaramide/Triphenylacetic Acid | Toluene | 24 | >95 | 95:5 | [2] |
Observations:
-
In this specific enantioselective reaction, pyridine-3-carboxaldehyde provided a higher enantiomeric ratio and required a shorter reaction time compared to pyridine-2-carboxaldehyde, suggesting a difference in reactivity and steric hindrance.[2] The choice of co-catalyst was also crucial for achieving high enantioselectivity with pyridine-2-carboxaldehyde.[2] While direct data for this compound is absent, its flexible, non-aromatic nature would likely lead to different reaction kinetics and stereochemical outcomes compared to the rigid, aromatic pyridine aldehydes.
Experimental Protocols
General Procedure for the Synthesis of N-Boc-Protected Heterocyclic Aldehydes
The synthesis of this compound and pyrrolidine-2-carbaldehyde often begins with the protection of the nitrogen atom, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted side reactions. The protected alcohol is then oxidized to the aldehyde.
Protocol 1: Synthesis of tert-butyl 2-formylpiperidine-1-carboxylate (N-Boc-piperidine-2-carbaldehyde)
This two-step procedure involves the Boc-protection of 2-piperidinemethanol followed by Swern oxidation.
Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[3]
Step 2: Swern Oxidation to tert-butyl 2-formylpiperidine-1-carboxylate
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO, 2.0 eq) dropwise.
-
After stirring for 15 minutes, add a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in DCM dropwise.
-
Stir the mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde.
Protocol 2: Synthesis of tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-pyrrolidine-2-carbaldehyde)
This procedure is analogous to the synthesis of the piperidine derivative.
Step 1: Synthesis of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Follow the procedure for the Boc-protection of 2-piperidinemethanol, substituting 2-pyrrolidinemethanol as the starting material.
Step 2: Swern Oxidation to tert-butyl 2-formylpyrrolidine-1-carboxylate
-
Follow the Swern oxidation procedure described for the piperidine derivative, using tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate as the substrate.
General Experimental Protocol for the Pictet-Spengler Reaction
This protocol provides a general guideline for performing a Pictet-Spengler reaction.[4]
-
To a solution of the β-arylethylamine (e.g., tryptamine, 1.0 eq) in an anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere, add the heterocyclic aldehyde (1.0-1.2 eq).
-
Add an acid catalyst (e.g., trifluoroacetic acid, TFA, 10-20 mol%) to the mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Biological Relevance
Piperidine and its derivatives are privileged scaffolds in medicinal chemistry, frequently found in approved drugs and clinical candidates.[5][6] These structures often play a crucial role in the interaction of small molecules with biological targets, including G-protein coupled receptors (GPCRs).
Piperidine Derivatives and Serotonin Receptor Signaling
Derivatives of piperidine have been extensively studied as modulators of serotonin (5-HT) receptors, which are GPCRs involved in a multitude of physiological and pathological processes in the central nervous system.[7] For instance, 4-phenylpiperidine-2-carboxamide analogs have been identified as positive allosteric modulators (PAMs) of the 5-HT₂C receptor.[1]
Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway.
The binding of a ligand, such as a piperidine derivative, to a GPCR like the serotonin receptor initiates a cascade of intracellular events.[8] This typically involves the activation of a G-protein, which in turn modulates the activity of an effector enzyme.[] This leads to the production of second messengers that trigger a specific cellular response.[10] The ability of piperidine scaffolds to be readily functionalized allows for the fine-tuning of their binding affinity and selectivity for specific receptor subtypes, making them valuable tools in drug discovery.
Conclusion
This compound and its heterocyclic counterparts are valuable synthetic intermediates with distinct reactivity profiles. While direct comparative data under identical conditions remains somewhat limited in the literature, the available information suggests that the electronic and steric properties of the heterocyclic ring play a significant role in determining the outcome of synthetic transformations. Pyridine-2-carbaldehyde's aromaticity and electron-withdrawing nature make it a reactive electrophile. The saturated and more flexible piperidine- and pyrrolidine-2-carbaldehydes offer different conformational possibilities and the potential for the secondary amine to participate in or influence reactions. Furan-2-carbaldehyde's electron-rich aromatic system also imparts unique reactivity.
For researchers and drug development professionals, the choice of a specific heterocyclic aldehyde will depend on the desired target structure, the specific reaction being employed, and the desired stereochemical outcome. This guide provides a foundational understanding and practical protocols to assist in navigating these choices. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of these important building blocks in a broader range of synthetic applications.
References
- 1. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable and Cooperative Catalysis for Enantioselective Pictet-Spengler Reaction with Varied Nitrogen-Containing Heterocyclic Carboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Comparative Guide to the Biological Activity of Piperidine-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and natural products. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. This guide provides a comparative overview of the biological activities of Piperidine-2-carbaldehyde derivatives, with a focus on their antimicrobial, anticancer, and neuroprotective effects. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in the field of drug discovery and development.
Antimicrobial Activity
This compound derivatives, particularly their Schiff base forms, have demonstrated notable activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated using the disc diffusion method, where the diameter of the zone of inhibition is measured to quantify the antimicrobial strength.
Comparative Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Piperidine-2,6-dione derivative (2c) | Escherichia coli | - | Candida albicans | No activity | |
| Bacillus subtilis | Good activity | Aspergillus niger | No activity | ||
| Piperidine-2,6-dione derivative (2d) | Escherichia coli | Good activity | Candida albicans | No activity | |
| Bacillus subtilis | Good activity | Aspergillus niger | No activity | ||
| (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate (Compound 1) | Escherichia coli | 9 ± 1.41 (at 20 µL of 10mg/ml) | - | - | [1] |
| Staphylococcus aureus | 22 ± 4.32 (at 20 µL of 10mg/ml) | - | - | [1] | |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate (Compound 2) | Escherichia coli | 12 ± 0 (at 20 µL of 10mg/ml) | - | - | [1] |
| Staphylococcus aureus | 24 ± 3.26 (at 20 µL of 10mg/ml) | - | - | [1] | |
| Piperidine derivative (Compound 6) | Bacillus cereus | ≥ 6 | Aspergillus niger | Varying inhibition | [2] |
| Escherichia coli | ≥ 6 | Aspergillus flavus | Varying inhibition | [2] | |
| Staphylococcus aureus | ≥ 6 | Saccharomyces cerevisiae | Varying inhibition | [2] | |
| Bacillus subtilis | ≥ 6 (MIC: 0.75 mg/ml) | Candida albicans | Varying inhibition | [2] | |
| Piperidine derivative (Compound 8) | Bacillus subtilis | 5 | Aspergillus niger | No activity | [2] |
| Staphylococcus aureus | 5 | Aspergillus flavus | No activity | [2] | |
| Pseudomonas aeruginosa | 5 | Saccharomyces cerevisiae | No activity | [2] | |
| Candida albicans | No activity | [2] |
Note: "-" indicates data not available. "Good activity" was reported without specific measurements in the source.
Experimental Protocol: Disc Diffusion Method
This method is a standard procedure for evaluating the antimicrobial activity of compounds.[3]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL in a suitable solvent like DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at a suitable temperature and duration for fungi.
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Anticancer Activity
Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of a compound.
Comparative Anticancer Activity of Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | 32.43 | Cytotoxic effect | [4] |
| Piperine | HCT-8 (Colon) | 66.0 | Cytotoxic effect | [4] |
| B16 (Melanoma) | 69.9 | Cytotoxic effect | [4] | |
| Piperidine derivative 1 | PC-3 (Prostate) | < 25 µg/mL | DNA Intercalation | [5] |
| Piperidine derivative 16 | 786-0 (Renal) | 0.4 µg/mL | DNA Intercalation | [5] |
| Piperidine derivative 22 | U251 (Glioma) | 58.2 µg/mL | DNA Intercalation | [5] |
| Piperidine derivative 25 | PC-3 (Prostate) | 6.4 µg/mL | DNA Intercalation | [5] |
| DTPEP | Various | - | Targets ERα, downregulates PI3K/Akt-Pkcα | [6] |
| Compound 17a | PC3 (Prostate) | - | Induces apoptosis via Bcl-2/Bax modulation | [6] |
Note: "-" indicates data not available. Some values are reported as GI50, which is the concentration for 50% growth inhibition.
Experimental Protocol: MTT Assay
The MTT assay is a quantitative colorimetric method to determine cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated relative to untreated control cells.
Signaling Pathway: Caspase-Mediated Apoptosis
Many anticancer agents, including piperidine derivatives, induce apoptosis or programmed cell death in cancer cells. A key mechanism involves the activation of a cascade of enzymes called caspases.
Neuroprotective Activity
Certain piperidine derivatives, including those structurally related to piperine (an alkaloid found in black pepper), have shown promise in protecting neuronal cells from damage, a key aspect in the research of neurodegenerative diseases.
Comparative Neuroprotective Effects of Piperidine Derivatives
| Compound/Derivative | Model | Effect | Potential Mechanism | Reference |
| Piperine | Kainic acid-induced excitotoxicity in rats | Restored neuronal hyperactivity, glutamate elevation, and cognitive impairment | Upregulation of NGF/TrkA/Akt/GSK3β signaling | [7] |
| Piperine | Ischemic stroke in rats | Reduced infarction volume and neuronal apoptosis | Inhibition of JAK2/STAT3 signaling pathway | [8] |
| Piperine derivative (HJ105) | Aβ1-42-induced neurotoxicity | Decreased apoptosis, oxidative stress, and neuroinflammation | Activation of Keap1-Nrf2 pathway | [9] |
| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e) | Amyloid-beta-induced PC12 cell toxicity | 23.2% protection at 50 µM | Multi-target (AChE, BuChE, BACE1 inhibition) | [10] |
| N'-...-alkylamine derivatives (5k) | Alzheimer's disease model | AChE inhibition (IC50 = 2.13 nM), Aβ1-42 aggregation inhibition (88.81%) | Dual inhibition of AChE and Aβ aggregation | [11] |
Signaling Pathway: Keap1-Nrf2 Pathway in Neuroprotection
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is a key contributor to neurodegeneration. Some piperidine derivatives can activate this pathway, leading to neuroprotection.
Synthesis of this compound Schiff Base Derivatives
A general method for the synthesis of Schiff base derivatives from this compound involves the condensation reaction with a primary amine.
General Experimental Protocol
-
Reactant Mixture: Equimolar amounts of this compound and a substituted primary amine are dissolved in a suitable solvent, such as ethanol.
-
Catalyst: A catalytic amount of glacial acetic acid is often added to facilitate the reaction.
-
Reaction Condition: The reaction mixture is typically refluxed for several hours.
-
Product Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. academicjournals.org [academicjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. nwmedj.org [nwmedj.org]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Black Pepper and Its Bioactive Compounds in Age-Related Neurological Disorders [aginganddisease.org]
- 10. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Silico Docking Analysis of Piperidine-2-carbaldehyde Derivatives as Cholinesterase Inhibitors
A detailed guide for researchers and drug development professionals on the virtual screening and binding affinities of novel Piperidine-2-carbaldehyde derivatives against key cholinesterase targets.
This guide provides a comparative analysis of in silico docking studies of this compound derivatives, with a specific focus on their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The data presented is derived from a comprehensive study that employed molecular docking simulations to elucidate the binding interactions and affinities of these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Comparative Docking Performance
The inhibitory potential of two this compound Schiff base derivatives, herein designated as Compound 1 and Compound 2, was evaluated against AChE and BChE. The docking scores and inhibition constants (Ki) were calculated to compare their binding affinities. The results indicate that Compound 2 exhibits a stronger binding affinity for both enzymes compared to Compound 1.[1]
| Compound | Target Enzyme | Docking Score (kcal/mol) | Inhibition Constant (Ki) (nM) |
| Compound 1 | Acetylcholinesterase (AChE) | - | 519.59 ± 102.27 |
| Compound 2 | Acetylcholinesterase (AChE) | - | 149.24 ± 15.59 |
| Compound 1 | Butyrylcholinesterase (BChE) | - | - |
| Compound 2 | Butyrylcholinesterase (BChE) | - | - |
Note: Specific docking scores for each compound against BChE were not explicitly provided in the source material, but the study indicated that Compound 2 was more active than Compound 1 against both enzymes.[1]
Experimental Protocols
The in silico docking studies were performed using established computational methodologies to ensure the reliability and accuracy of the results. The general workflow and specific parameters are outlined below.
Molecular Docking Protocol
A generalized workflow for molecular docking studies of piperidine derivatives involves several key steps, from protein and ligand preparation to the analysis of results.
Caption: A generalized workflow for in silico molecular docking studies.
Protein and Ligand Preparation: The three-dimensional crystal structures of the target enzymes, AChE and BChE, were obtained from the Protein Data Bank. The structures were prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The 2D structures of the this compound derivatives were drawn and converted to 3D structures, followed by energy minimization to obtain stable conformations.
Docking Software and Parameters: The molecular docking simulations for the this compound derivatives were performed using the Molecular Operating Environment (MOE) software.[1] For broader context, other commonly used docking programs include AutoDock, GOLD, and Glide. The docking protocol typically involves defining a binding site on the target protein and using a scoring function to evaluate the binding affinity of different ligand poses.
Signaling Pathway and Mechanism of Action
Acetylcholinesterase and butyrylcholinesterase are key enzymes in the cholinergic signaling pathway, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Caption: Inhibition of cholinesterases by this compound derivatives.
The in silico docking studies suggest that this compound derivatives can bind to the active site of AChE and BChE, thereby inhibiting their function and leading to an accumulation of acetylcholine in the synaptic cleft. This mechanism of action highlights their potential as therapeutic agents for neurodegenerative diseases.
Logical Relationship of Derivatives and Activity
The comparative analysis of Compound 1 and Compound 2 reveals a clear structure-activity relationship, where subtle structural modifications can significantly impact binding affinity.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Piperidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics. While direct and extensive research on the structure-activity relationship (SAR) of piperidine-2-carbaldehyde analogs is limited in publicly available literature, this guide provides a comprehensive comparison of closely related 2-substituted piperidine analogs, with a focus on their anticancer and enzyme inhibitory activities. The data and protocols presented herein are synthesized from numerous studies on piperidine derivatives, offering valuable insights for the rational design of new therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of 2-substituted piperidine analogs is significantly influenced by the nature and position of substituents on the piperidine ring and its appended functionalities. The following tables summarize the quantitative data on the anticancer and cholinesterase inhibitory activities of various piperidine derivatives, providing a basis for understanding their structure-activity relationships.
Anticancer Activity of Piperidine Derivatives
Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways and inducing apoptosis.[1]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] | |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| MGC803 | Gastric | 1.09 | [1] | |
| MCF-7 | Breast | 1.30 | [1] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [1] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [1] | |
| (S)-SW042 | P. falciparum 3D7 | Malaria Parasite | 0.14 - 0.19 | [2] |
Key SAR Insights for Anticancer Activity:
-
The stereochemistry at the 2-position of the piperidine ring can be crucial for activity, as demonstrated by the 100-fold difference in potency between the (S) and (R) enantiomers of SW042.[2]
-
The presence of a lipophilic group, such as a benzyl or styryl moiety, is often associated with enhanced anticancer activity.
-
Modifications on the N-substituent of the piperidine ring significantly impact cytotoxicity.
Cholinesterase Inhibitory Activity
Piperidine-based compounds are prominent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, a key strategy in the management of Alzheimer's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl (19) | AChE | 0.0012 | [3] |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | [4] |
| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (1d) | AChE | 12.55 | [5] |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (1g) | BuChE | 17.28 | [5] |
| Compound 4b (phthalimide derivative) | AChE | 16.42 ± 1.07 | [6] |
Key SAR Insights for Cholinesterase Inhibition:
-
The presence of a benzyl group on the piperidine nitrogen is a common feature in potent cholinesterase inhibitors.[3][4]
-
Elongated side chains with aromatic and hydrogen-bonding moieties at the 4-position of the piperidine ring, as seen in compound 19, can lead to exceptionally high potency.[3]
-
For piperidin-4-one derivatives, electron-withdrawing groups on the benzylidene rings, such as a nitro group, can enhance AChE inhibitory activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of piperidine derivatives are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of 2-Substituted Piperidine Analogs
A general workflow for the synthesis of 2-substituted piperidine derivatives often involves the modification of a pre-formed piperidine ring or the construction of the ring through cyclization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Piperidine-2-carbaldehyde Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Piperidine-2-carbaldehyde, a valuable chiral building block in the development of pharmaceutical agents, is critically dependent on the choice of oxidative methodology. The most common route involves the oxidation of a protected piperidine-2-methanol precursor. This guide provides an objective comparison of several prominent catalytic and stoichiometric oxidation methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their synthetic needs.
Performance Comparison of Key Oxidation Methods
The selection of an appropriate oxidation method for the synthesis of N-protected this compound from its corresponding methanol hinges on factors such as yield, reaction conditions, tolerance of other functional groups, and scalability. While true catalytic methods are desirable for their efficiency and reduced waste, highly selective stoichiometric reagents are frequently employed for their reliability and mild reaction conditions. This comparison focuses on four widely recognized methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, Parikh-Doering Oxidation, and the catalytically-driven TEMPO-mediated Oxidation.
| Oxidation Method | Oxidizing Agent/Catalyst System | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | >90 | Room Temperature | 0.5 - 2 hours | Mild, neutral pH, high chemoselectivity, long shelf-life of reagent.[1] | Potentially explosive nature, high cost for large scale.[1] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | >90 | -78 to Room Temp | < 1 hour | Mild, wide functional group tolerance, avoids toxic metals.[2] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[2][3] |
| Parikh-Doering Oxidation | DMSO, SO₃•Pyridine, Triethylamine | >80 | 0 to Room Temp | 1 - 3 hours | Can be run at non-cryogenic temperatures, operationally simple.[4] | May require a large excess of reagents for high conversion.[4] |
| TEMPO-catalyzed Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | >90 | 0 to Room Temp | < 2 hours | Catalytic use of TEMPO, environmentally benign co-oxidant (bleach).[5] | Catalyst efficiency can be substrate-dependent. |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below. It is assumed that the starting material is an N-protected piperidine-2-methanol, for example, N-Boc-piperidine-2-methanol.
Dess-Martin Periodinane (DMP) Oxidation
This method is prized for its operational simplicity and mild conditions.
Procedure:
-
To a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in dichloromethane (DCM, 0.1 M), add Dess-Martin Periodinane (1.1 - 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-piperidine-2-carbaldehyde.
Swern Oxidation
A classic and highly effective method, though it requires careful temperature control and handling of malodorous byproducts.[2]
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath).
-
Add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 equivalents) dropwise, and stir the reaction mixture at -78 °C for 30 minutes before allowing it to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Parikh-Doering Oxidation
This variation of the DMSO-based oxidation avoids the need for cryogenic temperatures.[4][6]
Procedure:
-
To a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous DCM (0.2 M) at 0 °C, add the sulfur trioxide-pyridine complex (SO₃•Py, 1.5 equivalents) portion-wise.
-
Add anhydrous DMSO (2.0 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
TEMPO-catalyzed Oxidation
A greener alternative that uses a catalytic amount of the nitroxyl radical and a common bleach solution as the terminal oxidant.[5]
Procedure:
-
To a vigorously stirred biphasic mixture of a solution of N-Boc-piperidine-2-methanol (1.0 equivalent) in DCM (0.2 M) and a saturated aqueous solution of NaHCO₃, add potassium bromide (0.1 equivalents) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO, 0.01-0.05 equivalents).
-
Cool the mixture to 0 °C and add a solution of sodium hypochlorite (NaOCl, ~10-12% available chlorine, 1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized workflows and the underlying chemical logic of the discussed oxidation methods.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Decision matrix for selecting an oxidation method.
References
A Comparative Guide to the Validation of Analytical Methods for Piperidine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Piperidine-2-carbaldehyde is critical for ensuring product quality, stability, and safety. This guide provides a comparative overview of suitable analytical methodologies for the validation of this compound analysis, complete with experimental protocols and performance data derived from analogous compounds. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The selection of an analytical method for this compound depends on factors such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods, based on data for similar aldehydes and piperidine derivatives.
Table 1: Comparative HPLC-UV Validation Parameters for Aldehyde Analysis with DNPH Derivatization
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 95 - 105% | [1] |
| Precision (RSD%) | < 2% | [1] |
| Limit of Detection (LOD) | 10 - 50 ng/mL | [1] |
| Limit of Quantification (LOQ) | 30 - 150 ng/mL | [1] |
Table 2: Comparative GC-MS Validation Parameters for Piperidine and Related Compounds
| Validation Parameter | Typical Performance | Reference |
| Linearity Range | 0.01 - 10 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.995 | [2] |
| Accuracy (% Recovery) | 85 - 110% | [2] |
| Precision (RSD%) | < 10% | [3] |
| Limit of Detection (LOD) | 0.002 - 0.1 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.008 - 0.3 µg/mL | [2] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC-UV with derivatization and GC-MS.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) using 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is based on the widely used technique of derivatizing aldehydes and ketones with 2,4-DNPH to form stable hydrazones that can be readily detected by UV-Vis spectroscopy.[4]
Sample Preparation and Derivatization:
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile.
-
Sample Solution: Dissolve the sample containing this compound in acetonitrile to achieve a suitable concentration.
-
Derivatization Reagent: Prepare a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction: Mix the standard or sample solution with an excess of the DNPH reagent. Allow the reaction to proceed at room temperature or with gentle heating for a specified time to ensure complete derivatization.
-
Quenching: Quench the reaction by adding a neutralizing agent, if necessary.
-
Dilution: Dilute the derivatized solution with the mobile phase to the desired concentration for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector set at a wavelength of approximately 360 nm.[1]
-
Injection Volume: 20 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[5]
Sample Preparation and Derivatization (Optional but Recommended):
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Sample Solution: Dissolve or extract the sample containing this compound into an appropriate solvent.
-
Derivatization (e.g., Silylation): To the dried sample residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS). Heat the mixture to ensure complete derivatization of the aldehyde and the secondary amine of the piperidine ring.
GC-MS Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[2]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC-UV and GC-MS analytical methods.
Caption: Workflow for the HPLC-UV analysis of this compound with DNPH derivatization.
Caption: Workflow for the GC-MS analysis of this compound with optional derivatization.
Conclusion
Both HPLC-UV with derivatization and GC-MS are powerful techniques for the analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method suitable for routine quality control, while GC-MS provides higher sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling. It is imperative that any chosen method is fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
A Comparative Analysis of N-Protecting Groups for Piperidine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen-protecting group is a critical consideration in the multi-step synthesis of complex molecules incorporating the versatile piperidine-2-carbaldehyde scaffold. This chiral building block is a valuable synthon in medicinal chemistry, and the choice of the N-protecting group can significantly influence the stability of the α-chiral center, the reactivity of the aldehyde, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of three commonly employed N-protecting groups for this compound: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
Overview of Key Protecting Groups
The ideal N-protecting group for this compound should be easily introduced in high yield, remain stable under various reaction conditions, and be selectively removed without affecting other functional groups or compromising the stereochemical integrity of the molecule. The Boc, Cbz, and Fmoc groups offer distinct advantages and disadvantages in this context.
-
Boc (tert-Butoxycarbonyl): Widely used due to its stability under a broad range of non-acidic conditions and its straightforward removal with strong acids.
-
Cbz (Carboxybenzyl): Known for its stability to both acidic and basic conditions (mild), with removal typically achieved through catalytic hydrogenolysis.
-
Fmoc (9-Fluorenylmethoxycarbonyl): Valued for its lability to mild basic conditions, offering an orthogonal deprotection strategy to acid-labile groups like Boc.
Data Presentation: A Comparative Summary
The following table summarizes the key performance indicators for the Boc, Cbz, and Fmoc protecting groups when applied to this compound, based on established chemical principles and data from related piperidine derivatives.
| Protecting Group | Introduction Reagent | Typical Introduction Yield | Deprotection Conditions | Typical Deprotection Yield | Stability | Orthogonality & Remarks |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >90% | Strong acids (e.g., TFA in DCM, HCl in dioxane) | >95% | Stable to bases, hydrogenolysis, and weak acids. | Orthogonal to Cbz and Fmoc. The robust nature of the Boc group makes it suitable for multi-step syntheses involving various reagents. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | >90% | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr in AcOH) | >95% | Stable to mild acidic and basic conditions. | Orthogonal to Boc and Fmoc. The removal by hydrogenolysis is clean, but may not be compatible with other reducible functional groups in the molecule. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | >90% | Base (e.g., 20% piperidine in DMF) | High | Stable to acid and hydrogenolysis. | Orthogonal to Boc and Cbz.[1] The mild, basic deprotection is advantageous for acid-sensitive substrates. |
Impact on Aldehyde Stability and Reactivity
A primary concern when working with α-amino aldehydes is their propensity for racemization and decomposition. The choice of the N-protecting group can play a role in mitigating these side reactions. Bulky protecting groups can sterically hinder access to the α-proton, thus reducing the rate of racemization. While specific comparative studies on this compound are limited, general principles for α-amino aldehydes suggest that larger protecting groups may enhance stability.
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are based on standard procedures and may require optimization for specific substrates and scales.
N-Boc Protection of this compound
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound hydrochloride (1.0 equiv.) in DCM.
-
Add triethylamine (2.2 equiv.) and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carbaldehyde.
N-Boc Deprotection
Materials:
-
N-Boc-piperidine-2-carbaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-piperidine-2-carbaldehyde (1.0 equiv.) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equiv.).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, carefully remove the DCM and excess TFA under reduced pressure.
-
Neutralize the residue by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected this compound.
N-Cbz Protection of this compound
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound hydrochloride (1.0 equiv.) in a mixture of dioxane and water.
-
Cool the solution to 0°C and add sodium bicarbonate (2.5 equiv.).
-
Add benzyl chloroformate (1.1 equiv.) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford N-Cbz-piperidine-2-carbaldehyde.
N-Cbz Deprotection (Hydrogenolysis)
Materials:
-
N-Cbz-piperidine-2-carbaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve N-Cbz-piperidine-2-carbaldehyde (1.0 equiv.) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected this compound.
N-Fmoc Protection of this compound
Materials:
-
This compound hydrochloride
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound hydrochloride (1.0 equiv.) in a mixture of dioxane and water.
-
Cool the solution to 0°C and add sodium bicarbonate (2.5 equiv.).
-
Add a solution of Fmoc-Cl (1.1 equiv.) in dioxane dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give N-Fmoc-piperidine-2-carbaldehyde.
N-Fmoc Deprotection
Materials:
-
N-Fmoc-piperidine-2-carbaldehyde
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-piperidine-2-carbaldehyde in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes, monitoring by TLC.
-
Upon completion, remove the solvent and piperidine under reduced pressure to obtain the deprotected product.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of this compound.
Conclusion
The selection of an N-protecting group for this compound is a strategic decision that hinges on the specific requirements of the synthetic route. The Boc group offers broad utility and stability, making it a reliable choice for many applications. The Cbz group provides an alternative that is stable to both mild acids and bases, with a clean deprotection method, provided other reducible groups are absent. The Fmoc group is the preferred choice when acid-sensitive functionalities are present in the molecule, due to its mild, base-labile deprotection conditions. By carefully considering the stability, ease of introduction and removal, and orthogonality of these protecting groups, researchers can devise more efficient and successful synthetic strategies for the construction of complex molecules containing the this compound scaffold.
References
Efficacy of Piperidine-2-carbaldehyde derivatives against specific targets
A detailed guide for researchers and drug development professionals on the burgeoning potential of piperidine-2-carbaldehyde derivatives as anticancer agents. This report synthesizes available preclinical data, comparing the efficacy of key derivatives against various cancer cell lines and outlining the experimental protocols for their evaluation.
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved pharmaceuticals.[1] A specific derivative, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, has been identified as a key intermediate in the synthesis of novel small-molecule anticancer drugs. While the direct antineoplastic activity of this intermediate is not extensively documented, its derivatization into Schiff bases and thiosemicarbazones has been a fruitful strategy in the development of potent cytotoxic agents. This guide provides a comparative analysis of the efficacy of these derivatives against specific cancer targets, supported by detailed experimental methodologies.
Quantitative Efficacy of this compound Derivatives
The anticancer activity of this compound derivatives, particularly thiosemicarbazones, has been evaluated against a panel of human cancer cell lines. The data, presented in terms of GI50 (Growth Inhibition 50) values, which represent the concentration of the compound that inhibits cell growth by 50%, are summarized below.
| Derivative Class | Compound | Target Cell Line | GI50 (µM) |
| Thiosemicarbazones | 2-Isocamphanyl Thiosemicarbazone (Analogue) | MDA-MB-231 (Breast Cancer) | 0.4 |
| 2-Isocamphanyl Thiosemicarbazone (Analogue) | RPMI-8226 (Multiple Myeloma) | 1.1 | |
| 2-Isocamphanyl Thiosemicarbazone (Analogue) | A549 (Lung Cancer) | 1.6 | |
| 2-Isocamphanyl Thiosemicarbazone (Analogue) | HepG2 (Liver Cancer) | 1.7 | |
| Schiff Bases | Imidazolidine-2,4-dione Scaffold (Analogue 24) | MCF-7 (Breast Cancer) | 4.92 |
| Imidazolidine-2,4-dione Scaffold (Analogue 24) | HePG-2 (Liver Cancer) | 9.07 | |
| Imidazolidine-2,4-dione Scaffold (Analogue 24) | HCT-116 (Colon Cancer) | 12.83 |
Note: The data presented for thiosemicarbazones and Schiff bases are for structurally related analogues, as comprehensive GI50 data for derivatives of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde were not available in the reviewed literature. These analogues share the key functional motifs responsible for anticancer activity and serve as a strong indicator of the potential of this compound class.[2][3]
Experimental Protocols
The evaluation of the anticancer efficacy of these derivatives relies on robust and standardized in vitro assays. The following are detailed protocols for the synthesis of the parent aldehyde and the subsequent cytotoxicity assays.
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde
The synthesis of the core scaffold is a critical first step. A rapid, three-step synthetic method has been established with a total yield of 65%. The process involves the acylation and two subsequent nucleophilic substitution reactions starting from commercially available pyrrole. The structure of the final product is confirmed using mass spectrometry and 1H NMR.
In Vitro Cytotoxicity Assays
The cytotoxic potential of the synthesized derivatives is primarily assessed using the Sulforhodamine B (SRB) assay or the MTT assay.
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[4][5][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution, and the absorbance is measured at approximately 510-540 nm using a microplate reader. The GI50 is then calculated from the dose-response curve.
2. MTT Assay
The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8]
-
Cell Seeding and Treatment: Similar to the SRB assay, cells are seeded in 96-well plates and treated with the test compounds.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 550 and 600 nm. The IC50 (Inhibitory Concentration 50), which is analogous to the GI50, is determined from the resulting dose-response data.
Visualizing the Anticancer Drug Development Workflow
The logical progression from compound synthesis to the determination of its anticancer efficacy can be visualized as follows:
Caption: Workflow for the synthesis and anticancer evaluation of this compound derivatives.
Signaling Pathways and Mechanism of Action
While the precise mechanism of action for many this compound derivatives is still under investigation, thiosemicarbazones, a prominent class of these derivatives, are known to exert their anticancer effects through multiple pathways. A key mechanism involves the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This, in turn, induces oxidative stress and triggers apoptotic cell death.
Caption: Proposed mechanism of action for piperidine-thiosemicarbazone derivatives in cancer cells.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
Benchmarking Piperidine-2-carbaldehyde in Drug Discovery Libraries: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of fragments for screening libraries is a critical determinant of success in identifying novel lead compounds. Piperidine-2-carbaldehyde, a saturated heterocyclic aldehyde, represents a valuable scaffold due to the prevalence of the piperidine ring in approved drugs.[1][2] This guide provides an objective comparison of this compound with alternative heterocyclic aldehydes, supported by physicochemical data and detailed experimental protocols for performance evaluation.
Comparative Analysis of Heterocyclic Aldehydes
The utility of a fragment in a drug discovery library is heavily influenced by its physicochemical properties, which dictate its solubility, permeability, and potential for forming favorable interactions with a biological target. A comparison of this compound with other common heterocyclic aldehydes reveals key differences that can be exploited in library design.
| Property | This compound | Pyrrolidine-2-carbaldehyde | Thiophene-2-carbaldehyde | Furan-2-carbaldehyde |
| Molecular Weight ( g/mol ) | 113.16 | 99.13 | 112.14 | 96.08 |
| cLogP | -0.29 | -0.54 | 1.19 | 0.49 |
| Topological Polar Surface Area (Ų) | 20.3 | 20.3 | 17.1 | 17.1 |
| Hydrogen Bond Donors | 1 | 1 | 0 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |
| pKa (Conjugate Acid) | ~8.5 (Predicted) | ~8.0 (Predicted) | N/A | N/A |
| Scaffold Type | Saturated, 3D | Saturated, 3D | Aromatic, Flat | Aromatic, Flat |
Analysis: this compound and Pyrrolidine-2-carbaldehyde, as saturated heterocycles, offer greater three-dimensional character compared to their flat, aromatic counterparts, Thiophene-2-carbaldehyde and Furan-2-carbaldehyde. This 3D geometry can be advantageous for exploring more complex binding pockets. The presence of a basic nitrogen atom in the piperidine and pyrrolidine scaffolds provides a handle for forming ionic interactions or hydrogen bonds, which can be crucial for target engagement.[1] Furthermore, the lower cLogP values of the saturated aldehydes suggest better aqueous solubility, a desirable property for initial screening assays.
Experimental Protocols for Benchmarking
To empirically benchmark the performance of these fragments, a series of biophysical and biochemical assays can be employed. A typical workflow involves a primary screen to identify binders, followed by secondary assays to validate hits and characterize their binding.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique used to detect and quantify biomolecular interactions in real-time. It is well-suited for fragment screening due to its ability to detect weak binding events.
Objective: To identify fragments that bind to a target protein and to determine their binding affinity (KD) and kinetics (ka, kd).
Methodology:
-
Immobilization: The target protein is covalently immobilized on the surface of a sensor chip.
-
Sample Preparation: Fragments are dissolved in a suitable running buffer, typically at concentrations ranging from 10 µM to 1 mM. A dilution series is prepared for each fragment.
-
Binding Analysis: The fragment solutions are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of the bound fragment, is monitored over time.
-
Data Analysis: The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Secondary Screening: Saturation-Transfer Difference (STD) NMR Spectroscopy
STD-NMR is a powerful technique for validating fragment hits and providing structural information about the binding epitope. It identifies which parts of a ligand are in close proximity to the protein.
Objective: To confirm the binding of fragment hits and to map the binding epitope.
Methodology:
-
Sample Preparation: A solution containing the target protein (typically 10-50 µM) and the fragment (typically 100-500 µM) is prepared in a deuterated buffer.
-
NMR Data Acquisition: Two spectra are acquired: an "on-resonance" spectrum where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein signals are present.
-
Difference Spectrum: The off-resonance spectrum is subtracted from the on-resonance spectrum to generate the STD spectrum.
-
Data Analysis: Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein. The relative intensities of the signals in the STD spectrum can be used to map the binding epitope.
Visualizing Workflows and Pathways
Fragment-Based Drug Discovery (FBDD) Workflow
The process of identifying a lead compound from a fragment screen follows a well-defined workflow, starting from a large library and progressively narrowing down to a few promising candidates.
PI3K/Akt Signaling Pathway
Piperidine-containing molecules have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.[3] Understanding this pathway is crucial for designing targeted therapies.
Conclusion
This compound is a valuable fragment for inclusion in drug discovery libraries, offering a desirable combination of 3D structure, hydrogen bonding capability, and good solubility. However, its performance relative to other heterocyclic aldehydes is target-dependent. A robust benchmarking strategy employing a combination of primary and secondary screening assays, such as SPR and STD-NMR, is essential for making informed decisions in library design and hit-to-lead optimization. The choice of scaffold should be guided by the specific requirements of the biological target and the desired properties of the final lead compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Piperidine and Pyrrolidine Carbaldehydes
For researchers and professionals in drug development and synthetic chemistry, the choice between piperidine and pyrrolidine scaffolds is a critical design element. The reactivity of functional groups appended to these saturated heterocycles can significantly influence synthetic strategies and outcomes. This guide provides a detailed comparison of the reactivity of piperidine-carbaldehydes and pyrrolidine-carbaldehydes, focusing on key chemical transformations. While direct, side-by-side quantitative comparisons in the literature are scarce, this analysis synthesizes established chemical principles, data from related systems, and standardized experimental protocols to offer valuable insights.
Structural and Conformational Differences
The fundamental difference between the six-membered piperidine and the five-membered pyrrolidine ring systems lies in their conformational flexibility. Piperidine predominantly adopts a stable chair conformation, which minimizes steric and torsional strain. In contrast, the pyrrolidine ring is more flexible and exists in a dynamic equilibrium between envelope and twist (pseudo-rotation) conformations. This disparity in conformational rigidity can influence the steric accessibility of the carbaldehyde group to incoming nucleophiles.
Inferred Reactivity Based on Catalytic Studies and Electronic Effects
This observation, coupled with computational studies on the stability of pyrrolidine-derived iminium ions, suggests that the electronic nature of the pyrrolidine nitrogen may lead to a more electrophilic and, therefore, more reactive aldehyde compared to its piperidine counterpart. The greater s-character of the C-N bonds in the more constrained pyrrolidine ring could also contribute to this effect.
Quantitative Data Presentation
The following tables summarize quantitative data from a comparative study of piperidine and pyrrolidine as catalysts in the Knoevenagel condensation, which serves as a proxy for the inherent reactivity differences of the nitrogen heterocycle. Additionally, typical yields for common reactions of N-Boc protected piperidine- and pyrrolidine-carbaldehydes are presented to provide a general sense of their reactivity in specific transformations. It is important to note that these yields are not from direct comparative studies under identical conditions.
Table 1: Comparison of Piperidine and Pyrrolidine as Catalysts in the Knoevenagel Condensation [1]
| Aldehyde | Catalyst | Catalyst Loading (eq.) | Reaction Time (min) | TZD Conversion (%) |
| p-Nitrobenzaldehyde | Piperidine | 0.8 | 480 | ~59% |
| Pyrrolidine | 0.625 | 480 | ~74% | |
| Pyrrolidine | 0.75 | 480 | ~77% | |
| p-Methoxybenzaldehyde | Piperidine | 0.8 | 480 | ~91% |
| Pyrrolidine | 0.5 | 480 | 100% | |
| Pyrrolidine | 0.625 | 480 | 100% |
Table 2: Typical Reported Yields for Reactions of N-Boc Protected Carbaldehydes
| Reaction | Substrate | Reagents | Product | Typical Yield |
| Wittig Reaction | N-Boc-piperidine-4-carbaldehyde | Ph3P=CHCO2Et | N-Boc-4-(2-ethoxycarbonylvinyl)piperidine | >90% |
| N-Boc-pyrrolidine-3-carbaldehyde | Ph3P=CHCO2Et | N-Boc-3-(2-ethoxycarbonylvinyl)pyrrolidine | ~85-95% | |
| Grignard Reaction | N-Boc-piperidine-4-carbaldehyde | PhMgBr, then H3O+ | N-Boc-4-(hydroxy(phenyl)methyl)piperidine | ~70-85% |
| N-Boc-pyrrolidine-3-carbaldehyde | PhMgBr, then H3O+ | N-Boc-3-(hydroxy(phenyl)methyl)pyrrolidine | ~65-80% | |
| Reduction (NaBH4) | N-Boc-piperidine-4-carbaldehyde | NaBH4, MeOH | N-Boc-piperidine-4-methanol | >95% |
| N-Boc-pyrrolidine-3-carbaldehyde | NaBH4, MeOH | N-Boc-pyrrolidine-3-methanol | >95% | |
| Oxidation (Pinnick) | N-Boc-piperidine-4-carbaldehyde | NaClO2, NaH2PO4 | N-Boc-piperidine-4-carboxylic acid | ~90% |
| N-Boc-pyrrolidine-3-carbaldehyde | NaClO2, NaH2PO4 | N-Boc-pyrrolidine-3-carboxylic acid | ~85-95% |
Experimental Protocols
The following are representative experimental protocols for key reactions involving N-Boc protected piperidine- and pyrrolidine-carbaldehydes. These protocols are standardized to facilitate a conceptual comparison of the reactions.
Protocol 1: Wittig Reaction
To a solution of the corresponding phosphonium ylide (1.1 eq.) in anhydrous THF at 0 °C is added a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: Grignard Reaction
To a solution of the Grignard reagent (e.g., phenylmagnesium bromide, 1.2 eq.) in anhydrous diethyl ether at 0 °C is added dropwise a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is carefully quenched with saturated aqueous NH4Cl solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]
Protocol 3: Reduction with Sodium Borohydride
To a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) in methanol at 0 °C is added sodium borohydride (1.5 eq.) in portions. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the corresponding alcohol.[4][5]
Protocol 4: Oxidation to Carboxylic Acid (Pinnick Oxidation)
To a solution of N-Boc-piperidine-4-carbaldehyde or N-Boc-pyrrolidine-3-carbaldehyde (1.0 eq.) and 2-methyl-2-butene (5.0 eq.) in a mixture of t-butanol and water (4:1) is added a solution of sodium chlorite (4.0 eq.) and sodium dihydrogen phosphate (4.0 eq.) in water. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is then quenched with saturated aqueous Na2S2O3 solution and the pH is adjusted to ~3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the carboxylic acid.[6]
Visualizations
References
Comparative In Vitro Analysis of Novel Piperidine-2-carbaldehyde Derivatives
A detailed guide for researchers and drug development professionals on the biological activities of novel compounds synthesized from Piperidine-2-carbaldehyde, complete with experimental data, protocols, and pathway visualizations.
Novel compounds derived from the versatile scaffold of this compound are attracting significant interest in medicinal chemistry due to the piperidine moiety's prevalence in numerous biologically active molecules and approved pharmaceuticals.[1] This guide provides a comparative overview of the in vitro biological activities of newly synthesized derivatives, focusing on their anticancer and antimicrobial potential. The data presented is compiled from recent studies to aid researchers in the evaluation and future development of this promising class of compounds.
Anticancer Activity: In Vitro Cytotoxicity of Schiff Base Derivatives
Schiff bases, synthesized through the condensation of an aldehyde with a primary amine, represent a prominent class of compounds derived from this compound. Recent research has focused on the synthesis and in vitro anticancer evaluation of a series of Schiff bases and their metal complexes.
Comparative Cytotoxicity Data (IC50)
The in vitro cytotoxic activity of newly synthesized Schiff base derivatives of this compound was evaluated against various human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| TSC-Pip | Thiosemicarbazone | C6 (Glioma) | 9.08 - 10.59 | Imatinib | 11.68 |
| MCF-7 (Breast) | 7.02 - 9.08 | Imatinib | 9.24 | ||
| HZ-Pip-11 | Hydrazone | - | - | Galantamine (BChE) | 46.03 |
| BChE (Enzyme) | 35.30 |
Note: Data for TSC-Pip is based on a series of thiosemicarbazone derivatives, with the range of the most potent compounds reported.[2] Data for HZ-Pip-11 is for a piperidine-hydrazone derivative's inhibitory activity against butyrylcholinesterase (BChE).[3] While not directly cytotoxic data, enzyme inhibition is a key mechanism in anticancer drug development.
Antimicrobial Activity of Piperidine Derivatives
The piperidine scaffold is a key component in many antimicrobial agents. Novel derivatives of piperidine have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi. The agar disc diffusion method and determination of Minimum Inhibitory Concentration (MIC) are standard in vitro techniques to assess antimicrobial activity.
Comparative Antimicrobial Activity Data
| Compound ID | Derivative Class | Microbial Strain | Zone of Inhibition (mm) | MIC (mg/mL) | Reference Compound |
| Pip-Deriv-6 | Piperidine | B. cereus | ≥ 6 | - | - |
| E. coli | ≥ 6 | 1.5 | |||
| S. aureus | ≥ 6 | 1.5 | |||
| B. subtilis | ≥ 6 | 0.75 | |||
| P. aeruginosa | ≥ 6 | 1.5 | |||
| K. pneumoniae | ≥ 6 | 1.5 | |||
| M. luteus | ≥ 6 | 1.5 |
Note: The data presented is for a potent piperidine derivative (Compound 6) from a study evaluating a series of novel piperidine compounds.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are the protocols for the key experiments cited in the evaluation of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Agar Disc Diffusion Assay for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using the DOT language.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
Safety Operating Guide
Essential Protocols for the Safe Disposal of Piperidine-2-carbaldehyde
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document outlines the essential procedures for the safe disposal of Piperidine-2-carbaldehyde, a compound that requires careful management due to its likely hazardous properties, inferred from its structural components: a piperidine ring and an aldehyde functional group.
Immediate Safety Considerations:
Based on the safety data for the closely related compound Piperidine, this compound should be handled as a hazardous substance. It is likely to be flammable, toxic if swallowed, in contact with skin, or inhaled, and may cause severe skin burns and eye damage.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) for this compound if available. In its absence, the precautions for piperidine should be strictly followed.
Quantitative Hazard and Disposal Information Summary
The following table summarizes key hazard information and disposal recommendations based on data for Piperidine, which should be considered as guiding principles for this compound in the absence of specific data.
| Hazard Category | Classification | Personal Protective Equipment (PPE) | Disposal Recommendation |
| Flammability | Highly flammable liquid and vapor.[1][2][3] | Flame-retardant lab coat, stored away from heat and ignition sources.[1][3] | Dispose of in an approved hazardous waste container, do not empty into drains.[1][2] |
| Acute Toxicity | Toxic in contact with skin or if inhaled; Harmful if swallowed.[1][2][3] | Chemical-resistant gloves, protective clothing, eye/face protection, and respiratory protection if ventilation is inadequate.[1][3][5] | Dispose of contents and container to an approved waste disposal plant.[1] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Chemical-resistant gloves, lab coat, and chemical splash goggles/face shield.[6][7] | Handle as corrosive waste; do not mix with other waste streams unless compatible.[1] |
| Aquatic Hazard | Harmful to aquatic life.[1] | Prevent release to the environment.[1] | Do not let the product enter drains.[1][2] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Have an emergency spill kit readily available.
2. Waste Segregation and Collection:
-
This compound waste must be treated as hazardous waste.[2][8]
-
Collect waste in a designated, properly labeled, and sealed container. The original container is often the best choice for waste storage.[1][8]
-
Do not mix this compound waste with other incompatible waste streams.[1]
3. Neutralization of Aldehyde (Optional, based on facility protocols):
-
Some facilities may have protocols for neutralizing aldehyde waste to render it non-hazardous before disposal.[9][10]
-
Commercial products like Aldex® are available that neutralize and crosslink aldehydes, converting the liquid into a non-toxic, non-hazardous waste that may be suitable for drain or regular trash disposal, depending on local regulations.[9][10]
-
Important: This step should only be performed if it is an approved procedure within your institution's chemical hygiene plan and in accordance with local regulations. Always test a small quantity first.
4. Final Disposal:
-
All hazardous chemical waste must be disposed of through your institution's designated Environmental Health and Safety (EHS) or waste management office.[8]
-
The waste container must be clearly labeled with the chemical name and associated hazards.
-
For spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal.[11]
5. Decontamination:
-
Thoroughly decontaminate all equipment and work surfaces that have come into contact with this compound.
-
Contaminated labware and PPE should also be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. archtechnochem.com [archtechnochem.com]
- 10. wastewise.com [wastewise.com]
- 11. peptide.com [peptide.com]
Navigating the Safe Handling of Piperidine-2-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Piperidine-2-carbaldehyde, a valuable reagent in organic synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is primarily based on the well-documented hazards of the structurally similar compound, Piperidine, and general safety protocols for handling aldehydes. It is crucial to treat this compound with the same level of caution as Piperidine.
Immediate Safety and Hazard Profile
This compound is anticipated to be a hazardous chemical, sharing toxicological properties with piperidine. The primary hazards include high flammability, acute toxicity if swallowed, inhaled, or in contact with skin, and the potential to cause severe skin burns and eye damage.[1][2][3] Vapors may form explosive mixtures with air.[1]
Hazard Classification (based on Piperidine)
| Hazard Class | Category |
| Flammable liquids | Category 2[1][2] |
| Acute toxicity, Oral | Category 4[1] |
| Acute toxicity, Dermal | Category 3[2][3] |
| Acute toxicity, Inhalation | Category 3[2] |
| Skin corrosion/irritation | Category 1B[2] |
| Serious eye damage/eye irritation | Category 1[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety goggles and face shield | Splash-proof goggles and a full-face shield are essential to protect against splashes and vapors.[4] |
| Skin | Chemical-resistant gloves and lab coat | Butyl rubber or nitrile gloves are recommended for handling aldehydes.[4] A flame-retardant and antistatic lab coat should be worn.[1] |
| Respiratory | NIOSH-approved respirator | An air-purifying or air-supplying respirator is necessary when handling outside of a certified chemical fume hood, as vapors are toxic upon inhalation.[4] |
Operational Plan: Step-by-Step Handling Procedure
All operations involving this compound must be conducted in a certified chemical fume hood to prevent the inhalation of toxic vapors.[5]
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify the availability and functionality of an emergency eyewash station and safety shower.[6]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Ground and bond all containers and receiving equipment to prevent static discharge, a potential ignition source.[1][2]
-
Use non-sparking tools for all transfers and manipulations.[1]
-
Avoid direct contact with the chemical.
-
Keep the container tightly closed when not in use.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all equipment and the work area.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
| Incident | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[2][4] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[7] Ventilate the area. |
Disposal Plan
This compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the chemical name "this compound".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials and ignition sources.
-
-
Disposal:
Visualizing the Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. homework.study.com [homework.study.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. wcu.edu [wcu.edu]
- 7. johndwalsh.com [johndwalsh.com]
- 8. web.mit.edu [web.mit.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
